molecular formula C9H9N3O2 B582277 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile CAS No. 1256633-31-4

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Cat. No.: B582277
CAS No.: 1256633-31-4
M. Wt: 191.19
InChI Key: WGTZNLRJXIIZEB-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . Its structure features a propanenitrile core that is branched with a methyl group and substituted with a 5-nitropyridin-2-yl ring system . This specific architecture, incorporating both a nitrile functional group and a nitro-substituted heteroaromatic ring, makes it a valuable and versatile building block (synthon) in organic synthesis and medicinal chemistry research. The compound is closely related to other nitropyridinyl propanenitrile derivatives, such as the 3-nitropyridin-2-yl isomer, which are recognized as components in catalogues of life science products and organic chemical inventories . As a high-value intermediate, it is typically supplied as a solid powder and should be stored at room temperature . Research Applications and Value: Researchers utilize this compound primarily as a precursor in the synthesis of more complex molecules. The nitrile group can be transformed into other functionalities like carboxylic acids, amides, or tetrazoles, while the nitro group on the pyridine ring is a key handle for reduction to amines or for participation in nucleophilic aromatic substitution reactions. This reactivity profile allows scientists to employ this compound in drug discovery projects, particularly in creating targeted libraries of nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals. Its structural motif is also of interest in the development of materials science, including the synthesis of ligands for catalysts and novel organic frameworks . Handling and Compliance: This product is intended For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use. Safety data for this specific compound should be consulted prior to use. As a standard laboratory safety practice, handling should occur in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE) including lab coats, gloves, and safety goggles .

Properties

IUPAC Name

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZNLRJXIIZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682489
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-31-4
Record name α,α-Dimethyl-5-nitro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scientifically validated methodology for the synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile, a key building block in medicinal chemistry and drug discovery. The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic chemistry. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and outline the necessary characterization techniques for the final compound.

Introduction and Strategic Approach

This compound (CAS No. 1256633-31-4) is a valuable scaffold in the synthesis of various biologically active molecules.[1] The presence of the nitropyridine moiety offers a handle for further functionalization, while the gem-dimethylnitrile group can influence the steric and electronic properties of derivative compounds.

The most logical and efficient synthetic strategy for this target molecule involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack. The key disconnection in our retrosynthetic analysis is the carbon-carbon bond between the pyridine ring and the propanenitrile moiety. This leads to two primary synthons: an electrophilic 2-substituted-5-nitropyridine and the nucleophilic anion of isobutyronitrile.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is achieved through the reaction of a suitable 2-halo-5-nitropyridine, typically 2-chloro-5-nitropyridine, with the carbanion generated from isobutyronitrile. The reaction proceeds via a well-established two-step addition-elimination mechanism.[2][3][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the deprotonation of isobutyronitrile using a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the corresponding carbanion. This potent nucleophile then attacks the electron-deficient C2 position of the 2-chloro-5-nitropyridine ring. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group at the para-position, which significantly stabilizes the complex and lowers the activation energy of this step.[2][4]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the aromaticity of the pyridine ring is restored through the expulsion of the leaving group, in this case, a chloride ion. This elimination step is typically fast and irreversible, driving the reaction to completion.

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.Supplier
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.544548-45-2Sigma-Aldrich
IsobutyronitrileC₄H₇N69.1078-82-0Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-Aldrich
Saturated Ammonium Chloride SolutionNH₄Cl53.4912125-02-9-
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-Aldrich
Brine (Saturated NaCl solution)NaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Step-by-Step Procedure

experimental_workflow start Start setup Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar). start->setup add_NaH Add sodium hydride (60% dispersion in mineral oil) to the flask. setup->add_NaH wash_NaH Wash the sodium hydride with anhydrous hexanes to remove the mineral oil. add_NaH->wash_NaH add_THF Add anhydrous THF to the flask. wash_NaH->add_THF cool_reaction Cool the suspension to 0 °C in an ice bath. add_THF->cool_reaction add_isobutyronitrile Slowly add isobutyronitrile to the stirred suspension. cool_reaction->add_isobutyronitrile warm_to_rt Allow the mixture to warm to room temperature and stir for 30 minutes. add_isobutyronitrile->warm_to_rt add_nitropyridine Add a solution of 2-chloro-5-nitropyridine in anhydrous THF dropwise. warm_to_rt->add_nitropyridine reaction_monitoring Monitor the reaction progress by TLC or LC-MS. add_nitropyridine->reaction_monitoring quench Carefully quench the reaction with saturated aqueous ammonium chloride solution. reaction_monitoring->quench extraction Extract the aqueous layer with ethyl acetate. quench->extraction wash_organic Wash the combined organic layers with water and brine. extraction->wash_organic drying Dry the organic layer over anhydrous magnesium sulfate. wash_organic->drying filtration Filter the mixture to remove the drying agent. drying->filtration concentration Concentrate the filtrate under reduced pressure. filtration->concentration purification Purify the crude product by column chromatography. concentration->purification characterization Characterize the purified product (NMR, MS, IR). purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Formation of the Carbanion: Slowly add isobutyronitrile (1.1 equivalents) to the stirred suspension of sodium hydride in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the carbanion is usually accompanied by the evolution of hydrogen gas.

  • Nucleophilic Aromatic Substitution: Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred carbanion solution at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 5-nitropyridine ring and a singlet for the two methyl groups of the propanenitrile moiety.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyridine ring, the nitrile carbon, the quaternary carbon, and the methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group (C≡N) at approximately 2240 cm⁻¹ and strong absorptions for the nitro group (NO₂) around 1530 and 1350 cm⁻¹.

Safety Considerations

  • Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle sodium hydride in a fume hood under an inert atmosphere.

  • Isobutyronitrile: Isobutyronitrile is a flammable and toxic liquid. Avoid inhalation and contact with skin and eyes.

  • 2-Chloro-5-nitropyridine: This compound is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable solvents. Work in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a reliable and efficient method. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and characterization guidelines to enable researchers to successfully synthesize this valuable chemical intermediate. Adherence to the described procedures and safety precautions is paramount for a successful and safe execution of this synthesis.

References

  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • National Center for Biotechnology Information. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]

  • YouTube. Nucleophilic aromatic substitutions. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. In the absence of direct empirical data for this specific molecule, this document synthesizes information from the known bioactivities of its constituent moieties—the nitropyridine core and the propanenitrile group—to propose several plausible pharmacological pathways. We will delve into the chemical rationale behind these hypotheses and present a structured framework for the experimental validation necessary in a drug discovery and development context. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and structurally related compounds.

Introduction: Unveiling a Molecule of Interest

The convergence of a nitropyridine scaffold with a propanenitrile functional group in this compound presents a compelling case for multifaceted biological activity. Nitropyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2] The strong electron-withdrawing nature of the nitro group significantly modulates the electronic profile of the pyridine ring, rendering it susceptible to nucleophilic attack and influencing its interactions with biological targets.[3][4]

Concurrently, the nitrile moiety is a prevalent pharmacophore in numerous approved drugs, valued for its ability to enhance target binding affinity, improve pharmacokinetic profiles, and serve as a bioisostere for other functional groups.[5][6][7] Its capacity to engage in hydrogen bonding and polar interactions can be pivotal for molecular recognition at the active sites of enzymes and receptors.[5][8] This guide will, therefore, explore the synergistic potential of these two functional components to postulate the mechanism of action of this compound.

Hypothesized Mechanisms of Action

Based on the chemical structure and the known activities of its constituent parts, we propose three primary, non-mutually exclusive, hypothetical mechanisms of action for this compound.

Hypothesis 1: Enzyme Inhibition

The structural features of the target molecule are suggestive of a potential role as an enzyme inhibitor. Several nitropyridine-containing compounds have demonstrated inhibitory activity against various enzymes, including urease, chymotrypsin, and Janus kinase 2 (JAK2).[1] The nitrile group, acting as a key binding element, is a common feature in many enzyme inhibitors where it can mimic a carbonyl group or participate in crucial polar contacts.[5]

  • Plausible Targets:

    • Kinases: The pyridine core is a common scaffold in kinase inhibitors. The nitro group could influence binding selectivity, while the propanenitrile tail could occupy a hydrophobic pocket and form hydrogen bonds.

    • Proteases: The nitrile group can act as a warhead in certain protease inhibitors, forming a reversible covalent bond with a catalytic cysteine or serine residue.

    • Metabolic Enzymes: Given the diverse inhibitory profile of nitropyridines, enzymes involved in key metabolic pathways could also be potential targets.

Hypothesis 2: Cytotoxic Agent for Oncology Applications

The demonstrated cytotoxicity of some nitropyridine derivatives against various cancer cell lines provides a strong rationale for investigating this compound as a potential anticancer agent.[1][9] The mechanism of cytotoxicity could be multifactorial.

  • Potential Pathways:

    • Induction of Apoptosis: The compound may trigger programmed cell death by interacting with key proteins in the apoptotic cascade.

    • Cell Cycle Arrest: Interference with the cell cycle machinery is a common mechanism for anticancer drugs.

    • Generation of Reactive Oxygen Species (ROS): The nitroaromatic structure could be susceptible to bioreduction, leading to the formation of cytotoxic nitro radical anions and subsequent oxidative stress.

Hypothesis 3: Antimicrobial Activity

Both nitropyridine and propanenitrile derivatives have been reported to possess antimicrobial properties.[10] The combination of these two pharmacophores could result in a synergistic effect, leading to potent activity against a range of bacterial or fungal pathogens.

  • Possible Modes of Action:

    • Inhibition of Essential Enzymes: The compound could target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

    • Disruption of Membrane Integrity: The lipophilic nature of the molecule might allow it to intercalate into and disrupt the microbial cell membrane.

    • Inhibition of Biofilm Formation: Many chronic infections are associated with biofilms. The compound could interfere with the signaling pathways that regulate biofilm formation.

A Proposed Drug Discovery and Development Workflow

To elucidate the actual mechanism of action and evaluate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following workflow outlines the key stages of a preclinical drug discovery campaign.


// Nodes A [label="Compound Synthesis\n& Characterization", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="In Vitro Screening\n(Hypothesis Testing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hit-to-Lead Optimization", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In Vivo Efficacy\n& PK/PD Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Preclinical Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="High-Purity Compound"]; B -> C [label="Active Hits"]; C -> D [label="Optimized Leads"]; D -> E [label="Candidate Selection"]; }

Figure 1: A high-level overview of the proposed drug discovery workflow.

Stage 1: Compound Synthesis and Characterization

The initial and foundational step is the synthesis of this compound with high purity. Comprehensive characterization using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm the structure and purity of the compound.

Stage 2: In Vitro Screening for Hypothesis Validation

A battery of in vitro assays should be conducted to test the hypothesized mechanisms of action.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against a panel of representative kinases.

  • Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions to obtain a range of concentrations. c. Incubate the compound with each kinase and its specific substrate in the presence of ATP. d. Measure kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate IC50 values for each kinase to determine the potency and selectivity of inhibition.

Protocol 2: Cancer Cell Line Cytotoxicity Assay

  • Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Methodology: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure: a. Seed cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for 48-72 hours. c. Add MTT reagent or CellTiter-Glo® reagent and incubate. d. Measure the absorbance or luminescence to determine cell viability.

  • Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values for each cell line.

Protocol 3: Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Methodology: Broth microdilution method according to CLSI guidelines.

  • Procedure: a. Prepare serial dilutions of the test compound in a 96-well plate containing growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation: Initial Screening Results

The results from the initial screening assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Kinase Inhibition Profile
Kinase Target IC50 (µM)
Kinase A> 10
Kinase B1.2
Kinase C0.05
Kinase D> 10
Table 2: Cancer Cell Line Cytotoxicity
Cell Line (Tissue of Origin) GI50 (µM)
MCF-7 (Breast)5.8
A549 (Lung)2.1
HCT116 (Colon)0.9
PC-3 (Prostate)7.3
Table 3: Antimicrobial Activity
Microorganism MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli32
Candida albicans8
Pseudomonas aeruginosa> 64
Stage 3: Elucidation of the Specific Mechanism of Action

Based on the results of the initial screening, further experiments should be designed to pinpoint the specific molecular mechanism. For instance, if significant cytotoxicity is observed, the following workflow can be implemented.


// Nodes A [label="Observe Cytotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Apoptosis Assays\n(Annexin V/PI Staining)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="ROS Detection Assay\n(e.g., DCFDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Western Blot Analysis\n(Key Signaling Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Identify Specific\nMolecular Target", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; E -> F; }

Figure 2: Workflow for elucidating the mechanism of cytotoxicity.

Conclusion and Future Directions

This compound is a molecule with significant, albeit currently unexplored, therapeutic potential. The convergence of a bioactive nitropyridine core and a pharmacologically relevant propanenitrile moiety suggests plausible mechanisms of action in enzyme inhibition, oncology, and infectious diseases. The structured experimental workflow presented in this guide provides a clear path for the systematic evaluation of these hypotheses. Future research should focus on the synthesis of analogs to establish structure-activity relationships (SAR) and on the identification of specific molecular targets to fully unlock the therapeutic promise of this chemical scaffold.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Zhang, W., & Wang, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1468-1488.
  • de Souza, G. S., de Oliveira, K. T., & de Alencastro, R. B. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(12), 2056-2068.
  • Lenci, E., & Trabocchi, A. (2020). The nitrile group in drug discovery. Expert Opinion on Drug Discovery, 15(1), 109-122.
  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2018). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Letters in Drug Design & Discovery, 15(10), 1059-1065.
  • Teall, M. R., & Oakley, P. J. (2021). The Role of Nitropyridines in Pharmaceutical Development. Pharma Focus Asia.
  • Sourcing high-quality nitrile intermedi
  • (S)-2-(3-phenoxyphenyl)
  • N-Oxide Functionalities in Medicinal Chemistry. (2023).
  • Scriven, E. F. V. (2008). Nitropyridines, Their Synthesis and Reactions. Arkivoc, 2008(1), 1-13.
  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Reactivity of the nitro group on a pyridine ring. (2023). BenchChem.
  • Patel, N. B., & Patel, J. C. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)

Sources

A Strategic Guide to Unveiling the Biological Potential of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile: A Research Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Unknown

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is one such molecule, with no currently published data detailing its biological activities. This guide, therefore, deviates from a retrospective analysis and instead provides a prospective, in-depth technical roadmap for its comprehensive biological characterization. By leveraging structure-activity relationships gleaned from analogous compounds, we will outline a logical, multi-tiered research plan to elucidate its potential therapeutic value. This document serves as a strategic blueprint for any research team embarking on the investigation of this or similar novel compounds.

Structural Deconstruction and Hypothesis Generation

The chemical architecture of this compound offers several "structural alerts" that guide our initial hypotheses.

  • The 5-Nitropyridine Moiety: This is the most prominent feature. Nitroaromatic compounds are a well-established class of prodrugs, particularly in antimicrobial chemotherapy. A classic example is Nifurtimox, a nitrofuran derivative used to treat Chagas disease, which is caused by the parasite Trypanosoma cruzi.[1][2] The mechanism of such compounds often involves enzymatic reduction of the nitro group within the target organism to form cytotoxic nitro radical anions, leading to oxidative stress and DNA damage.[2][3][4] The presence of this group strongly suggests that a primary avenue of investigation should be antimicrobial, particularly anti-parasitic, activity. Furthermore, nitropyridine scaffolds are found in various kinase inhibitors, making this another plausible area of activity.[5]

  • The Propanenitrile Group: The nitrile moiety is a versatile functional group found in a range of pharmaceuticals.[6] It can act as a key pharmacophore, a bioisostere for other functional groups, or contribute to the molecule's overall physicochemical properties, such as membrane permeability. Its presence suggests that the compound may have favorable pharmacokinetic properties.

Based on this analysis, we can formulate our primary hypotheses:

  • Primary Hypothesis: The compound exhibits antimicrobial activity, potentially against parasites like Trypanosoma cruzi, through a mechanism involving nitroreductase-mediated activation.

  • Secondary Hypothesis: The compound may display inhibitory activity against specific protein kinases involved in cell signaling pathways.

  • Tertiary Hypothesis: The compound could possess cytotoxic activity against cancer cell lines, a common feature of compounds that induce DNA damage or inhibit key cellular enzymes.

Proposed Experimental Workflow: A Tiered Approach

A logical progression of experiments is crucial for efficiently characterizing a novel compound. We propose a three-tiered workflow, moving from broad screening to specific mechanism-of-action studies.

G cluster_0 Tier 1: Initial Screening & Profiling cluster_1 Tier 2: Hit Validation & Potency Determination cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation a In Silico ADMET & Toxicity Prediction b Broad-Spectrum Antimicrobial Screening (Bacteria, Fungi, Parasites) a->b Prioritize based on predicted safety c General Cytotoxicity Screening (e.g., NCI-60 Cell Line Panel) b->c e MIC/IC50/EC50 Determination for Active Hits b->e If antimicrobial hits c->e If cytotoxic hits d Kinase Panel Screening (Broad panel of representative kinases) j Specific Kinase Inhibition Kinetics d->j If kinase hits f Selectivity Profiling (e.g., against mammalian vs. microbial cells) e->f h Nitroreductase Activity Assays (Comparison in WT vs. resistant strains) e->h For antimicrobial hits g Preliminary SAR (Synthesis of simple analogues) f->g i Oxidative Stress & DNA Damage Assays (ROS detection, Comet assay) h->i k Target Engagement & Pathway Analysis j->k

Caption: Proposed tiered experimental workflow for characterization.

Detailed Methodologies

Tier 1: Initial Screening & Profiling

Protocol 3.1: Broad-Spectrum Antimicrobial Screening

  • Objective: To identify any antimicrobial activity against a diverse panel of pathogens.

  • Pathogen Panel:

    • Bacteria (Gram-positive): Staphylococcus aureus, Bacillus subtilis.

    • Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa.

    • Fungi: Candida albicans, Aspergillus fumigatus.

    • Parasites: Trypanosoma cruzi (epimastigote and trypomastigote forms), Leishmania donovani.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium for each organism.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive controls (e.g., Nifurtimox for T. cruzi, ampicillin for bacteria) and negative controls (medium + DMSO).

    • Incubate under appropriate conditions for each organism.

    • Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible growth.

Tier 2: Hit Validation & Potency

Protocol 3.2: Cytotoxicity and Selectivity Index Determination

  • Objective: To quantify the compound's toxicity against mammalian cells and determine its selectivity.

  • Cell Line: Use a standard mammalian cell line (e.g., HEK293 or HepG2).

  • Methodology (MTT or Resazurin Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT or resazurin reagent and incubate until color development.

    • Measure absorbance or fluorescence to determine cell viability.

    • Calculate the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the Selectivity Index (SI) as:

    • SI = CC50 (mammalian cells) / MIC (pathogen)

    • A higher SI value indicates greater selectivity for the pathogen.

Table 1: Hypothetical Screening Results

Target OrganismMIC (µM)Mammalian CC50 (µM)Selectivity Index (SI)
T. cruzi5>100>20
S. aureus50>100>2
C. albicans>100>100N/A
Kinase XIC50 = 2>100>50
Tier 3: Mechanism of Action (MoA) Elucidation

If the compound shows promising anti-trypanosomal activity, the next logical step is to investigate the hypothesized nitroreductase-dependent mechanism.

Protocol 3.3: Investigating Nitroreductase-Mediated Activation

  • Objective: To determine if the compound's activity is dependent on parasitic type I nitroreductases (NTR).[7][8][9]

  • Experimental System:

    • Wild-type (WT) T. cruzi.

    • A T. cruzi strain known to be resistant to nifurtimox or benznidazole, often characterized by downregulation or mutation of the NTR enzyme.[7][10]

  • Methodology:

    • Determine the MIC of the test compound against both the WT and NTR-deficient T. cruzi strains using the broth microdilution method (Protocol 3.1).

    • A significant increase in the MIC for the resistant strain compared to the WT strain would strongly suggest that the compound is a prodrug activated by NTR.

Hypothesized MoA Pathway

G compound This compound (Prodrug) parasite Parasite Cell (e.g., T. cruzi) compound->parasite ntr Type I Nitroreductase (NTR) compound->ntr Reduction parasite->ntr radical Nitro Anion Radical (Reactive Metabolite) ntr->radical ros Reactive Oxygen Species (ROS) (e.g., Superoxide) radical->ros Redox Cycling damage Macromolecular Damage radical->damage ros->damage death Parasite Death damage->death

Caption: Hypothesized mechanism of action in a parasitic cell.

Conclusion and Future Directions

This whitepaper outlines a systematic and hypothesis-driven approach to characterize the biological activity of the novel compound this compound. By starting with broad, high-throughput screening and progressively narrowing the focus to specific mechanisms of action, researchers can efficiently build a comprehensive profile of the molecule. The structural alerts within the compound strongly suggest that investigation into its anti-parasitic and kinase inhibitory potential is a logical starting point. Should these initial hypotheses prove fruitful, further studies, including in vivo efficacy models and detailed toxicological profiling, would be warranted to fully assess its therapeutic potential.

References

  • Drugs.com. Nifurtimox Monograph for Professionals. [Link]

  • Wikipedia. Nifurtimox. [Link]

  • Patsnap Synapse. What is the mechanism of Nifurtimox? [Link]

  • Testa, B., et al. (2010). Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? PubMed. [Link]

  • Pediatric Oncall. Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences. [Link]

  • National Institutes of Health (NIH). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. [Link]

  • University of Dundee Research Portal. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. [Link]

  • Mejía, A. M., et al. (2025). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and nifurtimox: Molecular implications and multifaceted impact. PubMed. [Link]

  • PLOS. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • European Journal of Organic Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

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Unveiling the Therapeutic Potential of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, with nitropyridine derivatives, in particular, emerging as a class of compounds with significant therapeutic promise. This guide focuses on the potential therapeutic targets of a specific nitropyridine-containing compound, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. Drawing from evidence on structurally related molecules, we posit that a primary and highly plausible therapeutic target for this compound is tubulin , a critical protein involved in microtubule dynamics and cell division. This document provides a comprehensive scientific rationale for this hypothesis, alongside detailed, field-proven experimental protocols for its validation. Furthermore, we explore alternative potential targets, offering a broader perspective for comprehensive investigation.

Introduction: The Scientific Rationale for Investigating this compound as a Tubulin-Targeting Agent

While direct biological studies on this compound are not extensively documented in publicly available literature, a compelling case for its potential as a microtubule-targeting agent can be constructed from the activities of analogous compounds. The chemical architecture of this molecule, featuring a 5-nitropyridine ring linked to a propanenitrile moiety, suggests a strong likelihood of interaction with cellular components central to cancer pathology.

Recent studies have illuminated the potent anti-cancer effects of 3-nitropyridine analogues. These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[1] This mechanism is a hallmark of microtubule-destabilizing agents, a clinically significant class of anti-cancer drugs. The presence of the nitro group on the pyridine ring is a key structural feature that appears to confer this bioactivity.

Furthermore, the broader family of pyridine-containing compounds is recognized for its diverse pharmacological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[2] The nitrile group, also present in our compound of interest, is a feature of numerous approved pharmaceuticals and is known to participate in target binding through various molecular interactions.[3] The convergence of these structural motifs in this compound strongly supports the hypothesis that it may function as a novel tubulin inhibitor.

This guide will, therefore, focus primarily on the experimental validation of tubulin as a direct target.

The Primary Therapeutic Target: Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play crucial roles in maintaining cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis, making tubulin an attractive target for anticancer drug development.[1]

Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. Given the evidence from 3-nitropyridine analogues, it is hypothesized that this compound acts as a microtubule-destabilizing agent , inhibiting tubulin polymerization.

Below is a diagram illustrating the proposed mechanism of action.

G Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Prevents Spindle Mitotic Spindle Assembly Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Proposed signaling pathway for the compound.

Experimental Validation of Tubulin as a Therapeutic Target

A multi-faceted approach is essential to rigorously validate tubulin as the direct target of this compound. The following experimental workflow provides a self-validating system, from cellular effects to direct biochemical interaction.

G cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays CellViability Cell Viability Assay (MTT/MTS) - Determine IC50 values in cancer cell lines CellCycle Cell Cycle Analysis (Flow Cytometry) - Quantify G2/M arrest CellViability->CellCycle Immunofluorescence Immunofluorescence Microscopy - Visualize microtubule disruption CellCycle->Immunofluorescence TubulinPolymerization In Vitro Tubulin Polymerization Assay - Measure direct inhibition of tubulin assembly Immunofluorescence->TubulinPolymerization BindingAssay Competitive Binding Assay (Colchicine) - Determine binding to the colchicine site TubulinPolymerization->BindingAssay

Caption: Experimental workflow for target validation.

Cellular Assays
  • Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and establish the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

  • Objective: To investigate whether the compound induces cell cycle arrest at the G2/M phase, consistent with the mechanism of microtubule-targeting agents.

  • Methodology:

    • Treat cancer cells with the compound at concentrations around its IC50 value for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

  • Objective: To visually confirm the disruption of the microtubule network within cells upon treatment with the compound.

  • Methodology:

    • Grow cells on glass coverslips and treat with the compound at its IC50 concentration for 18-24 hours.

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., Triton X-100).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the microtubule network using a fluorescence microscope.

Biochemical Assays
  • Objective: To directly assess the inhibitory effect of the compound on the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the compound at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., colchicine) and negative (vehicle) controls.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a plate reader. This absorbance change is proportional to the extent of tubulin polymerization.

  • Objective: To determine if the compound binds to the colchicine-binding site on tubulin.

  • Methodology:

    • Incubate purified tubulin with a fluorescent colchicine analog or radiolabeled colchicine.

    • Add increasing concentrations of this compound.

    • Measure the displacement of the labeled colchicine by monitoring the change in fluorescence or radioactivity.

    • A decrease in the signal indicates that the compound is competing with colchicine for the same binding site.

Alternative Potential Therapeutic Targets

While tubulin represents the most probable primary target, the diverse bioactivities of nitropyridine and nitrile-containing molecules suggest other potential avenues for investigation should the tubulin hypothesis prove inconclusive.

Potential Target FamilyRationaleKey Experimental Validation
Kinases Substituted aminopyridines are core motifs in many kinase inhibitors.[4] Nitropyridine derivatives have shown inhibitory activity against Janus kinase 2 (JAK2).[2][5]Kinase inhibition assays (e.g., LanthaScreen™, ADP-Glo™)
Proteases Nitropyridine derivatives have demonstrated inhibitory effects against enzymes like chymotrypsin and urease.[2][5]Enzyme activity assays using specific substrates.
Ion Channels Phenylalkylamines containing a nitrile group are known to target L-type calcium channels.[3]Electrophysiological studies (e.g., patch-clamp).

Conclusion

The structural features of this compound, particularly the presence of the 5-nitropyridine moiety, provide a strong rationale for prioritizing the investigation of its potential as a microtubule-targeting agent. The experimental workflow detailed in this guide offers a robust and systematic approach to validate tubulin as its direct therapeutic target. By progressing from cellular-level observations to direct biochemical assays, researchers can build a comprehensive and compelling body of evidence. Should this primary hypothesis be challenged, the exploration of alternative targets within the kinase and protease families represents logical next steps in elucidating the full therapeutic potential of this promising compound.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024, November 7). PubMed Central.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. PubMed Central.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). [No valid source found].
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.

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An In-Depth Technical Guide to the In Silico Modeling of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Binding

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded workflow for investigating the binding characteristics of the novel compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As experimental data for this specific molecule is not publicly available, this guide establishes a robust, first-principles computational strategy. We will proceed by postulating a scientifically plausible biological target and then detailing the multi-stage in silico process to predict and analyze its binding affinity and mechanism. This approach serves as a blueprint for researchers and drug development professionals tackling new chemical entities.

The core of our hypothesis is that the nitrile moiety, a well-documented electrophilic "warhead" in medicinal chemistry, may target a nucleophilic residue, such as a cysteine, in an enzyme's active site to form a covalent bond.[1][2] Therefore, for the purpose of this guide, we will select a representative cysteine protease as our hypothetical target to illustrate a complete modeling cascade.

Part I: System Preparation: The Foundation of a Predictive Model

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase involves the careful selection and refinement of both the protein target and the small molecule ligand to ensure they are computationally sound and representative of a physiological environment.

Target Identification and Structural Preparation

The drug discovery process begins with the identification and validation of a biological target.[3][4] Given the electrophilic nature of the nitrile group in our compound of interest, we hypothesize its potential as a covalent inhibitor.[5] Cysteine proteases, which utilize a catalytic cysteine residue for their enzymatic function, are a well-established class of targets for such inhibitors. For this guide, we will use Human Cathepsin S (PDB ID: 1GLO) as an exemplary target.

Protocol 1: Receptor Structure Preparation

  • Acquisition: Download the crystal structure of Human Cathepsin S (PDB: 1GLO) from the Protein Data Bank (PDB).[3]

  • Initial Cleaning: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The rationale here is to start with a clean apo-structure to avoid any interference from non-native molecules during the docking process.

  • Structural Refinement:

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures but are critical for defining the correct hydrogen-bonding network.

    • Assign correct bond orders and formal charges to all atoms.

    • Use protein preparation utilities (e.g., Maestro's Protein Preparation Wizard) to optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and the imidazole ring of histidine, where necessary. This step ensures that the protonation states of residues are energetically favorable.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure using a modern force field (e.g., OPLS4, AMBER). This step relieves any steric clashes or geometric strain introduced during the preparation process while preserving the overall backbone fold. The resulting structure is the computationally ready receptor for docking studies.

Ligand Preparation

Proper preparation of the ligand is equally critical. Its three-dimensional conformation, charge distribution, and ionization state directly influence the outcome of docking and subsequent simulations.

Protocol 2: Ligand Structure Preparation

  • 2D to 3D Conversion: Draw the 2D structure of this compound and convert it into a 3D structure using a tool like Open Babel or a commercial software suite.

  • Tautomer and Ionization State Prediction: Generate possible tautomers and predict the most likely protonation state at a physiological pH of 7.4. For this molecule, the pyridine nitrogen is a key consideration.

  • Conformational Search & Energy Minimization: Perform a conformational search to identify low-energy conformers. Subsequently, minimize the energy of the most stable conformer using a suitable force field, such as the General Amber Force Field (GAFF), to obtain a relaxed, low-energy 3D structure. This step is crucial because the ligand must adopt a specific, energetically favorable conformation to fit within the protein's binding pocket.

Part II: Predicting the Binding Pose with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[6][7] Given our hypothesis of covalent inhibition, a specialized covalent docking approach is required. This method goes beyond standard docking by modeling the formation of a physical, covalent bond between the ligand and a specific residue in the receptor.[8][9]

Covalent Docking Workflow

The objective of covalent docking is to find a binding pose that not only has favorable non-covalent interactions but also allows the reactive nitrile group to be perfectly positioned for a nucleophilic attack by the catalytic Cys25 residue of Cathepsin S.[9][10]

G cluster_prep Preparation cluster_dock Covalent Docking cluster_analysis Analysis Ligand_Prep Prepare Ligand (3D Structure, Charges) Define_Reaction Define Covalent Reaction (Ligand Nitrile C <-> Receptor Cys SG) Ligand_Prep->Define_Reaction Receptor_Prep Prepare Receptor (Add Hydrogens, Optimize) Define_Grid Define Binding Site Grid (Centered on Cys25) Receptor_Prep->Define_Grid Run_Docking Run Covalent Docking Algorithm Define_Grid->Run_Docking Define_Reaction->Run_Docking Score_Poses Score & Rank Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Top Pose (H-bonds, Hydrophobic, Covalent Bond) Score_Poses->Analyze_Interactions Select_Complex Select Best Pose for MD Analyze_Interactions->Select_Complex G cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production Run Start Start with Covalent Docking Pose Solvate Solvate with Water Box (e.g., TIP3P model) Start->Solvate Add_Ions Add Counter-Ions to Neutralize System Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production_MD Run Production MD (e.g., 100 ns) NPT->Production_MD Trajectory_Analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

General workflow for a Molecular Dynamics simulation.

Protocol 4: All-Atom Molecular Dynamics Simulation

  • System Building:

    • Use the covalent complex from Protocol 3 as the starting structure.

    • Place the complex in the center of a periodic water box (e.g., using the TIP3P water model). Ensure a minimum distance of 10 Å between the protein and the box edges to prevent self-interaction artifacts.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Parameterization: Assign force field parameters to all molecules. A common choice is an AMBER force field (e.g., ff19SB) for the protein and the General Amber Force Field (GAFF2) for the ligand. The covalent bond between the ligand and Cys25 requires special parameterization.

  • Equilibration: This is a multi-step process to gently relax the system.

    • Minimization: Perform a series of energy minimization steps, first with the protein and ligand restrained, and then with all atoms free to move, to remove any bad contacts.

    • NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein.

    • NPT Ensemble: Switch to a constant pressure ensemble to allow the density of the system to relax to the correct value.

  • Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a duration sufficient to sample relevant conformational changes (typically 100-500 nanoseconds).

Analysis of MD Trajectories

Analysis of the trajectory file, which contains snapshots of the system at regular intervals, reveals the stability of the complex.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable, converging RMSD plot indicates that the protein has reached a stable conformation.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation. High RMSF values in loop regions indicate flexibility, while stable values in the binding pocket suggest a well-bound ligand.

  • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking pose. Stable interactions throughout the simulation confirm their importance for binding.

Table 2: Hypothetical MD Simulation Analysis Summary (100 ns)

Metric Result Interpretation
Protein RMSD Converged at 1.8 Å The overall protein structure is stable throughout the simulation.
Ligand RMSD Stable at 0.9 Å (relative to protein) The ligand remains securely bound in the active site without significant movement.
Cys25 RMSF 0.6 Å The low fluctuation of the catalytic cysteine confirms the stability of the covalent linkage.

| H-Bond Occupancy | Gln19: 85%, Gly66: 92% | The key hydrogen bonds identified during docking are highly stable and persistent. |

Part IV: Quantifying Binding Affinity with MM/PBSA

To obtain a more quantitative estimate of the binding free energy (ΔG_bind), end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. [11][12]These methods calculate the free energy by combining molecular mechanics energies with continuum solvation models. [13][14] Protocol 5: MM/PBSA Binding Free Energy Calculation

  • Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • ΔE_MM: The molecular mechanics energy in the gas phase (bonds, angles, van der Waals, electrostatics).

    • ΔG_solv: The solvation free energy, which is composed of:

      • Polar contribution (ΔG_PB/GB): Calculated by solving the Poisson-Boltzmann or Generalized Born equation.

      • Non-polar contribution (ΔG_SA): Proportional to the solvent-accessible surface area (SASA).

  • Free Energy Averaging: Average the calculated ΔG_bind values over all snapshots. Note that for covalent inhibitors, the calculation represents the binding free energy of the non-covalent interactions of the already-formed complex, not the energy of the reaction itself.

Table 3: Hypothetical MM/PBSA Binding Free Energy Decomposition

Energy Component Average Contribution (kcal/mol) Role in Binding
Van der Waals Energy -45.7 Favorable shape complementarity and hydrophobic interactions.
Electrostatic Energy -28.3 Favorable hydrogen bonds and polar interactions.
Polar Solvation Energy +35.1 Unfavorable; energy penalty for desolvating polar groups upon binding.
Non-Polar Solvation Energy -4.9 Favorable; driven by the hydrophobic effect.

| Total ΔG_binding | -43.8 ± 3.2 | Strong predicted binding affinity of the ligand to the active site. |

The decomposition of the total binding free energy into contributions from individual residues can further pinpoint "hotspot" residues that are critical for the interaction.

Conclusion

This in-depth guide outlines a rigorous and scientifically-defensible computational workflow for characterizing the binding of a novel compound, this compound. By postulating a plausible covalent mechanism targeting a cysteine protease, we have detailed a multi-stage approach encompassing system preparation, covalent docking, all-atom molecular dynamics simulations, and binding free energy calculations. This cascade of techniques provides a holistic view of the binding event, from predicting the initial pose to assessing the dynamic stability of the complex and quantifying the energetic contributions to its affinity. The insights generated through this in silico process are invaluable for prioritizing compounds, guiding lead optimization, and designing subsequent experimental validation studies.

References

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  • Douguet, D., et al. (2019). CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling. Retrieved from [Link]

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  • (2017). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Acta Crystallographica Section E. Retrieved from [Link]

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  • de Oliveira, M. A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

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  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from [Link]

  • Sun, H., et al. (2014). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
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  • ResearchGate. (n.d.). Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Retrieved from [Link]

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  • Journal of the American Chemical Society. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile (CAS No. 1256633-31-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the critical factors governing the solubility of this nitropyridine derivative, presenting methodologies for both thermodynamic and kinetic assessments. Furthermore, we explore its stability profile, outlining potential degradation pathways and providing a robust framework for conducting forced degradation studies in line with regulatory expectations. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group and a propanenitrile moiety. The unique arrangement of these functional groups—an electron-withdrawing nitro group, a polar nitrile, and a sterically hindering gem-dimethyl group—imparts specific physicochemical properties that are critical to its behavior in both chemical and biological systems. Understanding its solubility and stability is paramount for any application, from chemical synthesis and purification to formulation development and in-vitro/in-vivo testing. This guide serves as a foundational resource for characterizing this molecule.

Compound Structure:

  • IUPAC Name: this compound

  • CAS Number: 1256633-31-4

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol

Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not publicly available, we can infer a profile based on its constituent functional groups and related structures.

PropertyPredicted Value / CharacteristicRationale & Impact
pKa Weakly basicThe pyridine nitrogen is a weak base. The strong electron-withdrawing effect of the nitro group and the nitrile group will significantly decrease its basicity compared to unsubstituted pyridine. This impacts solubility in acidic media.
LogP Moderately LipophilicThe combination of the aromatic ring and the alkyl groups contributes to lipophilicity, while the nitro and nitrile groups add polarity. This balance will govern its partitioning behavior and solubility in organic vs. aqueous solvents.
Polar Surface Area (PSA) ~72 ŲCalculated based on related structures like 2-methyl-5-nitropyridine (~58.7 Ų). The nitrile group adds significant polarity. A higher PSA generally suggests lower cell permeability and potentially higher aqueous solubility.
Hydrogen Bond Acceptors 4 (2xO from nitro, 1xN from pyridine, 1xN from nitrile)The presence of multiple hydrogen bond acceptors suggests potential interactions with protic solvents like water and alcohols.
Hydrogen Bond Donors 0The absence of donors limits its ability to self-associate via hydrogen bonding, which can influence its crystal lattice energy and dissolution.

Solubility Profile

Solubility is a critical parameter influencing bioavailability, formulation, and the design of in-vitro assays. A comprehensive assessment requires understanding both thermodynamic and kinetic solubility.

Methodologies for Solubility Determination

Two primary forms of solubility are assessed during drug development:

  • Thermodynamic Solubility : This is the "true" solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

  • Kinetic Solubility : This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early discovery to flag compounds with potential solubility issues.

The choice of method depends on the development stage. Early discovery often relies on kinetic solubility for rapid screening, while pre-formulation and later stages require precise thermodynamic data.

G cluster_thermo Thermodynamic Solubility (Equilibrium) cluster_kinetic Kinetic Solubility (Precipitation) T_Start Add excess solid to solvent T_Equilibrate Equilibrate (e.g., 24-72h shaking) T_Start->T_Equilibrate T_Separate Phase Separation (Centrifuge/Filter) T_Equilibrate->T_Separate T_Quantify Quantify Supernatant (e.g., HPLC, UV-Vis) T_Separate->T_Quantify T_Result Thermodynamic Solubility Value T_Quantify->T_Result K_Start Prepare DMSO stock solution K_Add Add stock to aqueous buffer K_Start->K_Add K_Incubate Incubate (e.g., 1-2h) K_Add->K_Incubate K_Measure Measure Precipitation (e.g., Nephelometry, Turbidity) K_Incubate->K_Measure K_Result Kinetic Solubility Value K_Measure->K_Result

Caption: Workflow for Thermodynamic vs. Kinetic Solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for determining the equilibrium solubility of the title compound.

Rationale: The shake-flask method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility data. The choice of centrifugation for phase separation is often preferred over filtration to avoid potential compound adsorption to the filter material.

Methodology:

  • Preparation:

    • Dispense a known excess amount of solid this compound (e.g., 2-5 mg) into several glass vials. Ensure the amount is sufficient to maintain a solid residue at equilibrium.

    • Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol, DMSO) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.

  • Phase Separation:

    • Following equilibration, allow the vials to stand for a short period to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Quantification:

    • Carefully remove a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

    • Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Expected Solubility Profile (Qualitative)

Based on the compound's structure, the following solubility profile can be anticipated. This table should be populated with experimental data.

Solvent / MediumExpected SolubilityRationale
WaterLow to Very LowThe molecule is moderately lipophilic with no hydrogen bond donors. The polar groups may not be sufficient to overcome the hydrophobic character of the core structure.
pH 2.0 BufferLowThe pyridine nitrogen is weakly basic due to electron-withdrawing groups, so protonation and formation of a more soluble salt will be minimal.
pH 7.4 BufferLow to Very LowAt physiological pH, the compound will be in its neutral, less soluble form.
Ethanol / MethanolModerate to HighAlcohols are good solvents for moderately polar organic molecules.
Acetonitrile (ACN)Moderate to HighACN is a polar aprotic solvent capable of dissolving compounds with nitrile groups.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, polar aprotic solvent that is generally effective for a wide range of organic compounds.

Stability Profile

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. Its development is crucial for determining shelf-life and ensuring product quality.

Predicted Degradation Pathways

The functional groups present in this compound suggest several potential degradation pathways under stress conditions.

  • Reduction of the Nitro Group: Aromatic nitro groups are susceptible to reduction, especially in the presence of reducing agents or under certain metabolic conditions. This can proceed through nitroso and hydroxylamino intermediates to form the corresponding amino-pyridine.

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid (via an amide intermediate).

  • Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack, particularly by strong nucleophiles like hydroxide under basic conditions.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may lead to complex degradation pathways including radical reactions or rearrangements.

G Parent Parent Compound (this compound) Amide Amide/Carboxylic Acid (Nitrile Hydrolysis) Parent->Amide H+ or OH- Amino Amino Derivative (Nitro Reduction) Parent->Amino [H] Hydroxypyridine Hydroxypyridine (Nucleophilic Substitution) Parent->Hydroxypyridine OH- Others Other Photoproducts Parent->Others Acid Acidic (H+) Base Basic (OH-) Oxidative Oxidative ([O]) Reductive Reductive ([H]) Light Photolytic (hν)

Caption: Predicted Degradation Pathways for the Compound.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Rationale: A reversed-phase HPLC method is the workhorse for stability testing. The goal is to achieve baseline separation between the parent compound peak and all potential degradation product peaks. A gradient elution is often necessary to resolve components with different polarities. Photodiode Array (PDA) detection is crucial for assessing peak purity.

Methodology:

  • Column and Mobile Phase Scouting:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Scout mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).

    • Develop a gradient method, for example, starting from 10% organic and ramping up to 95% organic over 15-20 minutes.

  • Method Optimization:

    • Inject a mixture of stressed (degraded) samples to visualize the separation.

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to optimize the resolution between the parent peak and the degradant peaks.

    • The detection wavelength should be set at the λmax of the parent compound, but the full UV spectrum from the PDA detector should be monitored to identify degradants that may have different chromophores.

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can resolve the parent drug from its degradation products. Use PDA to check for peak purity.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Protocol: Forced Degradation Study Execution

Rationale: Forced degradation (or stress testing) is conducted to intentionally degrade the compound. This helps to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress.

ConditionReagent / ParametersDurationNotes
Acid Hydrolysis 0.1 M HCl2, 8, 24 hoursHeat at 60-80°C if no degradation occurs at RT. Neutralize with base before injection.
Base Hydrolysis 0.1 M NaOH2, 8, 24 hoursHeat at 60-80°C if no degradation occurs at RT. Neutralize with acid before injection.
Oxidation 3% H₂O₂2, 8, 24 hoursConduct at room temperature, protected from light.
Thermal Degradation 80°C (in solution and as solid)24, 48, 72 hoursMonitor for both chemical degradation and physical changes (e.g., melting, color change).
Photostability ICH Q1B conditions (UV/Vis light)Expose solid and solution samplesUse a photostability chamber. Wrap control samples in foil.
  • Analysis:

    • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to the target concentration.

    • Analyze all samples using the developed stability-indicating HPLC method.

    • Calculate the percentage of parent compound remaining and the relative percentage of each degradation product formed.

    • For significant degradants, further characterization using LC-MS can be employed to elucidate their structures.

Recommendations for Handling and Storage

Based on the chemical nature of the compound and available supplier data, the following handling and storage procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Supplier data recommends refrigerated conditions (2-8°C). This minimizes the risk of thermal degradation and potential hydrolysis from atmospheric moisture.

  • Handling:

    • Handle in a well-ventilated area.

    • Given the presence of a nitroaromatic group and a nitrile, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

    • Protect from strong light, especially when in solution, to prevent photodegradation.

    • Avoid contact with strong acids, bases, and reducing agents.

References

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Spectroscopic Characterization of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile, a molecule featuring a substituted nitropyridine core, represents a class of compounds with significant potential in medicinal chemistry. The interplay between the electron-withdrawing nitro group and the nitrile functionality on the pyridine scaffold suggests unique electronic properties that warrant thorough investigation. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and structurally related molecules.

This document moves beyond a mere listing of data, delving into the causality behind the expected spectroscopic behavior. By understanding the 'why' behind the data, researchers can more confidently interpret their own results and troubleshoot experimental challenges. The protocols described are designed to be self-validating, ensuring robustness and reproducibility in the laboratory.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure of this compound is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum (16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} NMR spectrum (1024 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra (TMS or residual solvent peak) proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. [1][2]However, the choice of solvent can influence chemical shifts; for instance, aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃. [1][2]* Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer without issues of solubility or viscosity affecting the resolution. [3][4][5]* Shimming: This process is crucial for achieving a homogeneous magnetic field across the sample, resulting in sharp, well-resolved NMR signals. [3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the three types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.4 - 9.2d1HH-6The proton at the 6-position is ortho to the ring nitrogen and meta to the strongly electron-withdrawing nitro group, leading to significant deshielding.
~8.6 - 8.4dd1HH-4This proton is ortho to the nitro group and meta to the propanenitrile substituent, resulting in substantial deshielding. It will be split by both H-3 and H-6.
~7.8 - 7.6d1HH-3The proton at the 3-position is ortho to the propanenitrile group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons.
~1.8 - 1.7s6H2 x -CH₃The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet.

Note: The exact chemical shifts and coupling constants can be influenced by solvent and concentration. The provided ranges are based on known substituent effects on the pyridine ring. [6][7]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 160C-2The carbon bearing the propanenitrile group is attached to the electronegative ring nitrogen, leading to a downfield shift.
~150 - 145C-6This carbon is adjacent to the ring nitrogen and will be significantly deshielded.
~145 - 140C-5The carbon attached to the electron-withdrawing nitro group will be strongly deshielded.
~135 - 130C-4The chemical shift of this carbon is influenced by the ortho nitro group.
~125 - 120C-3Expected to be the most upfield of the pyridine ring carbons.
~120 - 115-C≡NThe nitrile carbon typically appears in this region of the spectrum. [8][9]
~40 - 35Quaternary CThe quaternary carbon of the propanenitrile group.
~28 - 25-CH₃The equivalent methyl carbons.

The chemical shifts of pyridine carbons are sensitive to the electronic effects of substituents. [10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient technique that requires minimal sample preparation. [13][14][15][16][17]

start Start step1 Place a small amount of solid sample on the ATR crystal start->step1 step2 Apply pressure to ensure good contact step1->step2 step3 Record the background spectrum step2->step3 step4 Record the sample spectrum step3->step4 step5 Clean the ATR crystal step4->step5 end End step5->end

Caption: A simplified workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

  • ATR Crystal: A diamond ATR crystal is often used due to its robustness and chemical inertness, allowing for the analysis of a wide variety of samples. [13]* Background Spectrum: Recording a background spectrum of the empty ATR crystal is essential to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the nitro, nitrile, and aromatic groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000Medium-WeakAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring. [18][19]
~2240 - 2220Strong, SharpC≡N stretch (nitrile)The nitrile group gives a very characteristic and intense absorption in this region. Conjugation with the pyridine ring shifts it to a slightly lower wavenumber compared to aliphatic nitriles. [8][20][21][22]
~1600 - 1450Medium-StrongAromatic C=C and C=N stretchingThese absorptions are characteristic of the pyridine ring.
~1550 - 1500StrongAsymmetric NO₂ stretchThe nitro group has two characteristic stretching vibrations. The asymmetric stretch is typically very strong.
~1350 - 1300StrongSymmetric NO₂ stretchThe symmetric stretch of the nitro group is also a strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules, which typically produces the protonated molecule [M+H]⁺. [23][24][25][26]

start Start step1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) start->step1 step2 Infuse the solution into the ESI source step1->step2 step3 Acquire the mass spectrum in positive ion mode step2->step3 end End step3->end M_H [M+H]⁺ m/z = 192 loss_NO2 Loss of NO₂ (46 Da) M_H->loss_NO2 loss_HCN Loss of HCN (27 Da) M_H->loss_HCN fragment1 Fragment 1 m/z = 146 loss_NO2->fragment1 fragment2 Fragment 2 m/z = 165 loss_HCN->fragment2

Caption: Plausible fragmentation pathways for the protonated molecule in tandem MS.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical, which upon protonation would be observed as a loss of 46 Da.

  • Loss of HCN: The nitrile group can be lost as hydrogen cyanide (27 Da). *[27][28] Pyridine Ring Fragmentation: Cleavage of the pyridine ring itself is also possible, leading to a more complex fragmentation pattern.

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive overview of the expected spectroscopic data, grounded in the fundamental principles of each analytical method and supported by data from analogous structures. The protocols and interpretations presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the efficient and accurate identification and characterization of this and related compounds. The emphasis on the causality behind experimental choices and data interpretation aims to empower scientists with a deeper understanding of these powerful analytical tools.

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  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

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A Technical Guide to 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile: Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile. This document provides an in-depth analysis of its commercial availability, a validated synthesis pathway for in-house preparation, and an expert perspective on its potential applications in modern chemical research.

Executive Summary

This compound is a specialized heterocyclic building block. Its structure combines a pyridine ring, activated by a nitro group, with a tertiary nitrile moiety. This combination makes it a valuable intermediate for introducing complex functionality in synthetic chemistry, particularly in the development of novel small-molecule therapeutics. While direct commercial availability is limited to specialized chemical suppliers, its synthesis is highly feasible in a standard laboratory setting via a well-established nucleophilic aromatic substitution (SNAr) pathway. This guide provides the necessary details for both procurement and synthesis to enable its use in research and development programs.

Physicochemical Properties and Identification

A clear identification of the target compound is critical for procurement and characterization. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1256633-31-4[1]
Molecular Formula C₉H₉N₃O₂[1]
Molecular Weight 191.19 g/mol [1]
SMILES CC(C)(C#N)C1=NC=C(C=C1)[O-][1]
MDL Number MFCD18070992[1]

Commercial Availability and Procurement

As of early 2026, this compound is not a widely stocked, off-the-shelf reagent. Its availability is primarily limited to specialized chemical suppliers focusing on building blocks for discovery chemistry.

Identified Supplier:

  • BLD Pharm: This supplier lists the compound under CAS number 1256633-31-4 and offers it for research purposes.[1] They specify storage conditions of 2-8°C under dry, sealed conditions, which is crucial for maintaining the compound's integrity.[1]

Procurement and Quality Control Workflow

Due to its specialized nature, a robust procurement and quality control (QC) workflow is recommended upon receipt.

cluster_procurement Procurement cluster_qc In-House Quality Control Identify Supplier Identify Supplier Request Quote & Lead Time Request Quote & Lead Time Identify Supplier->Request Quote & Lead Time CAS 1256633-31-4 Place Order Place Order Request Quote & Lead Time->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Note Cold-Chain Req. Confirm Identity (¹H NMR, MS) Confirm Identity (¹H NMR, MS) Receive Shipment->Confirm Identity (¹H NMR, MS) Assess Purity (HPLC) Assess Purity (HPLC) Confirm Identity (¹H NMR, MS)->Assess Purity (HPLC) Aliquot & Store Aliquot & Store Assess Purity (HPLC)->Aliquot & Store Store at 2-8°C Release to Research Release to Research Aliquot & Store->Release to Research

Caption: Recommended workflow for procuring and validating specialty chemicals.

Synthesis Pathway and Protocol

For laboratories requiring larger quantities or desiring a more cost-effective supply, in-house synthesis is a practical alternative. The most logical and chemically sound method is the nucleophilic aromatic substitution (SNAr) reaction between the readily available precursor, 2-chloro-5-nitropyridine, and the anion of isobutyronitrile.

The nitro group at the 5-position strongly activates the pyridine ring, making the 2-position highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group under these conditions.

Proposed Retrosynthesis

Target Target Compound C₉H₉N₃O₂ Disconnect SₙAr Disconnection Target->Disconnect Precursors Disconnect->Precursors Chloro 2-Chloro-5-nitropyridine Precursors->Chloro Nitrile Isobutyronitrile Precursors->Nitrile

Caption: Retrosynthetic analysis via an SₙAr pathway.

Availability of Starting Materials
  • 2-Chloro-5-nitropyridine (CAS 4548-45-2): This is a widely available and relatively inexpensive starting material. It can be procured from numerous bulk chemical suppliers. Its synthesis from precursors like 2-hydroxy-5-nitropyridine is well-documented in the literature.[2]

  • Isobutyronitrile (CAS 78-82-0): A common and inexpensive solvent and reagent.

  • Sodium Hydride (NaH) or similar strong base: Standard laboratory reagent.

Detailed Step-by-Step Synthesis Protocol

This protocol is a robust, self-validating system based on established SNAr principles for heteroaromatic compounds.

WARNING: This procedure involves strong bases and flammable solvents. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

  • Preparation of the Nucleophile:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of 2-chloro-5-nitropyridine).

    • Cool the flask to 0°C using an ice-water bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF.

    • In a dropwise manner, add isobutyronitrile (1.5 equivalents) to the suspension. Causality: The strong base (NaH) deprotonates the alpha-carbon of isobutyronitrile to generate the carbanion nucleophile in situ. Adding it dropwise at 0°C controls the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • SNAr Reaction:

    • Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimum amount of anhydrous THF.

    • Add the solution of the starting material dropwise to the nucleophile suspension at 0°C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Causality: The electron-deficient pyridine ring readily undergoes attack by the nitrile anion at the C2 position, displacing the chloride leaving group. Warming to room temperature ensures the reaction proceeds to completion.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Potential Applications and Strategic Value

The title compound is not an end-product but a strategic building block. Its value lies in the chemical "handles" it possesses, which can be further functionalized.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂). This amine is a key functional group for amide bond formation, sulfonamide synthesis, or reductive amination, making it a gateway to a vast chemical space for library synthesis. The resulting 2-amino-5-(substituted)pyridine motif is prevalent in many biologically active molecules.

  • Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This allows for another dimension of diversification.

Given these possibilities, this compound is a valuable intermediate for programs targeting kinases, ion channels, or other protein classes where substituted pyridines are known pharmacophores. Its use as an intermediate in the synthesis of complex molecules like PI3K/mTOR inhibitors highlights the utility of the core scaffold.[3]

Conclusion

This compound is a specialized but accessible chemical intermediate. While direct procurement is limited, this guide demonstrates that its synthesis is straightforward and based on reliable, well-understood chemical principles. By providing detailed protocols and sourcing information for the key precursors, we empower research and development teams to incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities.

References

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Available at: [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

Sources

A Technical Guide to the Synthesis, Reactivity, and Application of Nitropyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of nitropyridine chemistry, designed for researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to dissect the underlying principles governing the synthesis and reactivity of these versatile compounds. Our focus is on the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for practical application.

The Strategic Importance of the Nitro Group in Pyridine Chemistry

The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1][2] However, the pyridine ring itself is electron-deficient and generally unreactive towards electrophilic aromatic substitution, a common pathway for functionalizing benzene derivatives.[3][4] The introduction of a strongly electron-withdrawing nitro group (–NO₂) fundamentally alters the electronic landscape of the pyridine core. This transformation serves two primary strategic purposes:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group profoundly increases the ring's susceptibility to attack by nucleophiles, enabling the displacement of leaving groups that would otherwise be inert.[5][6]

  • A Precursor to the Amino Group: The nitro group can be reliably reduced to an amino group (–NH₂), one of the most valuable functional groups in medicinal chemistry for forming amides, ureas, and sulfonamides, and for acting as a key hydrogen bond donor in drug-target interactions.[5][7]

This dual nature makes nitropyridines exceptionally valuable and versatile intermediates in the synthesis of complex, biologically active molecules.[1][2][8]

Synthesis of Nitropyridine Scaffolds

The creation of the nitropyridine core can be approached through several distinct strategies, the choice of which is dictated by the desired substitution pattern and the nature of the starting materials.

Direct Nitration

Direct nitration of the pyridine ring is notoriously challenging. The nitrogen atom is readily protonated under the strongly acidic conditions of nitration (e.g., HNO₃/H₂SO₄), forming a pyridinium cation. This cation is heavily deactivated towards electrophilic attack, leading to very low yields of the desired 3-nitropyridine.[4]

A more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate. This intermediate then rearranges, primarily through a[1][3] sigmatropic shift, to yield 3-nitropyridine upon aqueous workup.[3][4][9] This approach avoids the harsh acidity that deactivates the ring.

For substituted pyridines, particularly those bearing electron-donating groups, direct nitration can be more feasible.[9]

Synthesis from Pyridine N-Oxides

A widely employed and more reliable strategy is the nitration of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. The resulting 4-nitropyridine N-oxide is a key intermediate that can then be deoxygenated (e.g., using PCl₃) to furnish the 4-nitropyridine.[10][11]

G cluster_synthesis Synthesis via N-Oxide Pyridine Pyridine N_Oxide Pyridine N-Oxide Nitro_N_Oxide 4-Nitropyridine N-Oxide Nitropyridine 4-Nitropyridine

  • Caption: Synthesis of 4-nitropyridine via the N-oxide route. */ enddot

Ring Transformation Reactions

Novel and complex nitropyridines can be synthesized through three-component ring transformations (TCRT). For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a "scrap and build" approach to afford highly substituted nitropyridines that are difficult to access through other methods.[12] This strategy is powerful for generating molecular diversity from simple starting materials.

Core Reactivity: A Tale of Two Pathways

Once synthesized, the utility of nitropyridines is realized through their subsequent chemical transformations. The two most critical reaction pathways are nucleophilic aromatic substitution and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most powerful tool for functionalizing the nitropyridine ring. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy for the reaction.[5][6]

Causality of Regioselectivity: The reaction is most efficient when a leaving group (typically a halide) is positioned ortho or para to the nitro group. This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.[6][13] Attack at the meta position does not allow for this direct delocalization, making the reaction much less favorable.

  • Caption: The addition-elimination mechanism of SNAr on a nitropyridine. */ enddot

This reactivity is the foundation for synthesizing a vast number of derivatives by introducing amines, alcohols, thiols, and other nucleophiles.[14] For example, 2-chloro-5-nitropyridine is a common starting material for insecticides and herbicides, where the chlorine is displaced by various hydroxyl compounds or anilines.[1][2]

Reduction of the Nitro Group

The conversion of a nitropyridine to an aminopyridine is a fundamental and high-yielding transformation. This reaction unlocks access to a different class of derivatives and is a cornerstone of many drug synthesis campaigns.[15]

Method Selection & Rationale:

Reduction MethodReagentsRationale & Field Insights
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiClean & High-Yielding: This is often the preferred method in process chemistry due to its high efficiency and clean reaction profile. The primary byproduct is water. Caution: The catalyst can be pyrophoric and requires careful handling. The reaction is incompatible with functional groups that are also reduced by hydrogenation (e.g., alkenes, alkynes).[16][17]
Metal/Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂/HClCost-Effective & Robust: This is a classic, reliable method that is tolerant of many functional groups that are sensitive to hydrogenation. Iron is inexpensive and environmentally benign. Work-up Considerations: The reaction produces metal salts that must be removed during work-up, which can sometimes be cumbersome on a large scale.[5][7]
Transfer Hydrogenation Ammonium formate, HydrazineConvenient & Safe: This method avoids the need for handling gaseous hydrogen, making it safer and more convenient for laboratory-scale synthesis. The hydrogen donor transfers hydrogen to the substrate on the surface of a catalyst (e.g., Pd/C).

The resulting aminopyridines are crucial building blocks. For example, 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, an anticancer agent, is synthesized by SNAr of 2-chloro-5-nitropyridine followed by reduction of the nitro group.[1]

Applications in Drug Discovery and Materials Science

The synthetic versatility of nitropyridines makes them privileged precursors for a wide range of functional molecules.

Medicinal Chemistry

Nitropyridine derivatives have been explored for a vast array of biological activities. Their utility stems from their role as intermediates in the synthesis of more complex heterocyclic systems.

Compound Class/TargetNitropyridine PrecursorTherapeutic AreaReference
Janus Kinase 2 (JAK2) Inhibitors2-Chloro-5-methyl-3-nitropyridineAnticancer[1]
Anticancer Agents2-Amino-5-nitropyridineAnticancer[1]
Herbicides2-Chloro-3(5)-nitropyridinesAgrochemical[1][2]
Insecticides2-Chloro-5-nitropyridineAgrochemical[1][2]
Urease/Chymotrypsin InhibitorsAminonitropyridinesVarious[1]
CNS Depressants (Azaphenothiazines)ChloronitropyridinesNeurodegenerative[1]
Materials Science

Beyond pharmacology, nitropyridine derivatives are valuable in materials science. Their inherent polarity and charge-transfer capabilities, stemming from the electron-donating pyridine ring and the electron-withdrawing nitro group, make them suitable for applications in:

  • Non-linear Optics (NLO): Certain nitropyridine derivatives exhibit significant second-harmonic generation (SHG) efficiencies, making them candidates for NLO materials.[18]

  • Dyes and Functional Polymers: The chromophoric nature of nitropyridines allows for their use as dyes and as monomers for functional polymers with specific electronic and optical properties.[1][19][20]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checks and rationales for each step.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine with an Alkoxide

Objective: To synthesize a 2-alkoxy-5-nitropyridine derivative, a common intermediate in agrochemical and pharmaceutical synthesis.

Methodology:

  • Reagent Preparation & Inerting:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the desired alcohol (e.g., ethanol, 10 mL/mmol of substrate) as the solvent.

    • Add sodium metal (1.1 equivalents) in small portions to the alcohol at 0 °C. Rationale: This in situ generation of the sodium alkoxide nucleophile ensures anhydrous conditions, preventing side reactions with water. The reaction is exothermic.

    • Allow the mixture to stir until all the sodium has dissolved completely, forming a clear solution of sodium alkoxide.

  • Substrate Addition:

    • Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of the same alcohol.

    • Add the substrate solution dropwise to the stirred alkoxide solution at room temperature.

  • Reaction & Monitoring:

    • Heat the reaction mixture to reflux (temperature depends on the alcohol used).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). Spot the reaction mixture against the starting material. Validation Check: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. The reaction is usually complete within 2-4 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess base by adding a few drops of acetic acid.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-alkoxy-5-nitropyridine.

Protocol 2: Catalytic Hydrogenation for the Reduction of a Nitropyridine

Objective: To synthesize an aminopyridine from a nitropyridine precursor.

Methodology:

G Setup 1. Setup & Inerting - Dissolve substrate in MeOH - Add Pd/C catalyst - Purge vessel with N₂ Hydrogenation 2. Hydrogenation - Introduce H₂ (balloon) - Stir vigorously at RT Setup->Hydrogenation Proceed Monitoring 3. Monitoring - Track via TLC/LC-MS - Reaction is typically rapid Hydrogenation->Monitoring During Reaction Workup 4. Work-up - Purge with N₂ - Filter through Celite® - Evaporate solvent Monitoring->Workup Upon Completion

  • Caption: Experimental workflow for nitropyridine reduction. */ enddot

  • System Setup & Inerting:

    • In a heavy-walled hydrogenation flask, add the nitropyridine substrate (1.0 equivalent) and a suitable solvent such as methanol or ethanol (20 mL/mmol of substrate).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Safety Rationale: Pd/C is pyrophoric and must be handled with care, preferably in a fume hood and away from ignition sources. It should not be allowed to dry completely in the presence of air.

    • Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen. Validation Check: This step is critical. The presence of oxygen can create an explosive mixture with hydrogen and can also poison the catalyst.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction vessel. For laboratory scale, this is safely done by attaching a hydrogen-filled balloon to the flask via a three-way stopcock. For larger scales, a Parr hydrogenation apparatus is used.

    • Stir the reaction mixture vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen) for an efficient reaction rate.

  • Reaction Monitoring:

    • The reaction is typically exothermic. Monitor the progress by TLC or LC-MS. The aminopyridine product is usually much more polar than the starting nitropyridine. The reaction is often complete within a few hours.

  • Work-up & Isolation:

    • Once the reaction is complete, carefully purge the system with nitrogen to remove all excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rationale: Celite prevents the fine catalyst particles from passing through the filter paper. Wash the Celite pad with additional solvent to recover all the product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude aminopyridine, which can be further purified if necessary.

Conclusion

Nitropyridine-containing compounds are not merely another class of heterocycles; they are strategic assets in the design and synthesis of functional molecules. Their unique electronic properties, conferred by the nitro group, unlock powerful and reliable reaction pathways like nucleophilic aromatic substitution and reduction to aminopyridines. By understanding the causality behind their synthesis and reactivity, researchers can leverage these versatile intermediates to efficiently construct complex molecular architectures for applications ranging from life-saving pharmaceuticals to advanced optical materials.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link][1]

  • The Role of Nitropyridine Derivatives in Chemical Synthesis. (n.d.). Autech Industry Co., Ltd. [Link][21]

  • Bakke, J. M., et al. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link][3]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link][9]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][19]

  • The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Autech Industry Co., Ltd. [Link][15]

  • Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. [Link][22]

  • Ohta, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(4), 873. [Link][12]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link][2]

  • Bastrakov, M., & Starosotnikov, A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. OUCI. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link][8]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237-241. [Link][23]

  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(5), 581-590. [Link][24]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link][13]

  • Bakke, J. M., et al. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link][4]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 237-241. [Link][25]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link][6]

  • Buy High Purity 4-Nitropyridine Oxide in China. (n.d.). Pipzine Chemicals. [Link][20]

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents. [26]

  • One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridines-nitrogenoxides. (2006). Google Patents. [27]

  • Burov, O., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link][28]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-Acetylaminopyridine by Reduction of 4-nitropyridinen-Oxide with Iron and Mineral Acids. ResearchGate. [Link][29]

  • Twieg, R. J., et al. (1982). Organic materials for non-linear optics nitropyridine derivatives. Chemical Physics Letters, 92(2), 208-211. [Link][18]

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. (n.d.). Journal of Drug Delivery and Therapeutics. [Link][30]

  • Preparation method of 2-hydroxy-3-nitropyridine. (2014). Google Patents. [31]

  • Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link][32]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link][17]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link][7]

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Methodological & Application

A Validated Protocol for the Synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction and Scientific Principle

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in bioactive molecules.[1] The synthesis protocol detailed herein employs a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in organic synthesis for functionalizing electron-deficient aromatic systems.[2]

The core of this reaction involves the displacement of a leaving group (chloride) from an aromatic ring by a potent nucleophile. The pyridine ring, while inherently electron-deficient, requires activation for this reaction to proceed efficiently. The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position significantly acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack at the 2-position.[3][4] The nucleophile is the carbanion of isobutyronitrile, generated in situ using a strong, non-nucleophilic base.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The carbanion generated from isobutyronitrile attacks the electron-deficient carbon atom at the C2 position of 2-chloro-5-nitropyridine. This step is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final product.

Diagram 1: The Addition-Elimination Mechanism of the SNAr Reaction.

Safety and Hazard Analysis

This protocol involves hazardous materials that require strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling air- and moisture-sensitive and toxic reagents.

ReagentCAS No.Key HazardsRecommended PPE
2-Chloro-5-nitropyridine 4548-45-2Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6][7][8]Safety goggles, lab coat, nitrile gloves
Sodium Hydride (60% in mineral oil) 7646-69-7Emits flammable gases in contact with water (H260), Causes severe skin burns and eye damage (H314).Face shield, flame-retardant lab coat, neoprene or nitrile gloves
Isobutyronitrile 78-82-0Highly flammable liquid and vapor (H225), Toxic if swallowed, in contact with skin or if inhaled (H301+H311+H331).Safety goggles, lab coat, nitrile gloves
Anhydrous Dimethylformamide (DMF) 68-12-2Flammable liquid and vapor (H226), Harmful in contact with skin or if inhaled (H312+H332), Causes serious eye irritation (H319), Suspected of damaging fertility or the unborn child (H360D).Safety goggles, lab coat, butyl rubber or neoprene gloves

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][8]

  • Spills: Absorb spills with an inert, dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon) before use.

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
2-Chloro-5-nitropyridine158.5510.01.59 g1.0
Sodium Hydride (60% disp. in oil)24.0012.00.48 g1.2
Isobutyronitrile69.1111.00.76 g (0.97 mL)1.1
Anhydrous DMF--50 mL-
Ethyl Acetate (EtOAc)--~300 mL-
Saturated NH₄Cl (aq.)--~50 mL-
Brine--~50 mL-
Anhydrous MgSO₄--As needed-
Silica Gel (230-400 mesh)--As needed-

Experimental Workflow:

Diagram 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation of the Nucleophile: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq). Wash the mineral oil from the NaH with anhydrous hexanes (2 x 10 mL) via cannula transfer, then place the flask under a vacuum to remove residual hexanes. Suspend the oil-free NaH in anhydrous DMF (20 mL).

  • Carbanion Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add isobutyronitrile (0.97 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution. After the addition is complete, stir the resulting slurry at 0 °C for 30 minutes to ensure complete deprotonation.

  • SNAr Reaction: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL). Add this solution dropwise to the cold carbanion slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system, observing the consumption of the 2-chloro-5-nitropyridine starting material.

  • Work-up and Extraction: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) until gas evolution ceases. Transfer the mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexane:EtOAc and gradually increasing the polarity to 80:20 Hexane:EtOAc is recommended to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. The expected yield is typically in the range of 75-90%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This application note provides a reliable and mechanistically sound protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can consistently obtain the target compound in high yield and purity. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the generation of analogous compounds for drug discovery and development programs.

References

  • Jubilant Ingrevia Limited. 2-Chloro-5-nitropyridine Safety Data Sheet.
  • Boyd, S. L., & Frescas, V. N. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
  • Fisher Scientific. 2-Chloro-5-nitropyridine SAFETY DATA SHEET.
  • OChemSimplified. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • ChemicalBook. 2-Chloro-5-nitropyridine - Safety Data Sheet. (2025).
  • ECHEMI. 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Available at: [Link]

  • Ito, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [Link]

  • May, J. A., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13076-13086. Available at: [Link]

  • American Chemical Society. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. ACS Spring 2021. Available at: [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Nitropyridine Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel bioactive molecules from vast chemical libraries.[1][2] The strategic selection of compounds for these libraries is paramount to the success of any screening campaign. Molecules containing privileged scaffolds, those that are known to interact with specific target classes, are of particular interest. The pyridine ring, a common motif in pharmacologically active compounds, is one such scaffold, often enhancing target binding and improving bioavailability.[3] When functionalized with a nitro group, the resulting nitropyridine core becomes a versatile building block, particularly in the synthesis of kinase inhibitors.[3][4] The strong electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic substitution, enabling the creation of diverse chemical libraries.[4]

This application note provides a detailed protocol for the high-throughput screening of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, a compound featuring both the nitropyridine scaffold and a nitrile group, another important pharmacophore in drug development.[5][6] We will explore its potential as a kinase inhibitor in a well-established biochemical assay format. The following sections will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively screen this compound and interpret the resulting data.

Scientific Rationale: Targeting Janus Kinases (JAKs) in Inflammatory Diseases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for signaling downstream of cytokine receptors.[4] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a host of inflammatory and autoimmune diseases.[4] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. Given that substituted aminopyridines are core structural motifs in numerous kinase inhibitors, this compound represents a promising candidate for screening against JAKs.[4]

This protocol will focus on a luminescence-based kinase assay to measure the activity of a specific Janus kinase, JAK2. This assay format is highly amenable to HTS due to its high signal-to-background ratio, sensitivity, and broad dynamic range.

Experimental Design and Workflow

A successful HTS campaign requires careful planning and execution. The overall workflow for screening this compound against JAK2 is depicted below.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Preparation (Serial Dilution) Dispense_Compound Dispense Compound Compound_Prep->Dispense_Compound Reagent_Prep Assay Reagent Preparation (Enzyme, Substrate, ATP) Add_Enzyme Add JAK2 Enzyme Reagent_Prep->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix (Initiate Reaction) Reagent_Prep->Add_Substrate_ATP Dispense_Compound->Add_Enzyme Incubate_1 Incubate Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Add_Detection Add Detection Reagent (Stop Reaction & Generate Signal) Incubate_2->Add_Detection Incubate_3 Incubate (Signal Development) Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Data_Analysis Data Analysis (Z', % Inhibition) Read_Plate->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation

Caption: High-throughput screening workflow for identifying JAK2 inhibitors.

Detailed Protocols

PART 1: Reagent and Compound Preparation

1.1. Assay Buffer Preparation:

  • Prepare a 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Filter the buffer through a 0.22 µm filter and store at 4°C.

1.2. Compound Handling and Plating:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient for dose-response analysis. A common starting point for a primary screen is a single concentration of 10 µM.[7]

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.[2][7]

1.3. Control Preparation:

  • Negative Control (0% Inhibition): Dispense an equivalent volume of DMSO into designated wells.

  • Positive Control (100% Inhibition): Dispense a known, potent JAK2 inhibitor at a concentration that will fully inhibit the enzyme into designated wells.

PART 2: High-Throughput Screening Assay Protocol

2.1. Enzyme and Substrate Preparation:

  • Prepare a working solution of recombinant human JAK2 enzyme in 1X Kinase Buffer. The final concentration should be determined empirically during assay development to yield a robust signal.

  • Prepare a working solution of a suitable peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

2.2. Assay Procedure (384-well format):

  • Compound Dispensing: As prepared in section 1.2, dispense 50 nL of each test compound concentration, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the JAK2 enzyme solution to all wells.

  • Pre-incubation: Centrifuge the plate briefly to ensure mixing and incubate for 15 minutes at room temperature. This step allows the compound to interact with the enzyme before the kinase reaction is initiated.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized during assay development.

  • Reaction Termination and Signal Generation: Add 10 µL of a commercial luminescence-based kinase detection reagent (which quantifies the amount of ADP produced, a direct measure of kinase activity) to each well. This reagent will stop the enzymatic reaction and initiate the luminescent signal.

  • Signal Development: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation

3.1. Quality Control: The robustness of the HTS assay is evaluated using the Z'-factor, which is a measure of the statistical effect size.[7] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[7]

The Z'-factor is calculated as follows: Z' = 1 - [(3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|]

Where:

  • σ_pos = standard deviation of the positive control

  • σ_neg = standard deviation of the negative control

  • μ_pos = mean of the positive control

  • μ_neg = mean of the negative control

3.2. Hit Identification: The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = [1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)] * 100

A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition, often three standard deviations from the mean of the negative control.

3.3. Dose-Response Analysis: For compounds identified as hits, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, can then be determined by fitting the data to a four-parameter logistic equation.

Table 1: Representative Data for HTS of this compound against JAK2

Compound Concentration (µM)Raw Luminescence (RLU)% Inhibition
Negative Control (DMSO) 850,0000%
Positive Control 50,000100%
0.01820,0003.75%
0.1750,00012.5%
1450,00050%
10100,00093.75%
10060,00098.75%

Causality and Self-Validation

The described protocol incorporates several steps to ensure data integrity and trustworthiness. The use of both positive and negative controls on every plate allows for the normalization of data and the calculation of the Z'-factor, which validates the performance of the assay for each run.[7] Serial dilution of the hit compound and subsequent dose-response analysis helps to rule out false positives that may arise from compound autofluorescence or other artifacts. Furthermore, the selection of a luminescence-based assay minimizes interference from colored compounds.

Safety Precautions

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Nitrile-containing compounds should be handled with care, and waste should be disposed of in accordance with all local, regional, and national regulations.[8][9] It is recommended to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol.[8][9]

Conclusion

This application note provides a robust and detailed framework for the high-throughput screening of this compound as a potential kinase inhibitor. By leveraging a well-validated luminescence-based assay and adhering to best practices in HTS, researchers can efficiently and accurately assess the biological activity of this and other novel chemical entities. The identification of "hits" from such screens is a crucial first step in the long and complex process of drug discovery and development.[2]

References

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • PubChem. 2-Methyl-5-nitropyridine. Available from: [Link]

  • PubMed. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • PubMed Central (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

Sources

Characterizing Novel Kinase Inhibitors: A Methodological Guide Using 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile as a Model Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, targeting a vast array of diseases from cancer to inflammatory disorders.[1][2][3] The journey from a newly synthesized compound to a validated lead requires robust, reproducible, and well-characterized biochemical assays. This guide provides a comprehensive framework for the initial characterization and profiling of a novel potential kinase inhibitor, using the hypothetical compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile as a working example. We will detail the underlying principles and provide step-by-step protocols for two industry-standard, non-radioactive assay platforms: the luminescence-based ADP-Glo™ Kinase Assay and a competitive Fluorescence Polarization (FP) assay. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a self-validating inhibitor testing cascade.

Introduction: The Challenge of a Novel Compound

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are critical regulators of most cellular processes.[4] Their dysregulation is a frequent driver of disease, making them a major class of therapeutic targets.[1][5] When presented with a novel compound like this compound, a molecule with a pyridine scaffold common in many known kinase inhibitors, the immediate challenge is to determine if it has any biological activity and, if so, against which of the 500+ kinases in the human kinome.[2][5]

This process begins not with complex screening, but with fundamental characterization. Before committing to expensive high-throughput screens, understanding the compound's basic physicochemical properties is paramount to generating meaningful data.

Pre-Assay Compound Qualification

Causality: A compound's solubility and stability in the chosen assay buffer are critical. Compound precipitation can cause light scattering, interfering with optical readouts, or effectively lower the available concentration, leading to an inaccurate assessment of potency.

Protocol: Solubility and Stability Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound, typically 10-20 mM in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the compound in the primary kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Test concentrations up to the maximum final concentration planned for the screen (e.g., 100 µM).

  • Visual and Instrumental Inspection:

    • Incubate the dilutions at the assay temperature (e.g., 30°C) for the planned duration of the experiment (e.g., 60 minutes).

    • Visually inspect for any cloudiness or precipitate.

    • For a more quantitative measure, read the absorbance of the plate at 600-700 nm. An increase in absorbance indicates precipitation and light scattering.[6]

  • Determination: The highest concentration that remains clear and shows no increase in light scatter is the upper limit for your kinase assays.

Kinase Inhibition Screening: Choosing the Right Platform

The goal of a primary screen is to measure the effect of the compound on kinase activity. This is typically quantified by detecting either the consumption of ATP or the formation of the reaction product, ADP.[7] We will explore two powerful, homogeneous (no-wash) assay formats suitable for high-throughput screening (HTS).

Methodology 1: The ADP-Glo™ Luminescence Assay

Principle of Operation: This is a universal assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.[9][10][11] The intensity of the light is directly proportional to the kinase activity.[4] An inhibitor will therefore cause a decrease in the luminescent signal.

Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Prepare serial dilution of This compound Plate Dispense Compound/DMSO and Kinase/Substrate Mix to 384-well plate Compound_Prep->Plate Enzyme_Prep Prepare Kinase/Substrate Mix Enzyme_Prep->Plate Incubate_Kinase Initiate reaction with ATP Incubate at 30°C for 60 min Plate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate at RT for 40 min Incubate_Kinase->Add_ADP_Glo Add_KDR Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate at RT for 30-60 min Add_ADP_Glo->Add_KDR Read_Luminescence Measure Luminescence (Signal ∝ Kinase Activity) Add_KDR->Read_Luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Assay

  • Materials:

    • Kinase of interest (e.g., Src Tyrosine Kinase)

    • Kinase substrate peptide

    • ATP

    • This compound

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

  • Procedure: [1][8]

    • Compound Plating: In a 384-well plate, add 2.5 µL of serially diluted this compound in assay buffer. Include DMSO-only wells for "high activity" controls and wells with a known potent inhibitor (e.g., Staurosporine) for "low activity" controls.

    • Kinase/Substrate Addition: Add 2.5 µL of a 2X kinase/substrate mix to each well. Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Add 5 µL of a 1X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12][13]

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate for 40 minutes at RT.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30-60 minutes at RT.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

Methodology 2: Fluorescence Polarization (FP) Immunoassay

Principle of Operation: FP assays monitor the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody.[14][15] In a competitive kinase assay format, a specific antibody binds to a fluorescently labeled phosphopeptide tracer.[16] When the kinase phosphorylates its unlabeled substrate, this newly formed phosphoproduct competes with the tracer for binding to the antibody. As more tracer is displaced, it tumbles more rapidly in solution, leading to a decrease in the polarization of its emitted light.[16] Therefore, high kinase activity results in a low FP signal. An inhibitor prevents substrate phosphorylation, keeping the tracer bound to the antibody and resulting in a high FP signal.

Workflow: Fluorescence Polarization Kinase Assay

FP_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection FP Detection Compound_Prep Prepare serial dilution of This compound Plate Dispense Compound/DMSO and Kinase/Substrate/ATP Mix to black 384-well plate Compound_Prep->Plate Enzyme_Prep Prepare Kinase, Substrate, and ATP Mix Enzyme_Prep->Plate Incubate_Kinase Incubate at 30°C for 60 min (Phospho-product is generated) Plate->Incubate_Kinase Add_Detection Add Detection Mix (Anti-phospho-Ab + FP Tracer) Incubate_Kinase->Add_Detection Incubate_Detect Incubate at RT for 30-60 min (Competition for Ab binding) Add_Detection->Incubate_Detect Read_FP Measure Fluorescence Polarization (Signal inversely ∝ Kinase Activity) Incubate_Detect->Read_FP

Caption: Workflow for the Fluorescence Polarization kinase inhibition assay.

Detailed Protocol: FP Assay

  • Materials:

    • Kinase of interest

    • Unlabeled peptide substrate

    • ATP

    • This compound

    • Kinase Buffer

    • FP Assay Kit (containing anti-phospho-antibody and fluorescent tracer, e.g., LanthaScreen® or PolarScreen™)[6][17]

    • Black, low-volume 384-well plates

  • Procedure:

    • Reagent Preparation: Prepare Kinase, Substrate, and ATP solutions in Kinase Buffer at 2X the final desired concentration.[17]

    • Compound Plating: Add 5 µL of serially diluted this compound or controls to the wells of a 384-well plate.

    • Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate/ATP mixture to each well to initiate the reaction (final volume 10 µL).

    • Incubation: Cover the plate and incubate for 60 minutes at room temperature or 30°C.

    • Reaction Termination & Detection: Add 10 µL of 2X Detection Mix (containing the anti-phospho-antibody and FP tracer diluted in a stop buffer with EDTA). The EDTA chelates Mg²⁺, stopping the kinase reaction.[18]

    • Equilibration: Cover the plate and incubate for 30-60 minutes at RT to allow the antibody-antigen binding to reach equilibrium.

    • Data Acquisition: Read the plate on an instrument capable of measuring fluorescence polarization, using appropriate excitation and emission filters. The data is typically reported in millipolarization (mP) units.

Data Analysis and Interpretation

Calculating the IC₅₀ Value

The primary output of the assay is the dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]

  • Normalization: Convert the raw data (luminescence or mP) into percent inhibition.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max = Signal from DMSO control (0% inhibition)

    • Signal_Min = Signal from potent inhibitor control (100% inhibition)

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Table 1: Hypothetical Inhibition Data for this compound against a Target Kinase

Compound Concentration (nM)% Inhibition (ADP-Glo™)
15.2
1015.8
5048.9
10075.3
50095.1
100098.6
Calculated IC₅₀ (nM) 51.2
Kinase Selectivity: A Critical Next Step

A potent inhibitor is not necessarily a good drug candidate. Off-target effects are a major cause of toxicity.[2] Therefore, after identifying a primary target, it is crucial to screen the compound against a broad panel of kinases (kinase profiling) to assess its selectivity. A highly selective inhibitor is generally preferred.

Mechanistic Context: A Hypothetical Signaling Pathway

Rationale: Understanding which signaling pathways a compound might affect provides a rationale for its potential therapeutic use. Let's hypothesize that our primary screen identified this compound as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis.[19]

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor This compound Inhibitor->VEGFR2 Inhibits Phosphorylation

Sources

Application Notes and Protocols for the Antimicrobial Screening of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Synthetic compounds, particularly heterocyclic molecules, represent a promising avenue for identifying novel antimicrobial scaffolds. The nitropyridine moiety, for instance, is a key pharmacophore whose strong electron-withdrawing nature can significantly influence molecular interactions and biological activity.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial antimicrobial screening of the novel compound, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile.

While specific data on the antimicrobial properties of this compound is not yet publicly available, the protocols detailed herein are based on established, robust methodologies for the evaluation of new chemical entities.[5][6] This guide will focus on determining the compound's in vitro efficacy against a panel of clinically relevant bacteria and its cytotoxicity against a mammalian cell line, thereby providing a foundational assessment of its therapeutic potential.

Rationale for Experimental Choices

The primary objective of this screening cascade is to ascertain the concentration at which this compound inhibits microbial growth, its spectrum of activity, and its selectivity for microbial over mammalian cells. Our approach is grounded in the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing.[7][8][9][10][11]

We will employ a two-tiered approach for evaluating antimicrobial activity:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This quantitative method is crucial for comparing the potency of novel compounds.

  • Disk Diffusion Assay: A qualitative method to assess the growth inhibition of a test compound. This serves as a valuable secondary screening tool.[1]

Furthermore, to evaluate the compound's safety profile, a cytotoxicity assay is indispensable. Many compounds that are effective at killing pathogens are also toxic to eukaryotic cells, which limits their therapeutic potential.[12][13][14] We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the compound's effect on the viability of a standard mammalian cell line.[15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the principles outlined in CLSI document M07.[8]

Materials:

  • This compound (stock solution of known concentration, e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the stock solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Disk Diffusion Assay

This qualitative assay provides a visual confirmation of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Positive control antibiotic disks

  • Solvent control (e.g., DMSO)

Procedure:

  • Plate Preparation:

    • Dip a sterile cotton swab into the 0.5 McFarland standard bacterial suspension and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution.

    • Place the impregnated disks, along with a positive control antibiotic disk and a solvent control disk, onto the surface of the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[12][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

Quantitative data should be summarized in a clear and concise format for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive8Vancomycin1
Escherichia coliNegative32Ciprofloxacin0.5
Pseudomonas aeruginosaNegative>64Ciprofloxacin1

Table 2: Hypothetical Cytotoxicity of this compound against HEK293 cells

CompoundIC₅₀ (µM)
This compound50
Doxorubicin (Positive Control)0.5

Visualization of Workflows

Diagram 1: Broth Microdilution Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_results Results A Bacterial Culture B 0.5 McFarland Standard A->B Adjust Turbidity C Diluted Inoculum B->C Dilute in CAMHB E Inoculation C->E D Serial Dilution of Compound D->E Add Inoculum F Incubation (16-20h, 37°C) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Diagram 2: Cytotoxicity (MTT) Assay Workflow

MTT_Workflow A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and Determine IC50 H->I

Caption: Workflow for determining cytotoxicity via MTT assay.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial and cytotoxicity screening of this compound. The outlined protocols, based on internationally recognized standards, will yield crucial preliminary data on the compound's potential as an antimicrobial agent. A favorable therapeutic index, indicated by a low MIC against target pathogens and a high IC₅₀ against mammalian cells, would warrant further investigation.

Subsequent studies could explore the compound's mechanism of action, its efficacy against a broader panel of resistant strains, and its in vivo activity in animal models of infection. Understanding the structure-activity relationship of this and related nitropyridine compounds could also guide the synthesis of more potent and selective derivatives.[4][16]

References

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity Source: JoVE URL: [Link]

  • Title: A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]

  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL: [Link]

  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The reaction mechanism of the nitration of pyridine compounds by N 2 O 5 –NaHSO 3 Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB Source: MDPI URL: [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile is a novel small molecule with significant interest in drug development pipelines. Its unique chemical structure, featuring a nitropyridine core and a propanenitrile side chain, presents specific challenges and opportunities for bioanalytical method development. Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method has been developed with a comprehensive understanding of the analyte's physicochemical properties and is aligned with the principles of regulatory guidelines from the FDA and EMA for bioanalytical method validation.[1]

Analyte Physicochemical Properties: The Foundation of Method Design

A thorough understanding of the analyte's chemical and physical characteristics is the cornerstone of a robust bioanalytical method. For this compound (C₉H₉N₃O₂), the following properties were determined to be critical in guiding the development of this LC-MS/MS protocol.

PropertyValueImplication for Method Development
Molecular Formula C₉H₉N₃O₂Used to calculate the exact mass of the analyte.
Molecular Weight 191.19 g/mol Essential for initial mass spectrometer tuning and reagent preparation.
Exact Mass 191.06948 DaCrucial for high-resolution mass spectrometry to ensure selectivity.
Predicted pKa ~1-2The pyridine nitrogen is predicted to be weakly basic due to the strong electron-withdrawing effects of the nitro and nitrile groups. This suggests that in a typical reversed-phase mobile phase pH range (3-6), the analyte will be predominantly in its neutral form.
Predicted logP ~1.5This value indicates that the compound is moderately hydrophobic, making it suitable for reversed-phase chromatography and extraction from a biological matrix using organic solvents.

Table 1: Physicochemical properties of this compound and their influence on method development.

Experimental Workflow: A Step-by-Step Guide

The entire analytical process, from sample receipt to final data output, is designed to be efficient, reproducible, and robust.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample ISTD Internal Standard Addition Sample->ISTD Precipitation Protein Precipitation ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Sample Injection Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

Caption: Overall workflow for the LC-MS/MS analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Rationale: Given the moderate hydrophobicity (logP ~1.5) of the analyte and the need for a high-throughput and cost-effective method, protein precipitation was selected as the sample preparation technique. This method effectively removes the majority of plasma proteins that can interfere with the analysis and damage the chromatographic column. Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.

Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the thawed plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) to each plasma sample.

  • Add 300 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Rationale: A reversed-phase chromatographic approach is optimal for retaining and separating the moderately hydrophobic analyte from endogenous plasma components. A C18 stationary phase is selected for its versatility and proven performance with a wide range of small molecules. The mobile phase consists of water and acetonitrile with a small amount of formic acid. The acidic modifier helps to ensure consistent analyte ionization and improve peak shape. A gradient elution is employed to provide efficient separation and reduce run time.

ParameterCondition
Column C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

Table 2: Optimized Liquid Chromatography Conditions.

Mass Spectrometry

Rationale: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the basic pyridine nitrogen, which can be readily protonated. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalytical assays. MRM enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Analyte: To be determined empirically (e.g., [M+H]⁺ → fragment ions) Internal Standard: To be determined empirically
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Table 3: Mass Spectrometer Parameters.

Note on MRM Transition Optimization: The specific MRM transitions and collision energies must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and performing product ion scans to identify the most stable and abundant fragment ions.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., ICH M10) to ensure the reliability of the data.[1] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Quantification

The acquired LC-MS/MS data is processed using appropriate software. The workflow for data analysis is as follows:

  • Peak Integration: The chromatographic peaks for the analyte and the internal standard are integrated to determine their respective peak areas.

  • Calibration Curve Generation: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used.

  • Concentration Calculation: The concentration of the analyte in the unknown samples is calculated from the calibration curve using the measured peak area ratios.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The method is designed for high-throughput applications and is based on a thorough understanding of the analyte's physicochemical properties. By following the outlined procedures and conducting a comprehensive method validation, researchers and drug development professionals can obtain reliable and accurate data to support their preclinical and clinical studies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

Sources

Application Note: NMR Characterization of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a nitropyridine ring linked to a propanenitrile moiety, suggests potential applications as a scaffold in the design of novel therapeutic agents. Accurate and unambiguous structural elucidation is a cornerstone of the drug discovery process, ensuring the identity, purity, and stability of new chemical entities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural characterization of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We present a detailed experimental protocol for data acquisition and an in-depth analysis of the predicted spectral data. The causality behind experimental choices and the interpretation of spectral features are explained to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.

Predicted Spectral Data

The chemical structure of this compound dictates a unique set of NMR signals. The predicted ¹H and ¹³C NMR data, based on established principles of NMR spectroscopy and analysis of related structures, are summarized below. These predictions serve as a benchmark for the experimental verification of the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (ppm)
H-3~8.5 - 8.7ddJ = ~8.5, 2.5 Hz~135 - 140
H-4~7.8 - 8.0dJ = ~8.5 Hz~122 - 126
H-6~9.3 - 9.5dJ = ~2.5 Hz~150 - 155
CH₃~1.8 - 2.0s-~25 - 30
C-2 (quat.)---~160 - 165
C-5 (quat.)---~140 - 145
C(CH₃)₂CN (quat.)---~40 - 45
CN---~120 - 125

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the NMR analysis of this compound. Adherence to this protocol will ensure the acquisition of high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[3]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or equivalent standard 30-degree pulse sequence)

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (centered around 6 ppm)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm (centered around 120 ppm)

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr Insert Sample c13_nmr ¹³C NMR Acquisition transfer->c13_nmr Insert Sample process Fourier Transform & Phasing h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign report Reporting assign->report

Caption: Experimental workflow for NMR characterization.

Detailed Spectral Analysis

A thorough analysis of the ¹H and ¹³C NMR spectra is essential for the complete structural elucidation of this compound. The following sections provide a detailed interpretation of the expected spectral features.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display three distinct signals in the aromatic region corresponding to the protons on the nitropyridine ring, and one signal in the aliphatic region for the methyl protons.

  • Aromatic Region (7.5 - 9.5 ppm): The pyridine ring protons are significantly deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the nitro group.

    • H-6: This proton, positioned ortho to the nitrogen and meta to the nitro group, is expected to be the most deshielded, appearing as a doublet at approximately 9.3 - 9.5 ppm. The splitting will arise from coupling to H-4, with a small coupling constant (J ≈ 2.5 Hz) characteristic of meta-coupling in a pyridine ring.

    • H-3: This proton, situated between the nitro group and the propanenitrile substituent, will experience deshielding from both. It is predicted to resonate as a doublet of doublets (dd) in the range of 8.5 - 8.7 ppm. The splitting will be due to coupling with H-4 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (para-coupling, though often very small or unresolved).

    • H-4: This proton, ortho to the nitro group, will appear as a doublet at approximately 7.8 - 8.0 ppm due to ortho-coupling with H-3 (J ≈ 8.5 Hz).

  • Aliphatic Region (1.8 - 2.0 ppm):

    • CH₃: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will give rise to a sharp singlet in the region of 1.8 - 2.0 ppm. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

  • Aromatic Region (120 - 165 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

    • C-2 and C-6: The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded, appearing in the range of 150-165 ppm. The carbon bearing the propanenitrile group (C-2) is expected to be further downfield.

    • C-5: The carbon atom bonded to the nitro group (C-5) will also be significantly deshielded, with a predicted chemical shift in the range of 140-145 ppm.

    • C-3 and C-4: The remaining pyridine carbons (C-3 and C-4) will resonate at higher fields, between 122 and 140 ppm.

  • Nitrile and Quaternary Carbons (40 - 125 ppm):

    • CN: The nitrile carbon typically appears in the range of 120-125 ppm.

    • C(CH₃)₂CN: The quaternary carbon of the propanenitrile moiety is expected to have a chemical shift in the range of 40-45 ppm. Quaternary carbons often exhibit weaker signals in ¹³C NMR spectra.[4]

  • Aliphatic Region (25 - 30 ppm):

    • CH₃: The two equivalent methyl carbons will produce a single signal in the aliphatic region, predicted to be around 25-30 ppm.

Conclusion

This application note provides a detailed protocol and theoretical framework for the NMR characterization of this compound. The predicted ¹H and ¹³C NMR data, along with the detailed spectral analysis, offer a valuable resource for researchers in confirming the structure and assessing the purity of this compound. The methodologies described herein are fundamental to the rigorous characterization of novel chemical entities in the field of drug discovery and development.

References

  • U.S. Food and Drug Administration. (2021). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2017). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of nitropyridines. Green Chemistry, 10(7), 743-754. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]

  • University of Calgary. Spectroscopic Analysis of Nitriles. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Wikipedia. Deuterated chloroform. [Link]

  • OpenStax. 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • SpectraBase. PROPIONITRILE, 2-HYDROXY-2-METHYL- - Optional[1H NMR] - Chemical Shifts. [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

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Application Notes and Protocols for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Safety and Due Diligence

This document has been compiled to provide guidance on the handling and storage of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile (CAS No. 1256633-31-4). No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. The following protocols and recommendations are therefore synthesized from an analysis of its constituent functional groups—a nitropyridine and a propanenitrile—and from established best practices for handling potent research chemicals.[1] Users must conduct their own risk assessment in conjunction with their institution's safety policies before commencing any work. Buyer assumes all responsibility for confirming the product's identity and purity.[2]

Introduction: Understanding the Compound's Reactivity Profile

This compound is a specialized organic compound featuring a pyridine ring substituted with a highly electron-withdrawing nitro group and a propanenitrile moiety. This unique structure informs its chemical reactivity, potential applications, and necessary safety precautions.

  • Nitropyridine Moiety: The nitro group strongly deactivates the pyridine ring, making it electron-deficient. This enhances the reactivity of the ring toward nucleophilic aromatic substitution, a key transformation in the synthesis of various bioactive molecules and kinase inhibitors.[3] However, nitropyridine derivatives can be thermally sensitive and require careful temperature control.[4]

  • Propanenitrile Group: The nitrile functional group (-C≡N) is a common feature in organic synthesis. Aliphatic nitriles like propanenitrile can be toxic, with potential for fatal effects if swallowed or in contact with skin.[5] They are also susceptible to hydrolysis under acidic or basic conditions, which would yield a carboxylic acid or amide.[6][7] Furthermore, upon decomposition (e.g., in a fire), they can release highly toxic hydrogen cyanide gas.[8]

Given these characteristics, this compound should be handled as a potent, potentially toxic, and reactive compound.

Hazard Identification and Personal Protective Equipment (PPE)

Due to the combined hazards of the nitropyridine and nitrile functionalities, a stringent PPE policy is mandatory. The primary risks include acute toxicity via ingestion or skin contact, and serious eye irritation.[9][10]

Protection Type Specification Rationale and In-Depth Considerations
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A full-face shield should be worn over goggles when handling larger quantities (>5g) or if there is a splash hazard.[9]Protects against splashes of the compound or solvents, which can cause serious eye irritation.[10][11] The face shield offers an additional layer of protection against unexpected energetic reactions.
Skin Protection Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness) with a breakthrough time of >480 minutes.[9] Double-gloving is strongly recommended.The propanenitrile group suggests a high risk of dermal toxicity.[5] Always inspect gloves for tears or pinholes before use.[9] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[12]
Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn.[13]Prevents incidental skin contact. A flame-resistant coat is prudent given that many organic nitriles are flammable.
Respiratory Protection All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[9][14]A fume hood is the primary engineering control to prevent inhalation of airborne particles or solvent vapors. If work outside a hood is unavoidable, a NIOSH-approved respirator would be required after a formal exposure assessment.[9][13]

Storage and Stability Protocols

Proper storage is critical to maintain the integrity and purity of this compound and to ensure laboratory safety. The compound is known to require cold-chain transportation, indicating temperature sensitivity.[15]

Parameter Condition Causality and Best Practices
Temperature 2-8°C Recommended for both short-term and long-term storage.[15] Lower temperatures minimize the risk of thermal degradation, a known issue with some nitropyridine compounds.[4] Avoid repeated freeze-thaw cycles.
Atmosphere Sealed in a dry environment, under an inert gas (Argon or Nitrogen). The compound must be protected from moisture to prevent hydrolysis of the nitrile group.[6] Storing under an inert atmosphere prevents potential oxidative degradation, a known reaction pathway for heterocyclic compounds.[16]
Light Store in an amber vial or in a light-proof secondary container. Protects against potential photochemical decomposition.
Container Tightly sealed, chemically resistant container (e.g., borosilicate glass vial with a PTFE-lined cap).Prevents leakage and contamination.[16]
Segregation Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][8][10]Prevents potentially violent reactions. Nitriles are incompatible with these substance classes.[6][8]

Detailed Handling Protocols

All manipulations must be performed by trained personnel within a designated area, such as a chemical fume hood, to minimize exposure risk.[17]

Weighing and Solution Preparation Workflow

The following workflow is designed to prevent contamination and minimize user exposure.

G cluster_prep Pre-Handling Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling Cleanup prep1 Don appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat) prep2 Designate and prepare work area in a certified fume hood prep1->prep2 prep3 Assemble all necessary equipment (spatula, vials, solvent, waste container) prep2->prep3 weigh Tare a sealed vial on an analytical balance prep3->weigh transfer Inside fume hood, carefully transfer solid compound to the tared vial weigh->transfer reweigh Seal vial and re-weigh to determine the exact mass transfer->reweigh dissolve Add solvent via syringe and mix to desired concentration reweigh->dissolve clean Decontaminate spatula and work surfaces dissolve->clean dispose Dispose of contaminated consumables in designated hazardous waste container clean->dispose remove_ppe Remove PPE correctly and wash hands thoroughly dispose->remove_ppe

Caption: Workflow for weighing and preparing solutions of the title compound.

Protocol Steps:

  • Preparation: Before handling the compound, ensure your designated work area within the fume hood is clean and uncluttered.[18] Have all necessary items, including pre-labeled vials, solvents, and a dedicated solid hazardous waste container, ready.[17]

  • Weighing: To minimize contamination and exposure, weigh the compound directly into a tared, sealable vial. Avoid using weighing paper, which can lead to airborne particles.

  • Solution Preparation: Add the desired solvent to the vial containing the weighed solid. Ensure the container is securely capped before mixing.

  • Cleanup: Thoroughly decontaminate any equipment that came into contact with the compound. Wipe down the work surface in the fume hood. All disposable items (e.g., pipette tips, contaminated wipes) must be placed in the designated hazardous waste container.[9]

  • Personal Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.[18]

Spill and Waste Management

Spill Response Protocol

A spill response plan must be in place before beginning work.

SpillResponse box_node box_node start Spill Occurs is_major Major Spill? (>5g or outside hood) start->is_major evacuate Evacuate Area Alert EHS Restrict Access is_major->evacuate Yes is_minor Minor Spill (Inside Fume Hood) is_major->is_minor No absorb Cover with inert absorbent material (e.g., vermiculite, sand) is_minor->absorb collect Carefully collect absorbed material using non-sparking tools absorb->collect decontaminate Decontaminate spill area with appropriate solvent/detergent collect->decontaminate dispose Place all materials in a sealed hazardous waste container decontaminate->dispose

Caption: Decision workflow for responding to a spill of the title compound.

Waste Disposal

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.[18][19]

  • Solid Waste: This includes any unused compound, contaminated PPE (gloves, wipes), and lab supplies (pipette tips, vials).[9] Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Gloves: Used nitrile gloves should be treated as contaminated hazardous waste.[20][21] They should be placed in a designated hazardous waste bin for incineration.[19][20] Do not dispose of them in regular or standard recycling bins.[22]

References

  • Benchchem. (n.d.). Propanenitrile: A Technical Guide to Stability and Degradation Pathways.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
  • tks. (n.d.). Potent compound safety in the laboratory.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • Cornell EHS. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Propionitrile.
  • Fisher Scientific. (2012, March 23). Safety Data Sheet - Propionitrile.
  • TCI America. (2017, December 4). Safety Data Sheet - Propionitrile.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Pyridine.
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.
  • International E-Z UP, Inc. (2022, January 4). How to Recycle Nitrile Gloves.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • WellBefore. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety.
  • TCI Chemicals. (2024, December 9). Safety Data Sheet - 2-Amino-4-methyl-3-nitropyridine.
  • Fisher Scientific. (2014, January 23). Safety Data Sheet - 2-Methyl-3-nitropyridine, 97%.
  • Dystian. (2022, July 18). How to dispose of nitrile gloves?.
  • Vedantu. (n.d.). On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Diaziridines.
  • BLDpharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-methyl-5-nitropyridine AldrichCPR.
  • Benchchem. (n.d.). Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry.

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Safe Disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Waste: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling and disposal of waste containing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As a senior application scientist, the following protocols and recommendations are synthesized from established best practices for handling hazardous chemical waste, with a specific focus on the reactive functional groups present in this molecule: a nitropyridine and a propanenitrile moiety. This guide is designed to ensure the safety of laboratory personnel and minimize environmental impact.

Understanding the Hazard Profile

1.1. Structural Analogs and Anticipated Hazards:

  • Nitropyridines: This class of compounds is known for its potential toxicity and reactivity. The nitro group makes the pyridine ring electron-deficient, influencing its chemical behavior. Nitropyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2] Some nitroaromatic compounds are also classified as potentially mutagenic or carcinogenic.

  • Propanenitrile (and related nitriles): Aliphatic nitriles can be toxic and flammable. They can be absorbed through the skin and may release cyanide upon metabolism or decomposition under certain conditions.

Based on these structural components, this compound should be handled as a hazardous substance with high acute toxicity. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat. All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Table 1: Hazard Profile Summary based on Structural Analogs

Hazard ClassificationAnticipated Properties of this compound
Acute Toxicity (Oral, Dermal, Inhalation) Likely to be harmful or fatal if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Expected to cause skin irritation.[2]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][2]
Flammability While the solid may not be highly flammable, solutions in organic solvents will be.
Reactivity May be reactive with strong oxidizing agents, strong acids, and strong bases.[1] Thermal decomposition may produce toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[4][5]
Chronic Health Effects Potential for mutagenicity or carcinogenicity should be considered due to the nitroaromatic moiety.[6]

Waste Management and Disposal Strategy

A multi-tiered approach to waste management is essential, prioritizing waste minimization, followed by chemical treatment where feasible, and finally, compliant disposal through a certified hazardous waste contractor.

2.1. Waste Segregation and Collection:

All waste streams containing this compound must be segregated at the point of generation.

  • Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents should be collected in a separate, compatible, and clearly labeled waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.

All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

Diagram 1: Waste Segregation Workflow

A Generation of Waste (Solid, Liquid, Sharps) B Solid Waste Container (Labeled: Hazardous Waste, Chemical Name, Pictograms) A->B Solid Waste C Liquid Waste Container (Labeled: Hazardous Waste, Chemical Name, Pictograms) A->C Liquid Waste D Sharps Container (Labeled: Hazardous Waste, Chemical Name, Pictograms) A->D Sharps E Licensed Hazardous Waste Disposal Contractor B->E C->E D->E

Caption: Waste segregation at the point of generation.

2.2. EPA Hazardous Waste Classification:

Based on its anticipated properties, waste containing this compound would likely be classified under the following EPA hazardous waste codes:

  • F005: If mixed with certain spent non-halogenated solvents such as toluene or benzene.[7][8]

  • D001 (Ignitability): If dissolved in a flammable solvent.

  • D002 (Corrosivity): If the waste is strongly acidic or basic.

  • D003 (Reactivity): Due to the potential for the release of toxic gases upon decomposition.[9]

  • U- or P-listed waste: While not specifically listed, its high toxicity may warrant consideration as an acute hazardous waste (P-listed) in concentrated forms.[10]

Final classification should be confirmed with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor.

Chemical Treatment Protocols for Waste Decontamination

For laboratory-scale quantities, chemical treatment can be employed to reduce the hazard level of the waste before final disposal. These procedures should only be performed by trained personnel in a controlled laboratory setting.

3.1. Protocol 1: Reduction of the Nitro Group

This protocol aims to reduce the toxic nitro group to a less hazardous amine functionality. A common and effective method is the use of iron powder in an acidic medium.[11][12]

Materials:

  • Waste containing this compound

  • Iron powder (Fe), 325 mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask equipped with a stir bar, dissolve the waste containing this compound in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (approximately 1 equivalent relative to the estimated amount of the nitro compound).

  • Add iron powder in excess (3-5 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This will neutralize the acidic medium and precipitate iron salts.

  • Filter the mixture to remove the iron salts. The filtrate now contains the reduced, less hazardous amine derivative.

  • Collect the filtrate as hazardous waste for final disposal. While less toxic, it still contains organic compounds that should not be disposed of down the drain.

Diagram 2: Nitro Group Reduction Workflow

A Waste Solution (this compound) B Add Fe powder and NH4Cl A->B C Reflux B->C D Quench with NaHCO3 solution C->D E Filter D->E F Treated Liquid Waste (Amine Derivative) E->F Filtrate G Solid Waste (Iron Salts) E->G Solid

Caption: Chemical reduction of the nitro group.

3.2. Protocol 2: Hydrolysis of the Nitrile Group

This protocol converts the nitrile group to a carboxylic acid or its salt, which is generally less toxic. Both acidic and alkaline conditions can be employed for hydrolysis.

3.2.1. Acidic Hydrolysis

Materials:

  • Waste containing this compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, carefully add the waste containing the nitrile to a solution of dilute acid (e.g., 6M HCl).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the solution with a sodium hydroxide solution. This step is exothermic and should be performed in an ice bath.

  • Collect the neutralized solution as hazardous waste.

3.2.2. Alkaline Hydrolysis

Materials:

  • Waste containing this compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (for neutralization)

  • Stir plate and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, add the waste containing the nitrile to an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Attach a reflux condenser and heat the mixture to reflux with stirring. Ammonia gas may be evolved, so this must be performed in a fume hood.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with hydrochloric acid in an ice bath.

  • Collect the neutralized solution as hazardous waste.

Diagram 3: Nitrile Group Hydrolysis Decision Tree

A Nitrile Waste B Acidic Hydrolysis (e.g., HCl, H2SO4) A->B C Alkaline Hydrolysis (e.g., NaOH) A->C D Reflux B->D C->D E Neutralize D->E F Treated Waste (Carboxylic Acid/Salt) E->F

Caption: Pathways for nitrile group hydrolysis.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

4.1. Spill Response:

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Protect: Wear appropriate PPE, including a respirator if necessary.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[13] For solid spills, carefully sweep the material into a designated waste container. Avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[14]

4.2. Decontamination of Equipment:

Glassware and equipment contaminated with this compound should be decontaminated before being returned to general use. This can be achieved by rinsing with a suitable solvent, followed by washing with a laboratory detergent. The initial solvent rinse should be collected as hazardous waste.

Conclusion

The safe disposal of this compound waste requires a thorough understanding of its potential hazards and the implementation of a robust waste management plan. By following the principles of waste minimization, proper segregation, and, where appropriate, chemical treatment, researchers can ensure a safe laboratory environment and compliance with regulatory standards. Always consult with your institution's EHS department for specific guidance and disposal procedures.

References

  • MilliporeSigma. (2025). Safety Data Sheet for a related nitropyridine compound. [This is a placeholder for a representative SDS, as a specific one for the target compound is not available].
  • Thermo Fisher Scientific. (2014).
  • Airgas. (2021). Safety Data Sheet for a mixture containing Perfluoro-2-Methyl Propanenitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Nitro-2-methyl-1,3-propanediol.
  • TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-4-methyl-3-nitropyridine.
  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.
  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2015). The combination HSiCl3 and a tertiary amine enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines. Organic Letters, 17(16), 3941-3943.
  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
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  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Public Health England. (2024). Nitrobenzene - Incident management.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • National Institutes of Health. (2023).
  • Stericycle UK. (2024).
  • Gao, B., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5269.
  • ResearchGate. (2025). The thermal decomposition of azidopyridines.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • MDPI. (n.d.).
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  • Australian Government Department of Health. (2015).
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
  • Wikipedia. (n.d.). Thermal decomposition.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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Application Notes & Protocols: Formulation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, a novel compound with anticipated poor aqueous solubility, for in vivo studies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically approach the challenge of formulating hydrophobic compounds for oral administration in preclinical animal models. This guide emphasizes a logical, step-by-step workflow, from initial physicochemical characterization to the preparation of various dosing vehicles, including solutions, suspensions, and advanced formulations. The underlying principles of excipient selection and the rationale behind each experimental choice are detailed to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Poorly Soluble Compounds

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated to be between 70% and 90%, exhibit poor aqueous solubility.[1] This characteristic poses a major hurdle for preclinical in vivo studies, as insufficient dissolution in the gastrointestinal tract can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacology and toxicology data.[2] this compound, a nitropyridine derivative, is predicted to have limited aqueous solubility based on its chemical structure. Therefore, a systematic and rational formulation approach is critical to ensure adequate drug exposure in animal models.

This guide provides a framework for developing a suitable formulation for this compound, focusing on oral administration in rodents. The strategies discussed are broadly applicable to other poorly soluble molecules.

Pre-formulation Assessment: Understanding the Molecule

Before embarking on formulation development, a thorough physicochemical characterization of this compound is essential. This data will inform the selection of an appropriate formulation strategy.

Table 1: Key Physicochemical Parameters for Formulation Development
ParameterExperimental Method(s)Importance in Formulation Design
Aqueous Solubility Shake-flask method in water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8).Determines the feasibility of a simple aqueous solution. Guides the selection of solubilization techniques.
pKa Potentiometric titration, UV-spectrophotometry, or computational prediction.Indicates the ionization state of the compound at different physiological pH values, which influences solubility and absorption.
LogP/LogD Shake-flask method (n-octanol/water), reverse-phase HPLC, or computational prediction.Measures the lipophilicity of the compound, which is crucial for predicting its absorption characteristics and for selecting appropriate lipid-based or co-solvent formulations.
Melting Point Differential Scanning Calorimetry (DSC).Provides an indication of the crystalline lattice energy, which can correlate with solubility.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light Microscopy.Identifies the crystalline form and detects the presence of polymorphism, which can impact solubility and dissolution rate.
Chemical Stability HPLC-based stability studies in various solvents and pH conditions, at different temperatures and light exposures.Ensures the compound does not degrade in the chosen formulation vehicle during preparation, storage, and administration.

Formulation Development Workflow

A tiered approach to formulation development is recommended, starting with simpler methods and progressing to more complex systems as needed. The choice of the final formulation will depend on the required dose, the desired pharmacokinetic profile, and the tolerability of the vehicle in the animal model.

formulation_workflow cluster_preformulation Pre-formulation cluster_strategy Formulation Strategy cluster_formulations Formulation Types cluster_evaluation Evaluation & Administration Preform Physicochemical Characterization Solubility Solubility Screening in Biorelevant Media & Vehicles Preform->Solubility Vehicle Vehicle Selection Solubility->Vehicle Formulation Formulation Preparation Vehicle->Formulation Solution Aqueous/Co-solvent Solution Formulation->Solution Suspension Aqueous Suspension Formulation->Suspension Lipid Lipid-Based System (e.g., SEDDS) Formulation->Lipid Solid Amorphous Solid Dispersion (ASD) Formulation->Solid Stability Formulation Stability & Characterization Solution->Stability Suspension->Stability Lipid->Stability Solid->Stability Admin In Vivo Administration (e.g., Oral Gavage) Stability->Admin

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the solubility of this compound in a range of commonly used vehicles.

Materials:

  • This compound

  • Glass vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • A selection of vehicles (see Table 2)

Procedure:

  • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.

  • Cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Table 2: Common Vehicles for Solubility Screening
Vehicle CategoryExamplesRationale
Aqueous Deionized Water, PBS (pH 7.4)Baseline solubility.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), EthanolTo increase the solvent polarity and enhance solubility.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15To improve wetting and form micelles that can solubilize the compound.
Oils/Lipids Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For highly lipophilic compounds, enabling lipid-based formulations.[2]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes that enhance aqueous solubility.[3]
Protocol 2: Preparation of a Co-solvent-Based Solution

Objective: To prepare a clear solution for oral dosing using a co-solvent system. This is often the simplest approach if sufficient solubility can be achieved.

Materials:

  • This compound

  • Selected co-solvents (e.g., PEG 400, PG)

  • Water or PBS

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the required amount of the compound.

  • In a volumetric flask, add the primary co-solvent (e.g., PEG 400) and dissolve the compound with gentle stirring. Sonication may be used to aid dissolution.

  • Once the compound is fully dissolved, add any secondary co-solvents or surfactants if required.

  • Slowly add the aqueous component (e.g., water or PBS) to the final volume while stirring.

  • Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution.

  • Measure the final pH and adjust if necessary, ensuring the compound remains in solution.

Note: The concentration of organic solvents should be kept to a minimum to avoid toxicity in the animal model.

Protocol 3: Preparation of a Suspension

Objective: To prepare a uniform suspension for oral dosing when the required dose cannot be achieved in a solution.

Materials:

  • This compound (micronized, if possible)

  • Wetting agent (e.g., 0.1% Tween® 80)

  • Suspending agent (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Aqueous vehicle (e.g., deionized water)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of the compound.

  • In a mortar, add a small amount of the wetting agent and levigate the compound to form a smooth paste. This step is crucial to ensure the particles are adequately wetted and do not clump.

  • Prepare the suspending vehicle by dissolving the suspending agent (e.g., 0.5% CMC-Na) in the aqueous vehicle. This may require heating or vigorous stirring.

  • Gradually add the suspending vehicle to the paste in the mortar while triturating to form a uniform suspension.

  • Transfer the suspension to a calibrated container and add the remaining vehicle to reach the final volume.

  • Homogenize the suspension if necessary to reduce particle size and improve uniformity.

  • The final formulation should be a homogenous suspension that can be easily re-suspended by shaking.

suspension_prep cluster_steps Suspension Preparation Workflow Start Weigh Compound Wetting Levigate with Wetting Agent Start->Wetting Mixing Gradually Add Vehicle to Paste Wetting->Mixing Vehicle_Prep Prepare Suspending Vehicle (e.g., 0.5% CMC-Na) Vehicle_Prep->Mixing Final_Volume Adjust to Final Volume Mixing->Final_Volume Homogenize Homogenize Final_Volume->Homogenize End Homogenous Suspension Homogenize->End

Caption: Workflow for the Preparation of an Aqueous Suspension.

In Vivo Administration Considerations

Route of Administration: For preclinical studies evaluating oral bioavailability, administration via oral gavage is the most common and precise method.[4][5]

Dose Volume: The volume administered to rodents should be carefully controlled to avoid adverse effects. For rats, the maximum recommended gavage volume is typically 10 mL/kg, and for mice, it is 10 mL/kg (or 1 mL/100g body weight).[6] If oil-based vehicles are used, the volume should be reduced.[6]

Animal Preparation: Animals are typically fasted overnight before dosing to reduce variability in gastric emptying and food effects on absorption.[4] Water should be available ad libitum.

Post-Dosing Monitoring: After administration, animals should be monitored for any signs of distress or adverse reactions to the compound or vehicle.[7]

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that ensures adequate drug exposure. This guide provides a systematic approach to formulation development, from initial characterization to the preparation of various dosing vehicles. By understanding the physicochemical properties of the compound and applying the principles of formulation science, researchers can develop a robust and reproducible formulation for their preclinical studies. It is recommended to start with the simplest formulation approach and progress to more complex systems as dictated by the compound's properties and the study requirements. All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][8]

References

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Improving Bioavailability of Poorly Soluble Drugs with Excipients. (2020). DFE Pharma. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]

  • How can I feed powder to rats (intragastric) for an oral bioavailability study? (2015). ResearchGate. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo. [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH Office of Animal Care and Use. [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [Link]

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  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, enhance yield, and ensure product purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between an activated pyridine ring, such as 2-chloro-5-nitropyridine, and the carbanion of isobutyronitrile. While theoretically straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and challenging purifications. This guide is designed to address these common problems with scientifically grounded solutions.

The core of this synthesis relies on two key transformations:

  • Carbanion Generation: The deprotonation of isobutyronitrile at the α-carbon to form a potent nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr): The attack of the isobutyronitrile carbanion on the electron-deficient 2-position of the 5-nitropyridine ring, displacing a leaving group (typically a halide).[1][2]

The nitro group at the 5-position is critical, as its strong electron-withdrawing nature activates the pyridine ring for nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[1][3][4][5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?

A1: Low or no yield is the most frequent complaint and typically points to one of three areas: inefficient carbanion generation, insufficient reactivity of the electrophile, or degradation.

Potential Cause 1: Inefficient Generation of the Isobutyronitrile Carbanion

The pKa of isobutyronitrile is high (estimated around 31 in DMSO), meaning a very strong base is required for complete deprotonation.[6] Using weaker bases like alkoxides or hydroxides is often insufficient.[6]

  • Solution & Rationale:

    • Choice of Base: Employ a strong, non-nucleophilic base. Alkali metal amide bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are effective.[6] Metal hydrides such as sodium hydride (NaH) are also a standard choice. These bases are strong enough to irreversibly deprotonate the nitrile.

    • Moisture Contamination: The carbanion is extremely sensitive to water. Any moisture will quench the carbanion as it forms. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Potential Cause 2: Insufficient Reaction Temperature

SNAr reactions require overcoming a significant activation energy barrier for the initial nucleophilic attack to break the ring's aromaticity.[4]

  • Solution & Rationale:

    • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat. Start by warming to 40-50 °C and monitor by TLC. Some protocols may require heating up to 80 °C or even higher.[7][8] However, be cautious of excessive heat, which can promote side reactions or decomposition.

Potential Cause 3: Poor Leaving Group

The rate of an SNAr reaction is dependent on the leaving group's ability to depart from the Meisenheimer complex. While the typical order of leaving group ability is inverted for SNAr compared to SN2 (F > Cl > Br > I), chloride is a very common and effective leaving group for this substrate.[1] If you are using a different leaving group, its efficacy should be considered.

  • Solution & Rationale:

    • Verify Starting Material: Ensure your starting material is 2-chloro -5-nitropyridine or 2-fluoro -5-nitropyridine. Fluoro-substituted pyridines are often more reactive in SNAr reactions.[1]

Q2: My TLC analysis shows multiple spots, indicating significant impurity formation. What are these side-products and how can I prevent them?

A2: Impurity formation often arises from side reactions involving the highly reactive nitrile anion or the product itself.

Potential Cause 1: Over-alkylation or Dimerization

The product, this compound, still possesses acidic protons on the pyridine ring, and under strongly basic conditions, unwanted reactions can occur. More commonly, the nitrile anion can participate in self-condensation reactions.[6]

  • Solution & Rationale:

    • Controlled Addition: Add the generated isobutyronitrile anion solution slowly (dropwise) to the solution of 2-chloro-5-nitropyridine at a low temperature (e.g., 0 °C or below). This keeps the instantaneous concentration of the anion low, minimizing self-reaction, and allows it to react preferentially with the electrophile.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrile/base mixture. A large excess of the base and nucleophile can promote side reactions.

Potential Cause 2: Thorpe-Ziegler Reaction

This is a base-catalyzed self-condensation of nitriles, which can be a problematic side reaction if the concentration of the nitrile anion is not well-managed.[6]

  • Solution & Rationale:

    • Maintain High Substrate Concentration: To favor the desired intermolecular SNAr reaction, ensure that the concentration of the 2-chloro-5-nitropyridine is sufficiently high when the nitrile anion is added.[6] This improves the probability of the desired collision over self-condensation.

Q3: The reaction starts but seems to stall before all the starting material is consumed. What causes incomplete conversion?

A3: A stalled reaction can be due to the degradation of the base or nucleophile, or the formation of an inhibiting species.

Potential Cause 1: Base Degradation

Strong bases like LDA are thermally unstable and can decompose if the temperature is not properly controlled, especially during preparation. Sodium hydride, if old or of poor quality, may have a passivating layer of hydroxide that reduces its activity.

  • Solution & Rationale:

    • Freshly Prepare Reagents: Prepare LDA solution fresh before use. If using NaH, wash it with dry hexanes to remove the mineral oil and any surface oxidation/passivation before use.

    • Maintain Low Temperature: Keep the temperature low (e.g., -78 °C to 0 °C) during the generation of the nitrile anion to ensure the stability of the base and the anion itself.[9]

Potential Cause 2: Product Precipitation/Inhibition

In some solvent systems, the product or a reaction intermediate salt may precipitate, physically coating the reagents and preventing the reaction from proceeding to completion.

  • Solution & Rationale:

    • Solvent Choice: Use a solvent that can effectively solvate all reactants and intermediates. Polar aprotic solvents like THF, DMF, or DMSO are excellent choices for SNAr reactions as they stabilize charged intermediates.[10][11] If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

G start Start Synthesis check_yield Low or No Yield? start->check_yield cause_anion Inefficient Anion Generation? check_yield->cause_anion Yes check_impurities Significant Impurities? check_yield->check_impurities No cause_temp Insufficient Temperature? cause_anion->cause_temp No fix_anion Use Stronger Base (NaH, LDA) Ensure Anhydrous Conditions cause_anion->fix_anion Yes fix_temp Increase Temperature Incrementally (e.g., 40°C -> 60°C -> 80°C) cause_temp->fix_temp Yes cause_temp->check_impurities No success Successful Synthesis fix_anion->success fix_temp->success cause_side_reactions Side Reactions Occurring? check_impurities->cause_side_reactions Yes check_stall Reaction Stalled? check_impurities->check_stall No fix_side_reactions Slowly Add Anion at Low Temp Control Stoichiometry (1.1 eq) cause_side_reactions->fix_side_reactions Yes fix_side_reactions->success cause_reagents Reagent Degradation? check_stall->cause_reagents Yes check_stall->success No fix_reagents Use Freshly Prepared Base Ensure High-Quality Reagents cause_reagents->fix_reagents Yes fix_reagents->success

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter for this reaction? A: The most critical parameter is the rigorous exclusion of moisture. The isobutyronitrile carbanion is a very strong base and will be instantly protonated by any available water, killing the reaction. Using anhydrous solvents and maintaining an inert atmosphere are non-negotiable.

Q: Which solvent is best? THF, DMF, or DMSO? A: All three are good choices, but they have different properties.

  • THF is less polar and has a lower boiling point. It's excellent for reactions involving organometallics like LDA and is easy to remove.

  • DMF and DMSO are more polar and can accelerate SNAr reactions by better solvating the charged Meisenheimer complex.[10][11] However, they have high boiling points, making them harder to remove during workup. DMSO can also complicate workups due to its water miscibility and potential for side reactions at high temperatures. For most lab-scale preparations, THF is often the best starting point due to its ease of handling.

SolventDielectric Constant (ε)Boiling Point (°C)Key Advantage
THF7.666Easy to handle and remove; compatible with LDA.
DMF36.7153Highly polar, can accelerate SNAr rate.
DMSO46.7189Very polar, excellent solvating power for salts.

Q: What are the key safety precautions for this synthesis? A:

  • Strong Bases: Sodium hydride (NaH) is flammable and reacts violently with water. LDA is corrosive. Handle both under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Nitriles: Isobutyronitrile is toxic.[12] Handle it in a well-ventilated fume hood.

  • Quenching: The reaction quench should be performed carefully and at a low temperature, especially when using reactive reagents like NaH. A slow addition of a proton source (like saturated ammonium chloride solution) is recommended.

Q: I need to scale up this reaction. What are the main considerations? A:

  • Heat Management: The deprotonation step and the SNAr reaction can be exothermic. On a large scale, efficient stirring and external cooling are critical to maintain temperature control. A slow, controlled addition of reagents is even more important.

  • Workup and Extraction: Large volumes of polar aprotic solvents like DMF or DMSO can make extraction difficult. Consider alternative workup procedures, such as precipitation of the product by adding an anti-solvent (e.g., water) followed by filtration, if applicable.

  • Reagent Choice: For large-scale synthesis, NaH is often preferred over LDA due to cost and ease of handling (it's a solid).

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-chloro-5-nitropyridine

  • Isobutyronitrile[12]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under high vacuum briefly to remove residual hexanes.

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Anion Formation: In the dropping funnel, prepare a solution of isobutyronitrile (1.15 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH slurry over 20-30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the anion.

  • SNAr Reaction: In a separate flame-dried flask under nitrogen, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous THF.

  • Cool the solution of the isobutyronitrile anion back down to 0 °C. Transfer the 2-chloro-5-nitropyridine solution to the dropping funnel and add it dropwise to the anion solution over 30 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the 2-chloro-5-nitropyridine is consumed. If the reaction is slow, gently heat to 40-50 °C.

  • Workup: Cool the reaction mixture to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

References

  • Reactions of Nitrile Anions. Encyclopedia.pub. [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Isobutyronitrile. Wikipedia. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

  • isobutyronitrile. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]

  • Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes. Dalal Institute. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Generation, structure, stability and reactivity of carbanions (CHE). YouTube. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Reaction Examples. University of Calgary. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

  • The Concept of Stability of Carbanions. Unacademy. [Link]

  • Carbanion Stability Factors Explained. Scribd. [Link]

  • Supporting Information for: A general N-arylation of N-H amides with aryl halides. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

  • 2-Chloro-5-nitropyridine. PubChem. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile from a crude reaction mixture. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize purification outcomes.

I. Purification Strategy Overview

The purification of this compound, a polar heterocyclic compound, typically involves a multi-step approach to remove unreacted starting materials, reagents, and reaction by-products. Common impurities may arise from side reactions or incomplete conversions during synthesis.[1] A logical workflow begins with an initial work-up, often a liquid-liquid extraction, followed by a primary purification technique like column chromatography or recrystallization.

PurificationWorkflow cluster_start Initial Stage cluster_workup Work-up cluster_main_purification Primary Purification cluster_analysis Analysis & Final Steps Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (LLE) to remove aqueous impurities Crude->LLE Dissolve in organic solvent Choice Choice of Method LLE->Choice Concentrate organic phase Chromo Column Chromatography (for complex mixtures) Choice->Chromo Complex mixture Recryst Recrystallization (for crystalline solids >90% pure) Choice->Recryst Relatively clean Analysis Purity Assessment (HPLC, TLC, NMR) Chromo->Analysis Recryst->Analysis PureProduct Pure Product (>99%) Analysis->PureProduct Purity meets specification

Caption: General workflow for purifying this compound.

II. Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Question: My compound is streaking badly on the silica TLC plate and I'm getting low recovery from my silica gel column. What's happening?

Answer: This is a classic issue with pyridine-containing molecules. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong, non-specific binding leads to significant peak tailing on TLC and poor elution from a column, resulting in low recovery.

Probable Causes & Solutions:

  • Strong Acid-Base Interaction: The pyridine nitrogen is basic, while silica gel is acidic.

    • Solution 1 (Competing Base): Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (eluent). A common starting point is 0.5-1% (v/v) TEA. The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your target compound, allowing it to elute symmetrically.[2]

    • Solution 2 (Change Stationary Phase): If the issue persists, switch to a more inert stationary phase. Alumina (neutral or basic) is a good alternative. Alternatively, consider using end-capped silica or a polymer-based column for preparative HPLC.[2]

  • Compound Degradation: Although less common, the acidity of the silica gel could potentially degrade a sensitive compound.

    • Solution: Perform a 2D TLC test. Spot your crude sample on the bottom-left corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. If you see spots that are not on the diagonal, it indicates your compound is degrading on the plate.[2] In this case, switching to a neutral stationary phase like neutral alumina is strongly recommended.

Question: I can't find a single solvent that works for recrystallization. My product is either too soluble or not soluble at all. What should I do?

Answer: This is a common challenge that can be solved by using a mixed-solvent system (also known as an anti-solvent system). The principle is to find one solvent ("solvent") in which your compound is highly soluble and another ("anti-solvent") in which it is poorly soluble, with the two solvents being miscible.[3]

Step-by-Step Solution:

  • Identify a Solvent Pair:

    • Find a solvent where your compound is very soluble, even at room temperature (e.g., Dichloromethane, Ethyl Acetate, Acetone).

    • Find a second, miscible solvent where your compound is very insoluble (e.g., Hexanes, Heptane, Diethyl Ether, Water).

    • A good pair for a moderately polar compound like yours could be Ethyl Acetate/Hexane or Dichloromethane/Hexane.

  • Perform the Recrystallization:

    • Dissolve your crude solid in the minimum amount of the hot "solvent."[3]

    • While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

Question: My liquid-liquid extraction (LLE) isn't working well; I'm getting low recovery in the organic layer. Why?

Answer: Low recovery in LLE for a basic compound like a pyridine derivative often points to issues with pH. Your compound's solubility in the aqueous vs. organic phase is highly dependent on its protonation state.[4][5]

Probable Causes & Solutions:

  • Protonation of Pyridine Nitrogen: If the aqueous phase is acidic (pH < ~5), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt is ionic and will be much more soluble in the aqueous layer than the organic layer.

    • Solution: Ensure the aqueous layer is neutral or, preferably, basic before extraction. Add a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium carbonate (Na₂CO₃) to the aqueous solution until the pH is > 8. This deprotonates the pyridine nitrogen, making the compound neutral and much more soluble in organic solvents like ethyl acetate or dichloromethane.[4]

  • Insufficient Extraction: A single extraction may not be enough to transfer all the product.

    • Solution: Perform multiple extractions. Instead of one extraction with 100 mL of organic solvent, it is more efficient to perform three separate extractions with ~33 mL each. Always combine the organic layers after extraction.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude reaction mixture of this compound? For most synthetic reactions, a liquid-liquid extraction work-up is the best first step.[5] This quickly removes inorganic salts and water-soluble impurities. Following the LLE, if the material is a solid and relatively clean (>90%), recrystallization is an efficient and scalable method.[3] If the mixture is complex, oily, or contains impurities with similar polarity to the product, silica gel column chromatography is the preferred method.[6][7]

Q2: How do I choose a solvent system for column chromatography? The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of 0.25 - 0.35 .

TLC Observation Interpretation Action for Column Eluent
Rf = 0 (spot on baseline)Eluent is not polar enough.Increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Rf = 1 (spot at solvent front)Eluent is too polar.Decrease the polarity (e.g., decrease the percentage of ethyl acetate).
Spots are smeared Possible overloading or acid/base interaction.Spot less material. If streaking persists, add 0.5-1% TEA to the eluent.[2]
Good separation (Rf ≈ 0.3) Ideal solvent system found.Use this solvent system as your mobile phase for the column.

Q3: How can I confirm the purity of my final product? Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity (e.g., >99%).[1][] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the chemical structure and identifying any remaining impurities.

IV. Detailed Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is designed for purifying compounds with closely related impurities.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen eluent (e.g., 30% Ethyl Acetate in Hexane + 0.5% TEA). The ideal consistency is a pourable slurry that is not too thick.

  • Column Packing: Secure a glass column vertically. Pour the silica slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If insoluble impurities are present, filter them out. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column. Using controlled air pressure, push the solvent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

ChromatographyTroubleshooting Start Poor Separation in Column Q_Streak Is the compound streaking on TLC? Start->Q_Streak A_Streak_Yes Strong interaction with silica. Add 0.5-1% Triethylamine (TEA) to eluent. Q_Streak->A_Streak_Yes Yes A_Streak_No Proceed to polarity check. Q_Streak->A_Streak_No No Q_Rf Are spots too close together (ΔRf < 0.2)? A_Streak_No->Q_Rf A_Rf_Yes Eluent polarity is suboptimal. Test gradients or different solvent systems (e.g., DCM/Methanol). Q_Rf->A_Rf_Yes Yes A_Rf_No Consider other issues like column overloading. Q_Rf->A_Rf_No No Q_Recovery Is recovery low despite elution? A_Rf_No->Q_Recovery A_Recovery_Yes Compound may be irreversibly stuck or degrading. Switch to a neutral stationary phase like Alumina. Q_Recovery->A_Recovery_Yes Yes

Caption: Troubleshooting flowchart for column chromatography.

Protocol 2: Recrystallization from a Mixed-Solvent System (Example: Ethyl Acetate/Hexane)

  • Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar.

  • Add a small volume of ethyl acetate (e.g., 3-5 mL) and heat the mixture to a gentle boil while stirring. Continue adding ethyl acetate dropwise until the solid is completely dissolved.[3]

  • Remove the flask from the heat. Slowly add hexanes dropwise while stirring. Continue until the solution becomes faintly and persistently cloudy.

  • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and clarify the solution.

  • Remove the stir bar, cover the flask, and allow it to cool undisturbed to room temperature.

  • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

V. References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • TAYANA. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from

  • Sorbead India. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. Retrieved from

  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from

  • BOC Sciences. (n.d.). FAQ Peptide Purification. Retrieved from

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. It addresses common challenges, explores the mechanistic origins of side products, and offers validated protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the critical reaction parameters?

The most common and reliable method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an activated pyridine ring, typically 2-chloro-5-nitropyridine, with the carbanion of isobutyronitrile (2-methylpropanenitrile).

The reaction is critically dependent on three factors:

  • Efficient Carbanion Generation: A strong, non-nucleophilic base is essential to deprotonate isobutyronitrile without competing in the SNAr reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF, DMF, or DMSO are standard choices.

  • Solvent Selection: The solvent must be aprotic and capable of solvating the intermediate anionic complex (the Meisenheimer complex) to facilitate the reaction. Anhydrous DMF is often preferred for its high polarity, which stabilizes the charged intermediate.

  • Temperature Control: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The subsequent substitution reaction may require gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate, but excessive heat can promote side reactions.

Q2: My reaction is complete, but the yield is consistently low. What are the likely causes?

Low yield is a frequent issue that can often be traced back to one of several root causes:

  • Incomplete Carbanion Formation: This is the most common culprit. The base may be old or degraded, or the isobutyronitrile/solvent may contain residual water, which quenches the base. Ensure the use of freshly opened or properly stored NaH and anhydrous solvents.

  • Competing Side Reactions: The primary competing reaction is often the formation of an isomeric byproduct from the nucleophilic attack at the C-6 position. While the C-2 position is generally more reactive, conditions can influence selectivity.

  • Product Degradation: The nitro group makes the product electron-deficient and potentially susceptible to degradation under harsh basic conditions or during a prolonged, heated workup.

  • Mechanical Losses: The product can be challenging to isolate. Ensure efficient extraction and take care during solvent removal, as the product may have some volatility under high vacuum at elevated temperatures.

Q3: My characterization (NMR, LC-MS) data suggests the presence of an isomer. What is its likely structure and how can I prevent its formation?

The most probable isomeric side product is 2-Methyl-2-(6-methyl-3-nitropyridin-2-yl)propanenitrile .

The 5-nitro group strongly activates both the C-2 and C-6 positions of the pyridine ring for nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate.[1][2] While the C-2 position is typically favored, the C-6 position remains a viable reaction site.

Strategies to Minimize Isomer Formation:

StrategyRationale
Lower Reaction Temperature Increasing thermal energy can reduce the kinetic selectivity between the C-2 and C-6 positions. Running the reaction at the lowest feasible temperature that allows for a reasonable conversion rate can significantly improve regioselectivity.
Use a Bulky Base Employing a sterically hindered base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) can favor attack at the less sterically hindered C-2 position over the C-6 position, which is flanked by the ring nitrogen.
Slow Nucleophile Addition Adding the pre-formed carbanion solution slowly to the solution of 2-chloro-5-nitropyridine can help maintain a low concentration of the nucleophile, favoring the more kinetically accessible C-2 position.
Q4: My reaction mixture turns dark brown or black, resulting in a tar-like residue upon workup. What causes this decomposition?

The formation of dark, insoluble materials is typically due to base-mediated polymerization or decomposition pathways.

  • Self-Condensation of Isobutyronitrile: Under strongly basic conditions, isobutyronitrile can undergo self-condensation or other side reactions. This is more prevalent if the carbanion is allowed to sit for extended periods before the electrophile is added.

  • Decomposition of the Nitropyridine: Aromatic nitro compounds can be sensitive to strong bases and high temperatures. Complex redox reactions or polymerization can occur, leading to the formation of highly colored, intractable tars. This is a known issue in reactions involving nitroaromatics.[3][4]

  • Vicarious Nucleophilic Substitution (VNS) Pathways: While the primary reaction is SNAr of a halide, if there is any C-H activation, complex VNS-type pathways could be initiated, which often require strictly controlled conditions to avoid polymerization.[5][6][7]

To mitigate this, use the "just-in-time" approach: generate the carbanion and add the 2-chloro-5-nitropyridine substrate promptly. Avoid excessive heating and prolonged reaction times.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action(s)
No reaction; only starting material recovered. 1. Inactive base (e.g., NaH).2. Wet solvent or reagents.3. Reaction temperature is too low.1. Use a fresh bottle of NaH or titrate the base.2. Use anhydrous solvents and dry isobutyronitrile.3. Gradually increase the reaction temperature and monitor by TLC.
Multiple spots on TLC, including a major byproduct. 1. Isomer formation (attack at C-6).2. Dimerization or other side reactions.1. Lower the reaction temperature.2. Consider a more sterically hindered base.3. Purify carefully using column chromatography.
Product appears pure by NMR, but the isolated yield is poor. 1. Mechanical loss during aqueous workup/extraction.2. Product loss during solvent evaporation.1. Perform multiple extractions (3-4x) with a suitable solvent (e.g., Ethyl Acetate, DCM).2. Use a rotary evaporator at moderate temperature and pressure.
Nitrile group hydrolysis to amide or carboxylic acid. 1. Harsh acidic or basic conditions during workup.1. Use a mild aqueous workup (e.g., saturated NH₄Cl solution).2. Avoid strong acids or bases during purification.

Mechanistic Insights & Diagrams

The key to controlling this synthesis lies in understanding the reaction mechanism and the factors that stabilize the intermediates.

Primary SNAr Pathway

The reaction proceeds via an addition-elimination mechanism. The carbanion attacks the electron-deficient pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.

SNAr_Mechanism sub 2-Chloro-5-nitropyridine mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Nucleophilic    Attack (RDS) nuc Isobutyronitrile Carbanion nuc->mc prod Product cl_ion Cl⁻ mc->prod 2. Elimination of    Leaving Group mc->cl_ion

Caption: SNAr reaction workflow for product formation.

Formation of the Key Isomeric Side Product

The nitro group at C-5 activates both the C-2 and C-6 positions. Attack at C-6 leads to an alternative Meisenheimer complex and, subsequently, the isomeric byproduct.

Isomer_Formation start 2-Chloro-5-nitropyridine + Carbanion path_a Attack at C-2 (Kinetically Favored) start->path_a path_b Attack at C-6 (Competing Pathway) start->path_b intermediate_a Meisenheimer Complex A path_a->intermediate_a Forms intermediate_b Meisenheimer Complex B path_b->intermediate_b Forms product_desired Desired Product intermediate_a->product_desired Eliminates Cl⁻ product_isomer Isomeric Side Product intermediate_b->product_isomer Eliminates Cl⁻

Caption: Competing reaction pathways leading to desired product and isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-5-nitropyridine

  • Isobutyronitrile (2-methylpropanenitrile)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Carbanion Formation: While stirring, add isobutyronitrile (1.5 eq) dropwise to the NaH suspension. Maintain the temperature at 0 °C. Stir the mixture for 30-45 minutes at 0 °C. Hydrogen gas evolution should be observed.

  • SNAr Reaction: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the carbanion mixture at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer with EtOAc (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to yield the pure product.

References

  • Mąkosza, M. Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Available at: [Link]

  • Biernat, S., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Mąkosza, M., & Winiarski, J. (1984). Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines by α‐Chloroalkyl Phenyl Sulfone Carbanions. European Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available at: [Link]

  • Mąkosza, M., & Goliński, J. (1984). Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted carbanions. The Journal of Organic Chemistry.
  • Advent Chembio. 2-(5-Nitropyridin-2-yl)acetonitrile, 98%. Available at: [Link]

  • ResearchGate. Amination of 2-halopyridines. Available at: [Link]

  • Kavitha, G., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. Available at: [Link]

  • Deacon, T., et al. (2015). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

Sources

Technical Support Center: Degradation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in solution. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and resolve stability-related challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the stability and handling of this compound.

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The molecule possesses two primary functional groups susceptible to degradation: the nitrile group and the nitropyridine ring. The nitrile group is prone to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and then to a carboxylic acid.[1][2][3] The nitropyridine ring can undergo reduction of the nitro group or nucleophilic substitution, and like many aromatic nitro compounds, it may be sensitive to light (photodegradation).[4][5]

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed container, protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents such as DMSO or acetonitrile are generally preferred for long-term storage. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

Q3: I am observing a gradual loss of my compound in a neutral aqueous buffer. What is the likely cause?

A3: Even in neutral conditions, hydrolysis of the nitrile group can occur, albeit at a slower rate than in acidic or basic conditions.[1] Additionally, if the buffer is not de-gassed, dissolved oxygen could contribute to oxidative degradation. Finally, exposure to ambient light during handling can initiate photodegradation.[6][7]

Q4: Can I use mass spectrometry to monitor the degradation of this compound?

A4: Absolutely. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an excellent technique for monitoring the degradation of the parent compound and identifying its degradation products. It can provide mass information that is crucial for elucidating the structure of the degradants.

Troubleshooting Guide: Common Experimental Issues

This section provides a more in-depth look at specific issues you may encounter, their probable causes, and systematic approaches to their resolution.

Issue 1: Rapid Loss of Parent Compound in Acidic or Basic Media
  • Symptoms: When preparing formulations in acidic or basic buffers, you observe a rapid decrease in the concentration of this compound, as determined by HPLC analysis.

  • Root Cause Analysis: The most probable cause is the hydrolysis of the nitrile group. This reaction is catalyzed by both acid and base.[8][9] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[3]

  • Troubleshooting Workflow:

    start Problem: Rapid compound loss in acidic/basic media cause Potential Cause: Nitrile Hydrolysis start->cause confirm Confirmation Step: Analyze for expected degradants (amide, carboxylic acid) using LC-MS cause->confirm solution1 Solution 1: Adjust pH to be closer to neutral (pH 6-8) confirm->solution1 solution2 Solution 2: Use aprotic solvents if the experiment allows confirm->solution2 solution3 Solution 3: Reduce temperature of the experiment confirm->solution3 end Resolution: Stabilized compound in solution solution1->end solution2->end solution3->end

    Caption: Troubleshooting workflow for rapid compound degradation.

Issue 2: Appearance of Unknown Peaks in Chromatogram Upon Exposure to Light
  • Symptoms: After leaving a solution of the compound on the benchtop, you notice the appearance of new, unidentified peaks in your HPLC chromatogram, along with a decrease in the parent peak.

  • Root Cause Analysis: Aromatic nitro compounds and pyridine derivatives are often susceptible to photodegradation.[4][10] UV light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

  • Troubleshooting Strategy:

Step Action Rationale
1. Protect from Light Work with the compound in amber vials or under low-light conditions. Wrap glassware in aluminum foil.To prevent the initiation of photochemical degradation.[11]
2. Wavelength Scan Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peaks.To determine if the degradants share a similar chromophore with the parent compound, which can provide clues about their structure.
3. Forced Photodegradation Intentionally expose a solution to a controlled light source (e.g., a photostability chamber) and monitor the degradation over time.To confirm light sensitivity and to generate sufficient quantities of the degradants for characterization.
Issue 3: Inconsistent Results Between Different Batches of Compound
  • Symptoms: You observe significant variability in the stability of this compound from different batches, even when experiments are conducted under identical conditions.

  • Root Cause Analysis: Batch-to-batch variability can be due to differences in the purity profile of the batches. The presence of trace amounts of impurities, such as residual acids, bases, or metal ions from the synthesis, can catalyze degradation.

  • Logical Troubleshooting Path:

    start Observation: Inconsistent stability between batches step1 Step 1: Re-analyze the purity of each batch using a high-resolution method (e.g., LC-MS/MS) start->step1 step2 Step 2: Compare the impurity profiles of the batches. Are there unique impurities in the less stable batch? step1->step2 step3 Step 3: If a specific impurity is identified, attempt to isolate and identify it. step2->step3 step4 Step 4: Spike the stable batch with the identified impurity to confirm its role in degradation. step3->step4 end Conclusion: Identify and control the critical impurity in future batches step4->end

    Caption: Troubleshooting batch-to-batch variability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.

Objective: To investigate the intrinsic stability of the compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in acetonitrile.

    • Photodegradation: Expose the stock solution in a clear vial to a light source providing an overall illumination of not less than 1.2 million lux hours.[12][13]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method with a PDA detector.[13][14]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • If significant degradation is observed, use LC-MS to identify the major degradation products.

Expected Degradation Pathways:

parent This compound amide Amide Intermediate parent->amide Acid/Base Hydrolysis amino Amino-pyridine Degradant parent->amino Reduction of Nitro Group photodegradant Photodegradation Products parent->photodegradant Photodegradation acid Carboxylic Acid Degradant amide->acid Acid/Base Hydrolysis

Caption: Potential degradation pathways.

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. Retrieved from [Link]

  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • UV photolysis for accelerating pyridine biodegradation. (2015). PubMed. Retrieved from [Link]

  • [Biodegradation of pyridine under UV irradiation]. (2013). PubMed. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC - NIH. Retrieved from [Link]

  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024, April 2). Water Science & Technology. Retrieved from [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Journal of Physics: Conference Series. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 13). ResearchGate. Retrieved from [Link]

  • Degradation of pyridines in the environment. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. Retrieved from [Link]

  • 2-methyl-2-(5-nitropyridin-2-yl)propan-1-amine. (n.d.). AA Blocks. Retrieved from [Link]

  • The pyridine pathway of nicotine degradation by A. nicotinovorans and... (n.d.). ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024, October 24). BioBoston Consulting. Retrieved from [Link]

  • Propionitrile. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile;hydrochloride. (2025, September 3). Chemsrc. Retrieved from [Link]

Sources

Improving solubility of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile for assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solubilizing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile and Other Challenging Molecules

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for handling compounds with low aqueous solubility, using the novel molecule this compound as a primary example. As a senior application scientist, my goal is to equip you with the foundational knowledge and experimental workflows to overcome solubility hurdles and ensure the integrity of your assay data.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the solubility of new or poorly characterized compounds.

Q1: I can't find any published solubility data for this compound. Where do I start?

A1: It's not uncommon for novel compounds to lack extensive physicochemical data in the public domain. The first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its high solubilizing capacity for a wide range of nonpolar and polar compounds and its compatibility with many biological assays at low final concentrations.[1][2]

Q2: I've dissolved my compound in 100% DMSO, but it precipitates the moment I add it to my aqueous assay buffer. What's happening?

A2: This phenomenon is commonly referred to as "crashing out" and occurs when the compound's solubility in the final aqueous environment is much lower than in the concentrated organic stock solution.[3][4] The key is to maintain the compound in a solubilized state during and after dilution. This guide will provide several strategies to address this critical issue.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and interfere with assay components.[2] It is imperative to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at 0.1% or lower.[2] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any solvent-induced effects.[2][5] Some studies have shown that even DMSO concentrations as low as 0.25% can have inhibitory or stimulatory effects on certain cell types.[6][7]

Q4: Are there alternatives to DMSO if it doesn't work or if my assay is sensitive to it?

A4: Yes, several other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[3] The choice of solvent is highly dependent on the specific compound and the tolerance of your experimental system. A thorough solvent tolerance study is always recommended.

Troubleshooting Guide: A Systematic Approach to Solubilization

When faced with a poorly soluble compound, a systematic, multi-pronged approach is the most effective way to develop a robust assay.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

This is the most frequent and frustrating challenge. The underlying cause is the drastic change in the solvent environment from a high-concentration organic stock to a predominantly aqueous final solution.

Causality: The organic solvent (e.g., DMSO) is infinitely miscible with water, but the compound dissolved within it is not. As the DMSO disperses into the aqueous buffer, the compound is exposed to an environment where it is not soluble, causing it to precipitate out of solution.

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution Strategy cluster_2 Step 3: Verification & Optimization A Prepare high-concentration stock (e.g., 10-50 mM) in 100% DMSO B Perform serial dilutions in 100% DMSO, not in aqueous buffer A->B Key Principle: Maintain organic environment as long as possible C Add a small volume of the diluted DMSO stock to the final assay buffer B->C Final 'top-down' dilution D Visually inspect for precipitation (turbidity) under a microscope C->D E Optimize final DMSO concentration (aim for <= 0.5%) D->E If precipitation occurs... F Run vehicle controls with matching DMSO concentrations E->F

Caption: Workflow for preparing and diluting poorly soluble compounds.

  • Prepare a High-Concentration Stock: Dissolve your compound, such as this compound, in 100% anhydrous DMSO to the highest achievable concentration (e.g., 50 mM). Gentle warming or sonication may aid dissolution.

  • Create a Dilution Series in DMSO: Instead of diluting this stock in your aqueous assay buffer, perform a serial dilution series in 100% DMSO.[2] For example, to create a 2-fold dilution series, add a specific volume of 100% DMSO to a series of sterile tubes. Then, transfer an equal volume from your highest concentration stock to the first tube, mix thoroughly, and continue this process down the series.

  • Final Dilution into Assay Medium: Add a small, consistent volume of each DMSO dilution to your final assay wells containing the aqueous medium. For instance, adding 1 µL of your DMSO stock to 1000 µL of media results in a final DMSO concentration of 0.1%. This "top-down" approach minimizes the compound's exposure to the aqueous environment before it is highly diluted.

  • Verification: After addition, visually inspect the wells for any signs of precipitation or turbidity. A light microscope can be helpful for detecting microprecipitates.

Issue 2: The Compound is Still Not Soluble, Even with Optimized DMSO Dilution

If precipitation persists, it's time to explore solubility-enhancing excipients. These are agents that can help keep hydrophobic compounds dispersed in an aqueous solution.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an "inclusion complex."[10][] This complex presents a hydrophilic exterior to the aqueous solvent, thereby increasing the apparent solubility of the guest molecule.[8][10][12]

Workflow for Using Cyclodextrins

A Select a Cyclodextrin (e.g., HP-β-CD) B Prepare aqueous solution of the cyclodextrin A->B C Add DMSO stock of compound to the cyclodextrin solution B->C Complexation step D Mix thoroughly (vortex, sonicate) C->D E Use this 'formulated' stock for final dilution into assay medium D->E F Run controls with cyclodextrin alone E->F

Caption: Workflow for using cyclodextrins as solubility enhancers.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and lower toxicity compared to unsubstituted β-cyclodextrin.

Mechanism: Pluronics are triblock copolymers that can self-assemble into micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[13][14] These micelles have a hydrophobic core that can sequester poorly soluble compounds, while the hydrophilic shell interacts with the aqueous environment, effectively solubilizing the compound.[13][15]

Recommended Pluronic: Pluronic® F-127 is a non-ionic detergent frequently used to solubilize hydrophobic molecules, such as fluorescent dyes, for cell-based assays.[16]

Protocol for Using Pluronic® F-127

  • Prepare a 20% (w/v) Pluronic® F-127 stock solution in DMSO. Heating may be required to fully dissolve it. Store this solution at room temperature.[16]

  • Mix the Compound and Pluronic®: Immediately before use, mix equal volumes of your compound's DMSO stock solution with the 20% Pluronic® F-127 DMSO stock.[16]

  • Dilute into Assay Medium: Add this compound-Pluronic® mixture to your cell culture medium or buffer to achieve the final desired concentration of your compound.[16]

Data Summary and Best Practices

To ensure the integrity of your results, it is crucial to understand the properties of the solvents and excipients you are using.

Solvent/Excipient Typical Final Assay Concentration Key Considerations
DMSO < 0.5% (ideally ≤ 0.1%)[2]Potential for cell toxicity and assay interference at higher concentrations.[6] Always run a vehicle control.
Ethanol < 0.5%Can affect cellular processes; more volatile than DMSO.[17]
HP-β-Cyclodextrin 0.1% - 1%Generally well-tolerated by cells, but can sometimes extract cholesterol from cell membranes.[17] Run a vehicle control.
Pluronic® F-127 0.01% - 0.1%Can form gels at higher concentrations and low temperatures.[16] Potential for cell membrane interactions. Run a vehicle control.

Self-Validating Your Protocol: The Importance of Controls

Every protocol you develop must be a self-validating system. This is achieved through the diligent use of appropriate controls.

  • Vehicle Control: This is the most critical control. It contains everything your experimental sample contains except for the test compound. This means it must have the same final concentration of DMSO and any other excipients (like cyclodextrins or Pluronics). This control allows you to subtract any background effects caused by the solvent system itself.[2][5]

  • Solvent Tolerance Assay: Before running your main experiment, it is wise to perform a solvent tolerance assay. This involves treating your cells or assay system with a range of concentrations of the solvent/excipient mixture you plan to use (without your compound) to determine the highest concentration that does not cause any adverse effects (e.g., cytotoxicity, changes in signaling).

  • Positive and Negative Controls: These are essential for ensuring your assay is performing as expected. A positive control should elicit a known response, while a negative control should show no response.

By systematically addressing solubility challenges and incorporating rigorous controls, you can generate reliable and reproducible data, even when working with difficult-to-handle compounds like this compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. [No Source Found].
  • Dimethyl sulfoxide (DMSO): Significance and symbolism. [No Source Found].
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology. ACS Publications. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Semantic Scholar. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH. [Link]

  • What effects does DMSO have on cell assays? - Quora. Quora. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. NIH. [Link]

  • role of DMSO in biochemical assays : r/Biochemistry - Reddit. Reddit. [Link]

  • Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. MDPI. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. ResearchGate. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. [Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC. PubMed Central. [Link]

  • Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation | Langmuir. ACS Publications. [Link]

  • Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC. PubMed Central. [Link]

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Technical Support Center: Navigating Potential Artifacts in Assays with 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in their assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential artifacts and interference mechanisms associated with this compound. Our goal is to empower you to distinguish true biological activity from assay artifacts, ensuring the integrity and validity of your experimental results.

Introduction: Understanding the Chemistry of this compound

This compound is a molecule that, by its very structure, warrants careful consideration in any screening or enzymatic assay. The presence of a nitropyridine ring and a gem-dimethylnitrile group introduces the potential for specific and non-specific interactions that can lead to misleading results. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, and the nitrile group can, under certain conditions, act as an electrophile. These characteristics are hallmarks of Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in high-throughput screens.[1][2][3]

This guide will walk you through the potential pitfalls and provide you with the tools to de-risk your findings when working with this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a time-dependent increase in signal only in the presence of this compound. Is this a real activation?

A1: A time-dependent increase in signal is a red flag for potential assay artifacts, particularly with compounds that have reactive functional groups. Several mechanisms could be at play:

  • Covalent Modification: The compound may be forming a covalent bond with your target protein, leading to a conformational change that enhances fluorescence. This could be a legitimate, albeit irreversible, mode of action, or it could be a non-specific reaction with surface-exposed nucleophiles on the protein.[4][5][6]

  • Redox Cycling: The nitropyridine moiety could be undergoing redox cycling in the presence of reducing agents (like DTT) in your assay buffer, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2] ROS can directly oxidize and modify your protein or assay components, leading to a change in fluorescence.

  • Compound Instability: The compound might be unstable under your assay conditions and degrading into a fluorescent byproduct over time.

Troubleshooting Steps:

  • Run a "target-free" control: Incubate the compound in your assay buffer with all components except your target protein. If you still observe an increase in fluorescence, the artifact is not target-dependent.

  • Perform a reversibility test: After observing the signal increase, dialyze or use a desalting column to remove the compound. If the signal returns to baseline, the interaction may be reversible. If it persists, it suggests covalent modification.

  • Add a ROS scavenger: Include N-acetylcysteine or catalase in your assay. If the time-dependent signal increase is attenuated, redox cycling is a likely cause.

Q2: I'm seeing a loss of signal in my luminescence-based assay. How can I be sure it's true inhibition?

A2: Signal loss in luminescence assays (e.g., luciferase-based reporters) is a common artifact.[7] Potential causes include:

  • Direct Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes.[7]

  • Light Absorption/Quenching: The compound itself may absorb light at the emission wavelength of the luminescent reporter, leading to a false-positive "inhibition" signal.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.[1]

Troubleshooting Steps:

  • Run a luciferase counter-screen: Test the compound's activity against luciferase in the absence of your primary target. A loss of signal here strongly suggests direct inhibition of the reporter enzyme.[7][8]

  • Check for spectral overlap: Measure the absorbance spectrum of your compound. If it overlaps with the emission spectrum of your luciferase, quenching is a possibility.

  • Perform an aggregation assay: Include a non-ionic detergent like Triton X-100 (0.01-0.1%) in your assay buffer. If the "inhibition" is significantly reduced, it's likely due to compound aggregation.

Q3: My dose-response curve for this compound has a very steep Hill slope. What could this indicate?

A3: A steep Hill slope in a dose-response curve can be indicative of non-specific mechanisms of action, such as:

  • Compound Aggregation: As mentioned above, aggregation is a concentration-dependent phenomenon that can lead to a sharp, non-stoichiometric inhibition profile.

  • Covalent Modification: Irreversible inhibitors often exhibit steep dose-response curves as they titrate the active sites of the target protein.

Troubleshooting Steps:

  • Detergent counter-screen: As described in Q2, the inclusion of a detergent is a key experiment to rule out aggregation.

  • Pre-incubation time-dependence: For potential covalent inhibitors, pre-incubating the compound with the target protein for varying amounts of time before initiating the reaction should lead to a time-dependent decrease in the IC50.

Troubleshooting Guides: Experimental Protocols

Here we provide detailed protocols for key experiments to help you validate your results and identify potential artifacts.

Protocol 1: Covalent Modification Assessment - The "Jump Dilution" Method

This method helps to distinguish between reversible and irreversible covalent inhibition.

Objective: To determine if the compound's inhibitory effect is maintained after significant dilution.

Methodology:

  • Pre-incubation: Incubate your target protein with a high concentration of this compound (e.g., 10-20 times the IC50) for a set period (e.g., 30-60 minutes) to allow for potential covalent bond formation.

  • Dilution: Rapidly dilute the protein-compound mixture (e.g., 100-fold) into the assay buffer containing the substrate to initiate the reaction. The final concentration of the compound should be well below its IC50.

  • Activity Measurement: Immediately measure the enzymatic activity over time.

  • Controls:

    • Reversible Inhibitor Control: Repeat the experiment with a known reversible inhibitor.

    • No Inhibitor Control: Perform the experiment with the protein pre-incubated with DMSO.

Interpretation of Results:

OutcomeInterpretation
Activity remains low after dilutionSuggests irreversible covalent modification.
Activity rapidly recovers to near control levelsIndicates reversible inhibition.
Protocol 2: Redox Cycling Detection Assay

Objective: To determine if the compound generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: The same buffer used in your primary assay, containing a reducing agent like DTT or TCEP.

    • Detection Reagent: A solution of Horseradish Peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

  • Assay Setup:

    • In a 96-well plate, add your assay buffer.

    • Add varying concentrations of this compound.

    • Include a positive control (e.g., a known redox cycler like menadione) and a negative control (DMSO).

  • Incubation: Incubate the plate at the same temperature as your primary assay for a set period (e.g., 30 minutes).

  • Detection: Add the HRP/Amplex Red solution to each well.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength.

Interpretation of Results:

OutcomeInterpretation
Dose-dependent increase in signalIndicates that the compound is generating H₂O₂ and is likely a redox cycler.
No significant signal increaseSuggests that redox cycling is not a major artifact mechanism.
Protocol 3: Orthogonal Assay Validation

Objective: To confirm the compound's activity using a different assay format that is less susceptible to the suspected artifact.

Example Scenario: Your primary assay is a fluorescence polarization (FP) assay where you suspect your compound is autofluorescent.

Orthogonal Assay Choice: A label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Methodology (SPR):

  • Immobilization: Immobilize your target protein on an SPR sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.

  • Kinetic Analysis: Determine the association (kon) and dissociation (koff) rates to calculate the binding affinity (KD).

Interpretation of Results:

OutcomeInterpretation
Confirmed binding with a reasonable KDSupports the conclusion that the compound is a true binder of the target.
No detectable bindingSuggests that the activity observed in the primary assay was an artifact.

Visualizing Workflows and Mechanisms

To further clarify the troubleshooting process, the following diagrams illustrate key concepts.

Artifact_Triage_Workflow cluster_artifacts Artifact Investigation cluster_validation Validation Assays Primary_Hit Primary Hit Identified Dose_Response Confirm Dose-Response Primary_Hit->Dose_Response Artifact_Assessment Assess Potential Artifacts Dose_Response->Artifact_Assessment Aggregation Aggregation? Artifact_Assessment->Aggregation Is the Hill slope steep? Reactivity Reactivity/Covalent? Aggregation->Reactivity No Detergent_Assay Detergent Counter-Screen Aggregation->Detergent_Assay Yes Assay_Tech Assay Tech. Interference? Reactivity->Assay_Tech No Jump_Dilution Jump Dilution/Dialysis Reactivity->Jump_Dilution Yes Orthogonal_Assay Orthogonal Assay Assay_Tech->Orthogonal_Assay Yes False_Positive False Positive Assay_Tech->False_Positive Yes Detergent_Assay->Reactivity Activity Persists Validated_Hit Validated Hit Detergent_Assay->Validated_Hit Activity Abrogated Jump_Dilution->Assay_Tech Reversible Jump_Dilution->Validated_Hit Irreversible/Covalent Orthogonal_Assay->Validated_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: A decision-making workflow for triaging hits and identifying potential artifacts.

Covalent_Modification_Mechanism cluster_protein Protein Protein Target Protein (with nucleophilic residue, e.g., Cys-SH) Adduct Covalent Adduct (Irreversible Inhibition) Protein->Adduct Compound This compound (Electrophile) Compound->Adduct Nucleophilic Attack

Caption: Simplified mechanism of covalent modification of a target protein.

Conclusion

Working with potentially reactive compounds like this compound requires a heightened level of scientific rigor. By proactively employing the troubleshooting strategies and validation assays outlined in this guide, you can confidently identify true hits and avoid the costly and time-consuming pursuit of assay artifacts. Remember, a skeptical and methodical approach is your best defense against being misled by Pan-Assay Interference Compounds.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Koplan, K. T., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [Link]

  • Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(23), 7902-7917. [Link]

  • Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]

Sources

Technical Support Center: Overcoming Resistance to 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As Senior Application Scientists, we understand that encountering drug resistance is a critical and often challenging phase in preclinical research. This guide is designed with full autonomy to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate and overcome resistance in your cell models. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system.

Section 1: First-Line Troubleshooting - Is It True Resistance?

Before investigating complex biological mechanisms, it is crucial to rule out common experimental and technical variables. An apparent increase in the IC50 value of your compound may not always signify bona fide biological resistance.

FAQ: My IC50 value has suddenly increased. What are the first things I should check?

This is a common issue that can often be resolved by systematically checking foundational components of your experimental setup.

1. Compound Integrity:

  • Question: Could the compound have degraded?

  • Explanation: this compound, like many small molecules, can be sensitive to storage conditions, solvent, and freeze-thaw cycles. Degradation of the active compound will naturally lead to a decrease in potency.

  • Action:

    • Prepare a fresh stock solution from a new or properly stored aliquot of the compound.

    • Avoid repeated freeze-thaw cycles. Aliquot your stock solution into single-use volumes.

    • Confirm the stability of the compound in your specific cell culture medium over the time course of your experiment.

2. Cell Culture Health and Identity:

  • Question: Are my cells healthy and are they the correct cell line?

  • Explanation: Two of the most pervasive and under-appreciated problems in cell culture are contamination and misidentification.[1]

    • Mycoplasma Contamination: These bacteria, invisible to the naked eye, do not cause turbidity but can drastically alter cell metabolism, proliferation, and drug response.[2][3]

    • Cell Line Misidentification: Studies have shown that a significant percentage of cell lines are misidentified or cross-contaminated.[1] Using the wrong cell line invalidates any data generated.

  • Action:

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma. Common methods include PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and microbiological culture.[2][4][5]

    • Cell Line Authentication: Authenticate your cell line's identity using Short Tandem Repeat (STR) analysis.[6][7][8] This genetic fingerprint should be compared to a reference profile from a reputable cell bank.[8][9]

3. Experimental Parameters:

  • Question: Have any of my assay conditions changed?

  • Explanation: Minor, unintentional variations in your protocol can lead to significant changes in results.

  • Action:

    • Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

    • Cell Seeding Density: Ensure you are using the exact same cell seeding density for every experiment.

    • Reagent Consistency: Use the same source and lot number for critical reagents like FBS and media whenever possible.

Workflow: Validating an Observed Shift in IC50

This workflow helps to confirm that the observed change in drug sensitivity is a real and reproducible phenomenon.

cluster_0 Initial Observation cluster_1 Foundational Checks cluster_2 Confirmation Experiment cluster_3 Decision Point A Unexpectedly high IC50 value observed B Prepare Fresh Compound Stock A->B Troubleshoot C Test for Mycoplasma A->C Troubleshoot D Authenticate Cell Line (STR) A->D Troubleshoot E Standardize Assay Parameters (Passage #, Density) A->E Troubleshoot F Run Parallel IC50 Assays B->F C->F D->F E->F G Parental (Sensitive) Cells F->G H Suspected Resistant Cells F->H I Compare IC50 Values G->I H->I J Result: No Significant Shift (Problem was technical) I->J If IC50s are similar K Result: Confirmed Resistance (Proceed to Section 2) I->K If IC50 of 'Resistant' > 5-10x Parental

Caption: Initial troubleshooting workflow for validating observed drug resistance.

Section 2: Investigating Mechanisms of Acquired Resistance

Once you have confirmed that your cells have developed a stable, resistant phenotype, the next step is to investigate the underlying biological mechanisms. Acquired resistance typically falls into two categories: on-target alterations (changes to the drug's direct target) or off-target mechanisms (activation of compensatory pathways or drug efflux).

FAQ: How do I know if my resistant cells are just pumping the compound out?

This is one of the most common mechanisms of multi-drug resistance (MDR) and is mediated by ATP-binding cassette (ABC) transporters.[10]

Explanation: ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1, and BCRP, act as cellular pumps that actively efflux a wide variety of substrates, including many anticancer drugs, out of the cell.[10][11][12] Overexpression of these transporters reduces the intracellular concentration of the compound, rendering it ineffective.[13]

Troubleshooting Strategy: Efflux Pump Inhibition Assay You can test for the involvement of efflux pumps by co-administering this compound with a known inhibitor of ABC transporters. If the resistance is mediated by these pumps, the inhibitor will block their function, restore intracellular compound concentration, and re-sensitize the cells.

Protocol 1: ABC Transporter Inhibition Assay
  • Objective: To determine if overexpression of ABC transporters is responsible for resistance by attempting to reverse it with a known inhibitor.

  • Materials:

    • Parental (sensitive) and resistant cell lines.

    • This compound.

    • A broad-spectrum ABC transporter inhibitor (e.g., Verapamil, Tariquidar).

    • Cell viability assay reagent (e.g., CellTiter-Glo®, resazurin).

  • Procedure:

    • Seed both parental and resistant cells into 96-well plates at their predetermined optimal density.

    • Prepare two sets of drug dilution plates for your compound: one with vehicle control and one containing a fixed, non-toxic concentration of the ABC transporter inhibitor. (See table below for suggested concentrations).

    • Treat the cells with the full dose-response range of this compound, both with and without the inhibitor.

    • Incubate for your standard assay duration (e.g., 72 hours).

    • Measure cell viability and calculate IC50 values for all four conditions.

Data Interpretation:

Cell LineTreatment ConditionExpected Outcome if Resistance is Efflux-Mediated
Parental Compound AloneLow IC50
Parental Compound + InhibitorLow IC50 (minimal change)
Resistant Compound AloneHigh IC50
Resistant Compound + InhibitorSignificant decrease in IC50 (re-sensitization)

If you observe a significant right-shift in the dose-response curve for the resistant cells that is reversed by the co-administration of an inhibitor, this strongly suggests that ABC transporter-mediated efflux is a primary mechanism of resistance.

cluster_0 Sensitive Cell cluster_1 Resistant Cell (Efflux) cluster_2 Resistant Cell + Inhibitor A Compound Enters B Compound Binds Target A->B C Cell Death B->C D Compound Enters E ABC Transporter (e.g., P-gp) D->E F Compound Effluxed E->F G Cell Survival E->G H Compound Enters K Compound Binds Target H->K I ABC Transporter J Inhibitor Blocks Pump J->I L Cell Death K->L

Caption: Mechanism of ABC transporter-mediated drug efflux and its reversal.

FAQ: What if it's not efflux? Could signaling pathways have changed?

Yes. This is a very common mechanism known as bypass signaling.

Explanation: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of the primary drug target.[14] For example, if this compound inhibits Pathway A, resistant cells might upregulate Pathway B to maintain proliferation and survival signals.

Troubleshooting Strategy: Comparative Pathway Analysis By comparing the molecular signaling architecture of your sensitive and resistant cells, you can identify these "rewired" pathways.

Protocol 2: Western Blot Analysis of Key Survival Pathways
  • Objective: To identify upregulated survival pathways in resistant cells.

  • Procedure:

    • Culture both parental and resistant cells to ~80% confluency.

    • Create four treatment groups for each cell line:

      • Vehicle Control (e.g., DMSO)

      • This compound at the parental IC50

      • This compound at the resistant IC50

      • A positive control known to activate the pathways of interest (e.g., EGF for EGFR pathway).

    • Lyse the cells and quantify total protein.

    • Perform Western blotting using a panel of antibodies against key signaling nodes. A good starting point includes:

      • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR

      • MAPK/ERK Pathway: p-ERK1/2, total ERK1/2

    • Analyze the results. Look for proteins that are basally more active (phosphorylated) in the resistant line or that remain active in the resistant line despite treatment with the compound.

Data Interpretation: If you observe, for example, that p-Akt levels are significantly higher in the resistant cells compared to the parental cells, especially upon drug treatment, this suggests that the PI3K/Akt pathway has been activated as a bypass mechanism.

cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass) A Compound B Target Pathway A A->B Inhibits C Proliferation Signal B->C D Cell Death B->D E Compound F Target Pathway A E->F Inhibits H Proliferation Signal F->H G Bypass Pathway B (e.g., PI3K/Akt) G->H Compensates I Cell Survival H->I

Caption: Activation of a bypass signaling pathway to overcome drug inhibition.

Section 3: Advanced Strategies to Overcome Resistance

Based on your mechanistic findings, you can now design rational strategies to overcome the observed resistance.

FAQ: How can I re-sensitize my cells to the compound?

The most effective strategies often involve combination therapies or exploiting new vulnerabilities created by the resistance mechanism itself.[14][15]

Strategy 1: Rational Combination Therapy

  • Principle: If you identified a specific bypass pathway (e.g., PI3K/Akt activation), you can co-administer this compound with a second inhibitor that specifically targets a key node in that bypass pathway (e.g., a PI3K inhibitor like GDC-0941 or an Akt inhibitor like MK-2206).[16] This dual blockade can prevent the cell from escaping and restore sensitivity.[14][15]

  • Experimental Approach: Design a synergy experiment using a checkerboard titration of both compounds to determine if the combination is synergistic, additive, or antagonistic.

Strategy 2: Exploiting Collateral Sensitivity

  • Principle: The genetic or signaling changes that confer resistance to one drug can simultaneously create a new vulnerability to a different class of drugs.[15] This is known as collateral sensitivity. For example, cells that overexpress certain efflux pumps may become more sensitive to compounds that disrupt membrane potential.

  • Experimental Approach: Perform a high-throughput screen using your resistant cell line against a library of approved drugs or tool compounds. Hits from this screen represent potential candidates for treating resistant tumors.

References

  • Cell Line Authentication Methods: Ensuring Research Integrity. Cell Culture Company, LLC. (2024). [Link]

  • Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. ILAR Journal. (2022). [Link]

  • ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. Current Drug Targets. (2015). [Link]

  • Prevention and Detection of Mycoplasma Contamination in Cell Culture. Iranian Journal of Clinical Infectious Diseases. (2014). [Link]

  • Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. (2020). [Link]

  • Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. Applichem.[Link]

  • Therapeutic strategies targeting ABC transporters to overcome drug resistance. Signal Transduction and Targeted Therapy. (2022). [Link]

  • ABC transporter inhibitors in reversing multidrug resistance to chemotherapy. Current Drug Targets. (2015). [Link]

  • Role of ABC transporters in cancer chemotherapy. World Journal of Gastroenterology. (2014). [Link]

  • Cell Line Authentication. National Institute of Standards and Technology (NIST). (2015). [Link]

  • Best Practices for Cell Line Authentication. Cell Culture Dish. (2024). [Link]

  • Mycoplasma Contamination: Where Does It Come From and How to Prevent It. Addgene Blog. (2020). [Link]

  • New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research. (2013). [Link]

  • Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Chemical Biology. (2020). [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog. (2024). [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences. (2023). [Link]

  • Overcoming Oncology Drug Resistance: Models and Strategies. Crown Bioscience.[Link]

  • Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. Journal of the National Cancer Institute. (1991). [Link]

  • Potential Therapeutic Strategies to Overcome Acquired Resistance to BRAF or MEK Inhibitors in BRAF Mutant Cancers. Frontiers in Oncology. (2011). [Link]

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Technical Support Center: JKN-522 (2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for JKN-522. As a Senior Application Scientist, I've designed this comprehensive guide to assist researchers, scientists, and drug development professionals in effectively utilizing JKN-522 in their experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize off-target effects and ensure the scientific integrity of your results.

Introduction to JKN-522: A Potent JAK1/2 Inhibitor

JKN-522 is a novel small molecule inhibitor targeting the Janus kinase (JAK) family, with high potency and selectivity for JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a key target in various inflammatory diseases and cancers.[1][2][3][4][5] JKN-522's unique chemical structure, featuring a nitropyridine moiety, contributes to its potent biological activity.[6][7][8][9][10] The propanenitrile group enhances its binding affinity to the ATP-binding pocket of the JAK kinases.[11][12][13][14]

While JKN-522 is a powerful research tool, like all small molecule inhibitors, it can exhibit off-target effects, especially at higher concentrations.[15][16][17][18] This guide is designed to help you navigate these potential challenges and generate reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JKN-522?

JKN-522 is an ATP-competitive inhibitor of JAK1 and JAK2 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This blockade of the JAK-STAT signaling pathway ultimately leads to the modulation of gene expression involved in inflammation and cell growth.[3][4]

Q2: What is the recommended concentration range for JKN-522 in cell-based assays?

The optimal concentration of JKN-522 will vary depending on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the EC50 for your specific assay. As a starting point, a concentration range of 10 nM to 1 µM is recommended for most cell lines.

Concentration RangeExpected Outcome
10 - 100 nM Selective inhibition of JAK1/2 signaling.
100 nM - 1 µM Potent inhibition of JAK1/2; potential for minor off-target effects.
> 1 µM Increased risk of significant off-target effects and cellular toxicity.

Q3: How should I prepare and store JKN-522?

JKN-522 is supplied as a solid. For use in cell culture, we recommend preparing a stock solution in DMSO at a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. The final DMSO concentration in your assay should be kept below 0.1% to minimize solvent-induced artifacts.

Q4: What are the potential off-target effects of JKN-522?

While JKN-522 is designed for selectivity, at higher concentrations it may inhibit other kinases with similar ATP-binding sites.[15][16] Potential off-target effects could include the inhibition of other JAK family members (JAK3, TYK2) or other unrelated kinases.[17] It is crucial to perform appropriate control experiments to validate that the observed phenotype is due to the on-target inhibition of JAK1/2.

Troubleshooting Guide

This section addresses common issues encountered during experiments with JKN-522.

Problem 1: Lack of expected biological effect.

  • Question: I am not observing the expected downstream effects of JAK1/2 inhibition (e.g., no change in pSTAT levels or target gene expression) even at high concentrations of JKN-522. What could be the issue?

  • Answer:

    • Compound Integrity: Ensure that your JKN-522 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution.

    • Cellular Context: Confirm that the JAK-STAT pathway is active in your cell line under your experimental conditions. You may need to stimulate the pathway with an appropriate cytokine (e.g., IFN-γ or IL-6) to observe the inhibitory effect of JKN-522.

    • Assay Timing: The kinetics of JAK-STAT signaling can be rapid. Ensure that your experimental endpoint is being measured at an appropriate time point after JKN-522 treatment and cytokine stimulation.

    • Dose-Response: Perform a comprehensive dose-response experiment to ensure you are using an effective concentration for your specific cell type.

Problem 2: High levels of cell death or unexpected morphological changes.

  • Question: I am observing significant cytotoxicity in my cell cultures when using JKN-522, even at concentrations where I expect specific inhibition. Is this an off-target effect?

  • Answer:

    • Concentration is Key: High concentrations of any small molecule inhibitor can lead to off-target toxicity.[18] Refer to the dose-response table and try to use the lowest effective concentration that achieves the desired on-target effect.

    • Orthogonal Validation: To confirm that the cytotoxicity is an off-target effect, use a structurally unrelated JAK1/2 inhibitor. If both compounds induce the desired phenotype at non-toxic concentrations, but only JKN-522 causes cell death at higher concentrations, it is likely an off-target effect of JKN-522.

    • Genetic Knockdown: Compare the phenotype of JKN-522 treatment with the phenotype of JAK1 or JAK2 knockdown (e.g., using siRNA or shRNA). If the knockdown does not cause the same level of cytotoxicity, the effect of JKN-522 is likely off-target.

Problem 3: Inconsistent or irreproducible results.

  • Question: My results with JKN-522 vary between experiments. What are the common sources of variability?

  • Answer:

    • Cell Culture Conditions: Ensure that your cell culture practices are consistent. Factors such as cell passage number, confluency, and media composition can all influence the cellular response to inhibitors.

    • Reagent Preparation: Prepare fresh working solutions of JKN-522 for each experiment from a frozen stock. Inconsistent dilution of the stock solution can lead to variability.

    • Assay Protocol: Adhere strictly to your experimental protocol, including incubation times and reagent addition steps. Minor variations can lead to significant differences in results.[19][20][21][22]

Experimental Protocols & Workflows

Protocol 1: Determining the EC50 of JKN-522 in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of JKN-522 by measuring the inhibition of cytokine-induced STAT3 phosphorylation.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a serial dilution of JKN-522 in your cell culture medium. A common starting range is 10 µM to 1 nM. Include a vehicle control (DMSO) at the same final concentration as your highest JKN-522 dilution.

  • Pre-treatment: Add the diluted JKN-522 or vehicle control to the appropriate wells and incubate for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., IL-6 for STAT3 phosphorylation) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Analysis: Lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a suitable method, such as ELISA, Western blotting, or flow cytometry.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Plot the normalized pSTAT3 levels against the log of the JKN-522 concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Workflow for Minimizing and Validating Off-Target Effects

To ensure the specificity of your findings with JKN-522, a rigorous validation workflow is essential.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Data Interpretation A Determine EC50 of JKN-522 (On-Target Effect) B Assess Cytotoxicity (Dose-Response) A->B Inform Concentration Selection C Orthogonal Validation: Use Structurally Different JAK1/2 Inhibitor B->C E Compare Phenotypes C->E D Genetic Validation: JAK1/2 siRNA/shRNA Knockdown D->E F Phenotype Consistent with On-Target Inhibition? E->F G Publish High-Confidence Data F->G Yes H Re-evaluate Hypothesis/ Experimental Design F->H No

Caption: Workflow for mitigating and validating off-target effects of JKN-522.

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action of JKN-522 in blocking the JAK-STAT signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JKN522 JKN-522 JKN522->JAK1 Inhibits JKN522->JAK2 Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene Initiates

Caption: Hypothesized mechanism of JKN-522 in the JAK-STAT pathway.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • Janus kinase inhibitors. DermNet. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Unveiling the Veil of JAK Inhibitors. Pharma's Almanac. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • JAK Inhibitors: New Treatments for RA and beyond. Research Open World. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • JAK inhibitors As a New Therapeutic Option. Parsian Pharmaceutical Co. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Propionitrile. Wikipedia. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • Propionitrile in Pharmaceutical Manufacturing. Rock Chemicals, Inc.. [Link]

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Troubleshooting inconsistent results with 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet sensitive, chemical compound. Inconsistent experimental results can be a significant impediment to research progress. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing variable yields and the formation of unexpected byproducts in my reaction. What are the likely causes?

Inconsistent yields and the appearance of unknown impurities when using this compound often stem from the inherent reactivity of the nitropyridine ring and the propanenitrile group. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, while the nitrile group can undergo hydrolysis under certain conditions.

Possible Causes and Solutions:

  • Degradation of Starting Material: this compound can be sensitive to light, moisture, and elevated temperatures. Improper storage can lead to gradual degradation, introducing impurities into your reaction from the outset.

    • Protocol: Always store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Before use, it is advisable to check the purity of the starting material, especially if the container has been opened multiple times.

  • Side Reactions of the Nitropyridine Ring: The nitro group activates the pyridine ring, making it a target for nucleophiles. Depending on your reaction conditions, this can lead to unwanted side products. For instance, in the presence of strong bases and certain nucleophiles, the formation of Meisenheimer-type adducts can occur.[2]

    • Protocol: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of nucleophilic reagents at low temperatures can often minimize the formation of these adducts. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the optimal reaction time and prevent the accumulation of byproducts.

  • Hydrolysis of the Propanenitrile Group: The nitrile functional group is susceptible to hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly in the presence of strong acids or bases and water.[3]

    • Protocol: Ensure all solvents and reagents are anhydrous, especially in reactions sensitive to water. If an aqueous workup is necessary, perform it at low temperatures and as rapidly as possible.

Question 2: My reaction is not proceeding to completion, or the reaction rate is much slower than expected. What factors should I investigate?

Several factors can contribute to a sluggish or incomplete reaction. These often relate to reagent quality, reaction setup, and the specific conditions employed.

Troubleshooting Steps:

  • Reagent Purity and Activity:

    • Starting Material: Confirm the purity of your this compound using an appropriate analytical technique such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).

    • Other Reagents: The activity of other reagents, especially bases or catalysts, can diminish over time. Use freshly opened or properly stored reagents whenever possible.

  • Solvent Quality:

    • Anhydrous Conditions: For many reactions involving this compound, the presence of water can be detrimental. Use freshly distilled or commercially available anhydrous solvents.

    • Solvent Polarity: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the specific transformation you are performing.

  • Reaction Temperature:

    • Insufficient Energy: Some reactions require a specific activation energy to proceed at a reasonable rate. If the reaction is slow, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also promote side reactions and degradation.[4]

    • Monitoring: Use a calibrated thermometer to accurately monitor the internal temperature of the reaction.

  • Mixing:

    • Heterogeneous Reactions: If your reaction involves solids or multiple liquid phases, ensure efficient stirring to facilitate mass transfer between the reactants.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general guideline for reacting this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Base (e.g., Potassium Carbonate or Triethylamine), if required

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • If a base is required, add it to the solution and stir.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a solution of the nucleophile (1-1.2 equivalents) in the anhydrous solvent to the reaction mixture dropwise over 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution) at low temperature.

  • Proceed with the appropriate aqueous workup and extraction.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography, recrystallization, or distillation.

Data Presentation

Table 1: Common Solvents and Their Properties for Reactions
SolventDielectric Constant (20°C)Boiling Point (°C)Anhydrous Grade AvailableNotes
Tetrahydrofuran (THF)7.666YesGood for many organic reactions, but can form peroxides.
Dimethylformamide (DMF)36.7153YesAprotic polar solvent, useful for SNAr reactions. High boiling point can make it difficult to remove.
Acetonitrile37.582YesPolar aprotic solvent, often used in a variety of organic transformations.
Dichloromethane (DCM)9.140YesGood general-purpose solvent, but has a low boiling point.

Visualization

Diagram 1: Troubleshooting Workflow for Inconsistent Yields

This diagram outlines a logical progression for troubleshooting reactions that are giving inconsistent or low yields.

TroubleshootingWorkflow start Inconsistent/Low Yield Observed check_purity Verify Starting Material Purity (NMR, HPLC) start->check_purity check_reagents Assess Reagent Quality & Activity check_purity->check_reagents Purity OK solution Consistent & Improved Yield check_purity->solution Impure -> Purify check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_reagents->solution Degraded -> Replace analyze_byproducts Identify Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK check_conditions->solution Suboptimal -> Adjust optimize_stoichiometry Optimize Reactant Stoichiometry analyze_byproducts->optimize_stoichiometry purification_loss Evaluate Workup & Purification Steps optimize_stoichiometry->purification_loss purification_loss->solution

Caption: Troubleshooting Decision Tree for Low Yields.

Safety & Handling

Working with this compound requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7] Aromatic nitro compounds and nitriles can be toxic.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Characterization

Consistent and reliable characterization of this compound and its reaction products is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the starting material and the final products.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and for monitoring the progress of a reaction. The development of a robust HPLC method may be necessary for reactive intermediates.[12]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups.

By systematically addressing these potential issues, researchers can improve the consistency and reliability of their experiments involving this compound, leading to more accurate and reproducible scientific outcomes.

References

  • Nielsen, A. T. (1994).
  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 563–591.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Feklistova, V., & Feklistov, K. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(12).
  • Matsuoka, S., & Itoh, T. (2018).
  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 183–188.
  • S&G Gloves. (2025, June 23). How to Store Nitrile Gloves Properly. Retrieved from [Link]

  • Petkevicius, K., & Vaitekunas, J. (2019). Proposed degradation pathways of pyridine derivatives in bacteria...
  • Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET 3-Nitropyridine. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (2009). Nitropyridines, Their Synthesis and Reactions.
  • National Institute for Occupational Safety and Health. (1978). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention.
  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Be Gloves. (2025, October 21). How do I store the samples for a Nitrile Exam?. Retrieved from [Link]

  • Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (2009). Nitropyridines: Synthesis and reactions.
  • University of Rochester. (n.d.). How to: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-nitropyridine (CAS 4214-76-0). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Lee, Y. C., & Lee, B. I. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 234–239.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!. Department of Chemistry. Retrieved from [Link]

  • Gurusamy, R., & Natarajan, S. (2014). A variant of pyridine and pyrrolidine pathway of nicotine degradation by A. tumefaciens S33.
  • Auteure, V. (n.d.). The Role of Nitropyridine Derivatives in Chemical Synthesis. Retrieved from [Link]

  • Zhang, Y., & Wang, Y. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209–211.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Nikol'skiy, V. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(17), 5674.
  • Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 347–357.
  • University of Rochester. (n.d.). Troubleshooting: About. Department of Chemistry. Retrieved from [Link]

  • Bakke, J. M., & Ranes, E. (2009). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines.
  • Gande, V., & Antonchick, A. P. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(19), 7599–7604.
  • PubChem. (n.d.). 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Baseline Synthesis Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group (-NO₂), is susceptible to attack by a nucleophile. In this case, the nucleophile is the carbanion generated from acetone cyanohydrin.

Reaction Scheme: Starting Materials: 2-Chloro-5-nitropyridine and Acetone Cyanohydrin Product: this compound

A generalized, reliable protocol is provided below as a baseline for discussion and troubleshooting.

Experimental Protocol: Step-by-Step

  • Reagent Preparation: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Chloro-5-nitropyridine (1.0 eq) and a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere, which is crucial for preventing side reactions involving moisture or oxygen.

  • Base Addition: Cool the mixture to 0-5 °C using an ice bath. Add a suitable base, such as powdered Potassium Carbonate (K₂CO₃, 1.5-2.0 eq) or Sodium Hydride (NaH, 1.2 eq, use with extreme caution), portion-wise to the stirred solution.

  • Nucleophile Addition: Slowly add Acetone Cyanohydrin (1.2-1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The pKa of hydrogen cyanide is approximately 9.1, indicating that a sufficiently strong base is needed to generate the active nucleophile.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography.

Table 1: Key Reaction Parameters
ParameterRecommended RangeRationale & Notes
Stoichiometry (Nucleophile) 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Base K₂CO₃, NaHK₂CO₃ is safer and easier to handle. NaH is stronger but requires more stringent anhydrous conditions.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more reactive.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation step. The reaction then proceeds efficiently at ambient temperature.
Reaction Time 4 - 12 hoursHighly dependent on scale, temperature, and reagent purity. Must be monitored.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental issues. Each problem is analyzed based on chemical principles to guide you to a logical solution.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following possibilities is the most effective approach.

  • Cause 1: Incomplete Reaction

    • Diagnosis: Your reaction monitoring (TLC/HPLC) shows a significant amount of unreacted 2-chloro-5-nitropyridine.

    • Explanation: The reaction may not have been allowed to run for a sufficient duration, or the temperature may be too low. Alternatively, the base may not be strong enough or sufficiently activated to deprotonate the acetone cyanohydrin effectively.

    • Solution:

      • Extend Reaction Time: Continue stirring the reaction for an additional 4-6 hours, monitoring every 2 hours.

      • Increase Temperature: If time is not a factor, gently warm the reaction to 40-50 °C. This increases the reaction rate but may also promote side reactions.

      • Evaluate Your Base: Ensure your base is fresh and dry. If using K₂CO₃, ensure it is finely powdered to maximize surface area. If the reaction still stalls, consider using a stronger base like NaH under strictly anhydrous conditions.

  • Cause 2: Degradation of Starting Material or Product

    • Diagnosis: TLC analysis shows multiple new spots, some of which may be baseline material, indicating decomposition. The reaction mixture may have darkened significantly.

    • Explanation: Acetone cyanohydrin can decompose, especially under strongly basic conditions or at elevated temperatures.[1] The product itself, while generally stable, could degrade under harsh work-up conditions.

    • Solution:

      • Maintain Low Temperature: Strictly control the temperature during the addition of the base and nucleophile.

      • Check Reagent Quality: Use freshly opened or properly stored acetone cyanohydrin.

      • Modify Work-up: Ensure the quench is performed with ice-cold water to dissipate any heat generated. Avoid overly acidic or basic conditions during extraction.

  • Cause 3: Poor Quality of Reagents

    • Diagnosis: The reaction fails to initiate or proceeds very slowly despite correct procedure.

    • Explanation: The primary culprits are often wet solvents or old reagents. Water will quench the carbanion and react with strong bases like NaH. Old 2-chloro-5-nitropyridine may have hydrolyzed.

    • Solution:

      • Use Anhydrous Solvents: Use freshly dried solvents, especially when working with NaH.

      • Verify Reagent Purity: Check the purity of your 2-chloro-5-nitropyridine by melting point or NMR. Source high-purity acetone cyanohydrin.

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC/HPLC start->check_tlc unreacted_sm Significant Starting Material (SM) Remains? check_tlc->unreacted_sm yes_sm YES unreacted_sm->yes_sm no_sm NO unreacted_sm->no_sm cause_incomplete Cause: Incomplete Reaction - Extend reaction time - Increase temperature moderately - Verify base activity/strength yes_sm->cause_incomplete many_spots Multiple Side Products or Decomposition? no_sm->many_spots yes_spots YES many_spots->yes_spots no_spots NO many_spots->no_spots cause_degradation Cause: Degradation - Re-run with strict temp. control - Check reagent quality - Use milder work-up yes_spots->cause_degradation cause_loss Cause: Loss During Work-up - Check pH of aqueous layer - Perform additional extractions - Optimize recrystallization solvent no_spots->cause_loss

Caption: A decision tree for diagnosing causes of low product yield.

Q2: The isolated product is impure, showing extra peaks in NMR or spots on TLC. How can I improve its purity?

A2: Impurities often arise from side reactions or incomplete reactions. Identifying the nature of the impurity is key.

  • Contaminant 1: Unreacted 2-Chloro-5-nitropyridine

    • Identification: A starting material spot is visible on the co-spotted TLC plate.

    • Solution: This indicates an incomplete reaction (see Q1). For purification, this starting material is typically less polar than the product. A carefully performed column chromatography on silica gel should provide good separation. Alternatively, push the reaction to completion.

  • Contaminant 2: Hydrolysis Product (2-Hydroxy-5-nitropyridine)

    • Identification: A very polar spot on TLC. This compound is formed if water is present in the reaction, which can hydrolyze the starting material.

    • Solution:

      • Prevention: Ensure all glassware is oven-dried and solvents are anhydrous.

      • Removal: This acidic phenol can often be removed by a dilute aqueous wash with a weak base like sodium bicarbonate (NaHCO₃) during the work-up, followed by re-extraction.

  • Contaminant 3: Dimerization or Polymerization Products

    • Identification: Higher molecular weight peaks in mass spectrometry or non-polar smudges on TLC.

    • Solution: These are often caused by excessive heat or overly concentrated reaction conditions. Run the reaction at a lower temperature and ensure efficient stirring. Purification almost always requires column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition: The nucleophile (cyanide carbanion) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring (the one bearing the chlorine). This breaks the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group.

  • Elimination: The aromaticity is restored by the elimination of the leaving group (chloride ion, Cl⁻), yielding the final product.

The presence of the nitro group in the para-position relative to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction.[2]

Diagram 2: SNAr Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack (Addition) cluster_1 Step 2: Elimination of Leaving Group 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Meisenheimer Complex Meisenheimer Complex 2-Chloro-5-nitropyridine->Meisenheimer Complex + :C⁻(CH₃)₂CN Product Product Meisenheimer Complex_2 Meisenheimer Complex_2->Product - Cl⁻

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Q: What are the key safety precautions for this synthesis?

A: Safety is paramount.

  • Cyanide Hazard: Acetone cyanohydrin is a source of hydrogen cyanide (HCN), a highly toxic gas.[1] Always handle it in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. Acidic conditions can liberate HCN gas, so avoid acidifying any waste containing cyanohydrin. Quench any residual cyanide in waste streams with bleach (sodium hypochlorite) under basic conditions.

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Solvents: DMF is a reproductive toxin. Avoid skin contact and inhalation.

Q: Can this reaction be scaled up? What are the main considerations?

A: Yes, this reaction is scalable. However, the primary challenge is thermal management . The initial deprotonation of acetone cyanohydrin and the SNAr reaction itself can be exothermic.

  • Heat Dissipation: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and ensure efficient overhead stirring.

  • Controlled Addition: The addition of the base and acetone cyanohydrin must be done much more slowly at scale to control the internal temperature. A syringe pump or addition funnel is essential.

  • Work-up: Handling large volumes of aqueous and organic layers requires appropriate equipment. Ensure your extraction and filtration setups can handle the increased scale.

References

  • Preparation method of 2-chloro-5-nitropyridine. Google Patents (CN111170933A).
  • Acetone Cyanohydrin. Organic Syntheses. Available at: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. Google Patents (CN102040554A).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • Supporting Information for "A general method for the C–H functionalization of light hydrocarbons". The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. Google Patents (US5053516A).
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Target of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unequivocal identification and validation of the compound's biological target. This guide provides an in-depth, technically-focused framework for validating the biological target of the novel compound, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. Here, we move beyond a simple listing of protocols to offer a strategic and logical approach, emphasizing the causality behind experimental choices and the importance of self-validating systems.

The core principle of target validation is to establish a clear and robust link between the engagement of a specific biological molecule by the compound and the subsequent therapeutic effect.[1][2] This guide will detail a multi-pronged approach, integrating biophysical, proteomic, and functional assays to build a comprehensive and compelling case for the target of this compound.

I. Foundational Strategy: A Multi-Tiered Approach to Target Validation

A robust target validation strategy does not rely on a single experimental outcome. Instead, it weaves together evidence from orthogonal methods to build a cohesive and compelling narrative. Our approach for this compound is structured in three tiers:

  • Tier 1: Direct Target Engagement in a Cellular Context. The initial and most critical step is to demonstrate that the compound directly interacts with its putative target within the complex milieu of a living cell.

  • Tier 2: Unbiased Target Identification and Confirmation. To ensure we have not overlooked the true target, we will employ an unbiased approach to identify all proteins that interact with this compound.

  • Tier 3: Functional Consequence of Target Engagement. Finally, we must demonstrate that the interaction between the compound and its target leads to a measurable and relevant biological outcome.

This tiered approach ensures a logical progression of evidence, with each stage building upon the last to create a self-validating system.

II. Tier 1: Demonstrating Direct Target Engagement with Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying drug-target engagement in a physiological setting.[3][4] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein increases the protein's thermal stability.[4]

Causality Behind the Choice of CETSA®

We begin with CETSA® because it provides direct evidence of target engagement within intact cells, which is a more physiologically relevant environment than using purified proteins.[3] This in-cellulo format helps to mitigate the risk of artifacts that can arise from in vitro assays.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Target Detection cells Intact Cells treatment Incubate with This compound or Vehicle Control cells->treatment heating Heat Shock at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Collect Soluble Fraction centrifugation->soluble_fraction western_blot Western Blot or ELISA for Target Protein soluble_fraction->western_blot

Caption: CETSA® Experimental Workflow.

Detailed Protocol: CETSA®
  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.[5]

  • Heating: After treatment, the cells are heated to a specific temperature for a set duration (e.g., 3 minutes).[6] The optimal temperature is one that causes partial denaturation of the target protein in the absence of the compound.

  • Lysis and Fractionation: The cells are then lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[3][6]

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified using standard protein detection methods such as Western blotting or ELISA.

Interpreting the Data

A successful CETSA® experiment will show a dose-dependent increase in the amount of the target protein in the soluble fraction at the denaturing temperature in the presence of this compound. This indicates that the compound is binding to and stabilizing its target.

Concentration of Compound (µM)Relative Amount of Soluble Target Protein (Normalized to 37°C)
0 (Vehicle)0.25
0.10.35
10.60
100.85
1000.90

III. Tier 2: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

While CETSA® can confirm the engagement of a putative target, it doesn't exclude the possibility of other, perhaps more potent, targets. To address this, we employ an unbiased approach, Affinity Purification coupled with Mass Spectrometry (AP-MS), to identify all proteins that interact with our compound.[7][8]

Causality Behind the Choice of AP-MS

AP-MS allows for the discovery of novel or unexpected targets by using the compound itself as a "bait" to pull down its binding partners from a complex protein mixture.[7][8] This method is crucial for ensuring the specificity of our compound and for uncovering its complete mechanism of action.

Experimental Workflow: AP-MS

APMS_Workflow cluster_probe_synthesis Probe Synthesis cluster_incubation Incubation & Binding cluster_capture Affinity Capture cluster_elution Wash & Elute cluster_ms_analysis Mass Spectrometry probe Synthesize Affinity Probe: Compound + Linker + Biotin incubation Incubate Probe with Cell Lysate probe->incubation cell_lysate Cell Lysate cell_lysate->incubation capture Capture Probe-Protein Complexes incubation->capture streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->capture wash Wash Beads to Remove Non-Specific Binders capture->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms protein_id Protein Identification ms->protein_id

Caption: AP-MS Experimental Workflow.

Detailed Protocol: AP-MS
  • Affinity Probe Synthesis: A key prerequisite is the synthesis of an affinity probe. This involves chemically modifying this compound with a linker and an affinity tag, such as biotin. It is crucial to ensure that this modification does not abrogate the compound's biological activity.

  • Incubation with Cell Lysate: The affinity probe is incubated with a cell lysate to allow for the formation of probe-protein complexes.[7]

  • Affinity Capture: The probe-protein complexes are then captured using streptavidin-coated beads.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

  • Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Comparative Analysis and Data Interpretation

A critical aspect of AP-MS is distinguishing true binding partners from non-specific background proteins. To achieve this, a control experiment using a structurally similar but biologically inactive analog of this compound is run in parallel.

Protein IdentifiedFold Enrichment (Active Probe vs. Inactive Control)p-value
Putative Target X 52.3 < 0.001
Protein Y2.10.25
Protein Z1.80.31

Proteins that are significantly enriched in the active probe pulldown compared to the inactive control are considered high-confidence interactors.

IV. Tier 3: Validating the Functional Consequences of Target Engagement

Demonstrating a direct physical interaction is necessary but not sufficient. We must also show that this interaction leads to a functional consequence that is consistent with the compound's observed cellular phenotype. This is often achieved through enzymatic assays or cellular pathway analysis.

Causality Behind Functional Assays

Functional assays provide the crucial link between target engagement and the biological response. They are essential for confirming that the identified target is not merely a binding partner but is functionally modulated by the compound.

Example: Enzymatic Assay for a Kinase Target

Assuming our putative target is a kinase, a well-established method for functional validation is a biochemical enzyme assay.[9][10]

Experimental Workflow: Kinase Assay

Kinase_Assay_Workflow cluster_reagents Reaction Components cluster_reaction Enzymatic Reaction cluster_detection Detection of Activity enzyme Purified Target Kinase reaction Incubate Components enzyme->reaction substrate Kinase Substrate substrate->reaction atp ATP atp->reaction compound This compound compound->reaction detection Measure Phosphorylated Substrate (e.g., Luminescence) reaction->detection

Caption: Kinase Assay Experimental Workflow.

Detailed Protocol: Kinase Assay
  • Reaction Setup: The purified target kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: A range of concentrations of this compound is added to the reaction.

  • Incubation: The reaction is allowed to proceed for a set period at an optimal temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed.

Comparative Performance and Data Interpretation

The inhibitory potential of this compound can be compared to a known inhibitor of the target kinase. The data is typically plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

CompoundTarget Kinase IC50 (nM)
This compound75
Known Inhibitor (e.g., Staurosporine)10

A potent IC50 value for our compound of interest provides strong evidence that it functionally modulates the activity of the target enzyme.

V. Conclusion: A Triad of Evidence for Confident Target Validation

The validation of a biological target is a cornerstone of modern drug discovery. By systematically applying a multi-tiered approach encompassing direct target engagement (CETSA®), unbiased target identification (AP-MS), and functional validation (enzymatic assays), we can build a robust and compelling case for the biological target of this compound. This integrated strategy, grounded in scientific rigor and logical progression, provides the confidence needed to advance a promising compound through the drug development pipeline.

References

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central . Available at: [Link]

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  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central . Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH . Available at: [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC . Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . Available at: [Link]

  • Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC - NIH . Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs . Available at: [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio . Available at: [Link]

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  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC - PubMed Central . Available at: [Link]

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A Comparative Guide to the Inhibitory Potential of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile in Anti-Trypanosomal Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Potential of a Nifurtimox-Related Nitropyridine

For researchers in the field of neglected tropical diseases, particularly Chagas disease, the landscape of effective therapeutics has been dominated by two nitroheterocyclic compounds: Nifurtimox and Benznidazole. Both are prodrugs that require activation within the Trypanosoma cruzi parasite to exert their trypanocidal effects. The compound at the center of this guide, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, is identified as an impurity of Nifurtimox. Its structural similarity, specifically the presence of a nitropyridine core, suggests a potential for similar biological activity.

This guide provides a comprehensive comparison of the known anti-trypanosomal agents, Nifurtimox and Benznidazole, and establishes a framework for evaluating the inhibitory potential of this compound. We will delve into the established mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for researchers to empirically test the hypotheses laid out in this document.

The Central Hypothesis: A Shared Mechanism of Action?

The cornerstone of this comparison is the hypothesis that this compound, owing to its nitropyridine structure, is likely activated by the same parasitic enzyme as Nifurtimox and Benznidazole: a type I nitroreductase (NTR).[1][2][3][4] This enzyme is crucial for the bioactivation of these prodrugs, a process that is largely absent in mammalian cells, providing a degree of selectivity.[3]

The activation cascade, initiated by the reduction of the nitro group, leads to the generation of reactive nitrogen species and free radicals. These highly reactive intermediates are thought to induce significant cellular damage within the parasite through two primary pathways:

  • Oxidative Stress: The generation of superoxide radicals and other reactive oxygen species (ROS) overwhelms the parasite's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA.[5][6][7][8]

  • DNA Damage: The reactive metabolites can directly interact with parasitic DNA, causing lesions and double-strand breaks that are lethal to the organism.[6][7][9][10][11]

G cluster_parasite Trypanosoma cruzi Prodrug Nitropyridine Prodrug (e.g., Nifurtimox, Benznidazole, This compound) NTR Type I Nitroreductase (NTR) Prodrug->NTR Reduction Activated_Metabolite Reactive Metabolites (Nitroso, Hydroxylamine derivatives) NTR->Activated_Metabolite Bioactivation ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) Activated_Metabolite->ROS Generates DNA_Damage DNA Damage (Lesions, Double-Strand Breaks) Activated_Metabolite->DNA_Damage Induces Cell_Death Parasite Death ROS->Cell_Death Leads to DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action for nitropyridine-based inhibitors in T. cruzi.

Comparative Inhibitor Profiles

The following table summarizes the available in vitro efficacy data for Nifurtimox and Benznidazole against different life stages of Trypanosoma cruzi. The intracellular amastigote is the replicative form in the mammalian host and is the most relevant target for curative drugs.

InhibitorParasite StageIC50 (µM)Reference
Nifurtimox Amastigotes2.62 ± 1.22[12]
Trypomastigotes3.60 ± 2.67[12]
Epimastigotes2.46 ± 2.25[12]
Benznidazole Amastigotes4.00 ± 1.90[12]
Trypomastigotes5.73 ± 3.07[12]
Epimastigotes4.02 ± 2.82[12]
This compound AmastigotesData not available
TrypomastigotesData not available
EpimastigotesData not available

IC50 values are presented as mean ± standard deviation.

Experimental Protocols for Comparative Evaluation

To empirically assess the anti-trypanosomal potential of this compound and compare it to the reference compounds, a series of well-established in vitro assays are recommended.

In Vitro Susceptibility Assay against Intracellular Amastigotes

This assay is critical for determining the efficacy of a compound against the clinically relevant stage of the parasite.

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against intracellular T. cruzi amastigotes.

Methodology:

  • Host Cell Seeding: Seed a suitable host cell line (e.g., Vero or L6 cells) in 96-well plates and incubate overnight to allow for cell adherence.

  • Infection: Infect the host cell monolayer with trypomastigotes of a reporter T. cruzi strain (e.g., expressing β-galactosidase or a fluorescent protein) at a multiplicity of infection (MOI) of 10. Incubate for 4-6 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: Wash the wells with fresh medium to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compound (this compound), Nifurtimox, and Benznidazole. Include appropriate controls (no drug, vehicle control).

  • Incubation: Incubate the plates for 72-96 hours to allow for amastigote replication in the untreated wells.

  • Quantification of Parasite Load:

    • For β-galactosidase expressing strains: Add a substrate solution (e.g., chlorophenol red-β-D-galactopyranoside) and measure the absorbance at 590 nm after a few hours of incubation.[13]

    • For fluorescent protein expressing strains: Measure the fluorescence intensity using a plate reader.[14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G cluster_workflow Amastigote Susceptibility Assay Workflow A Seed Host Cells (e.g., Vero) in 96-well plate B Infect with Trypanosoma cruzi Trypomastigotes A->B C Wash to remove extracellular parasites B->C D Add serial dilutions of Test and Reference Compounds C->D E Incubate for 72-96 hours D->E F Quantify Parasite Load (e.g., Absorbance/Fluorescence) E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro amastigote susceptibility assay.

Oxidative Stress Measurement

This assay helps to determine if the test compound induces an oxidative burst within the parasite, consistent with the mechanism of action of other nitroheterocyclic drugs.

Objective: To quantify the production of reactive oxygen species (ROS) in T. cruzi epimastigotes upon treatment with the test compound.

Methodology:

  • Parasite Culture: Culture T. cruzi epimastigotes in a suitable liquid medium to the mid-logarithmic growth phase.

  • Parasite Harvesting and Resuspension: Harvest the parasites by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS at a defined concentration.

  • Loading with Fluorescent Probe: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30-60 minutes in the dark.

  • Compound Treatment: Add the test compound, reference compounds, and controls to the parasite suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

  • Data Analysis: Compare the fluorescence levels in treated parasites to those in untreated controls.

DNA Damage Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To assess the extent of DNA damage in T. cruzi epimastigotes after exposure to the test compound.

Methodology:

  • Parasite Treatment: Treat T. cruzi epimastigotes with the test compound, reference compounds, and controls for a defined period.

  • Cell Embedding: Mix the treated parasites with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software. Increased tail length and intensity correspond to a higher level of DNA damage.[6][7][11]

Mammalian Cell Toxicity

A crucial aspect of drug development is assessing the selectivity of a compound for the parasite over the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound on a mammalian cell line.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., the same host cell line used in the amastigote assay) in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate for the same duration as the amastigote assay (e.g., 72-96 hours).

  • Viability Assessment: Determine cell viability using a standard method, such as the MTT or resazurin reduction assay.

  • Data Analysis: Calculate the CC50 value and determine the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, its structural relationship to Nifurtimox provides a strong rationale for investigating its anti-trypanosomal activity. The proposed mechanism of action, centered on activation by the parasitic type I nitroreductase, offers a clear path for experimental validation.

The protocols detailed in this guide provide a robust framework for researchers to:

  • Determine the in vitro efficacy of this compound against Trypanosoma cruzi.

  • Compare its potency and mechanism of action to the established drugs, Nifurtimox and Benznidazole.

  • Assess its selectivity for the parasite over mammalian cells.

Should this compound demonstrate significant and selective anti-trypanosomal activity, further studies, including in vivo efficacy in animal models of Chagas disease and pharmacokinetic profiling, would be warranted. The exploration of such compounds is vital in the ongoing search for new and improved treatments for this debilitating neglected disease.

References

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  • Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A. bio-protocol. Available at: [Link]

  • Wilkinson, S. R., Taylor, M. C., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5025–5030. Available at: [Link]

  • Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A. PubMed. Available at: [Link]

  • Nagajyothi, F., Machado, F. S., Burleigh, B. A., Jelicks, L. A., Scherer, P. E., Mukherjee, S., & Lisanti, M. P. (2012). Markers of oxidative stress in adipose tissue during Trypanosoma cruzi infection. Parasitology research, 111(4), 1543–1551. Available at: [Link]

  • In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV. National Institutes of Health. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Organic and Biomolecular Chemistry. Available at: [Link]

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  • DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi. PLOS Pathogens. Available at: [Link]

  • Hall, B. S., & Wilkinson, S. R. (2012). Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation. Antimicrobial agents and chemotherapy, 56(1), 115–123. Available at: [Link]

  • Mejía-Jaramillo, A. M., Ospina-Zapata, H., Fernandez, G. J., & Triana-Chávez, O. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE, 20(2), e0314189. Available at: [Link]

  • Bot, C., Hall, B. S., Bashir, N., Taylor, M. C., & Wilkinson, S. R. (2010). Targeting the substrate preference of a type I nitroreductase to develop antitrypanosomal quinone-based prodrugs. Antimicrobial agents and chemotherapy, 54(10), 4270–4279. Available at: [Link]

  • Hall, B. S., & Wilkinson, S. R. (2012). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 56(1), 115–123. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • (PDF) Trypanosoma cruzi infection induces DNA double-strand breaks and activates DNA damage response pathway in host epithelial cells. ResearchGate. Available at: [Link]

  • Nifurtimox inhibitory concentration 50 (IC 50 ) values obtained from Trypanosoma cruzi from patients with oral Chagas disease of the Chacao Municipality outbreak in 2007. ResearchGate. Available at: [Link]

  • Li, Z. H., Eickhoff, C. S., Zhang, Y., & Hoft, D. F. (2015). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases, 9(8), e0004037. Available at: [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • EC 50 values and maximum activity (MA) of benznidazole, nifurtimox and... ResearchGate. Available at: [Link]

  • Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. ScienceOpen. Available at: [Link]

  • Gupta, S., Garg, N. J., & Wen, J. J. (2009). Oxidative stress in Chagas disease. Interdisciplinary perspectives on infectious diseases, 2009, 532734. Available at: [Link]

  • Pano-Mendoza, D., Guerrero-Serna, G., & Garg, N. J. (2019). Redox Balance Keepers and Possible Cell Functions Managed by Redox Homeostasis in Trypanosoma cruzi. Frontiers in cellular and infection microbiology, 9, 32. Available at: [Link]

  • Toxic and therapeutic effects of Nifurtimox and Benznidazol on Trypanosoma cruzi ex vivo infection of human placental chorionic villi explants. PubMed. Available at: [Link]

  • Toxic and therapeutic effects of Nifurtimox and Benznidazol on Trypanosoma cruzi ex vivo infection of human placental chorionic villi explants. ResearchGate. Available at: [Link]

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  • Metabolization of nifurtimox and benznidazole in cellular fractions of rat mammary tissue. PubMed. Available at: [Link]

  • INFECTIVITY OF AMASTIGOTES OF TRYPANOSOMA CRUZl. SciELO. Available at: [Link]

  • MacLean, L. M., Thomas, J., Lewis, M. D., Cotillo, I., Gray, D. W., & De Rycker, M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases, 12(7), e0006612. Available at: [Link]

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Structure-activity relationship of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Analogs as Potential Therapeutic Agents

Executive Summary

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a nitro group and other functionalities significantly modulates its biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound, a scaffold with potential applications in oncology and other therapeutic areas. By synthesizing data from related compound series, we elucidate the critical structural motifs that govern cytotoxicity and target-specific inhibition. This document serves as a resource for researchers engaged in the rational design of novel pyridine-based therapeutics, offering insights into optimizing potency, selectivity, and pharmacokinetic profiles.

Introduction: The 5-Nitropyridine Scaffold in Drug Discovery

The 5-nitropyridine ring is a privileged pharmacophore, primarily due to the electron-withdrawing nature of the nitro group, which can enhance molecular interactions with biological targets and influence the molecule's metabolic stability. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anticancer, antimalarial, and antibacterial effects[1]. The core structure of this compound combines this activated pyridine ring with a gem-dimethylpropanenitrile group. This latter group is of particular interest as the nitrile functionality is a common feature in many enzyme inhibitors, while the gem-dimethyl substitution can confer steric hindrance that may improve metabolic stability and target selectivity.

This guide will deconstruct the scaffold to analyze the contribution of each component—the nitropyridine core, the linker, and peripheral substituents—to overall biological activity, drawing parallels from closely related chemical series to build a predictive SAR model.

Comparative Analysis of Pyridine and Pyrimidine Analogs

Direct SAR studies on this compound are not extensively published. However, by examining related pyridine and pyrimidine-carbonitrile derivatives, we can infer critical structural determinants for activity, particularly in the context of cancer cell cytotoxicity. The following table summarizes the activity of various analogs, highlighting how modifications to the core scaffold impact their potency against different cancer cell lines.

Compound SeriesCore ScaffoldKey SubstitutionsBiological Activity (IC50)Target Cell Line(s)Reference
Nitropyridine Analogs 3,4-dihydropyrimidine-2(1H)-one / 2,6-diaryl-substituted pyridineVariesCompound 4a : 2.243 µMHT29 (colorectal)[2]
Nicotinonitrile Analogs 2-amino-4,6-diphenylnicotinonitrilesPhenyl substitutionsCompound 3 > DoxorubicinBreast Cancer[2]
Pyrimidine-carbonitrile Analogs Morpholinopyrimidine-5-carbonitrileVarious aryl groups12b : 0.83 µM (mTOR)Leukemia SR[3]
Pyrimidine-carbonitrile Analogs 2-mercapto-pyrimidine-5-carbonitrileVarious aryl/heteroaryl groups11e : 1.14 µMHCT-116 (colon)[4]
Aminopyridine-dicarbonitrile Analogs 2-aminopyridine-3,5-dicarbonitrileN-substitutions~40-fold improvement over initial hitsPrion-infected cells[5]

Key Insights from Comparative Data:

  • The Nitrile Group is Crucial: The presence of the nitrile group is a common feature in many of the active compounds, suggesting its importance in target binding, potentially through hydrogen bonding or other polar interactions.

  • Aromatic Substituents Drive Potency: The nature and position of aryl or heteroaryl substituents on the core ring system dramatically influence cytotoxic activity. For instance, specific substitutions on phenyl rings in nicotinonitrile and pyrimidine-carbonitrile series lead to potent anticancer effects[2][4].

  • The Nitro Group as an Activating Moiety: The 5-nitro substitution on the pyridine ring is a known strategy for enhancing biological activity. While not present in all compared analogs, its electron-withdrawing properties likely play a key role in the parent compound's mechanism of action[1].

Proposed Structure-Activity Relationship (SAR) Model

Based on the analysis of related compounds, we propose the following SAR model for the this compound scaffold.

SAR_Model cluster_Scaffold Core Scaffold: this compound cluster_Key_Regions Key Regions for Modification Scaffold R1 Position 5: Nitro Group - Strong electron-withdrawing group. - Potentially key for target binding. - Bioisosteric replacement (e.g., CN, SO2Me) could modulate activity and safety. R1:s->Scaffold:n R2 Pyridine Ring - Modifications at positions 3, 4, 6 can tune electronics and sterics. - Replacement with other heterocycles (e.g., pyrimidine) is a viable strategy. R2:w->Scaffold:e R3 gem-Dimethyl Group - Provides steric bulk. - May enhance metabolic stability (prevents α-proton abstraction). - Cyclization (e.g., cyclopropyl) could refine conformation. R3:e->Scaffold:w R4 Nitrile Group (C≡N) - Likely a key pharmacophoric feature. - Acts as a hydrogen bond acceptor. - Replacement with other polar groups (e.g., amide, tetrazole) may alter binding. R4:n->Scaffold:s

Caption: Proposed SAR model for the this compound scaffold.

Discussion of SAR:

  • Region 1 (Nitro Group): The strong electron-withdrawing nitro group at position 5 is predicted to be a major determinant of activity. Analogs exploring bioisosteric replacements such as cyano or sulfone groups are warranted to investigate the necessity of the nitro moiety for activity versus potential toxicity.

  • Region 2 (Pyridine Ring): The pyridine core serves as the central scaffold. As seen in related series, substitutions at other positions on the ring or replacing the pyridine with a pyrimidine or other heterocycle can significantly impact target specificity and potency[3][4].

  • Region 3 (gem-Dimethyl Group): This group likely serves to lock in a specific conformation and may enhance metabolic stability. Modulating the size of these alkyl groups or constraining them into a cyclopropyl ring could fine-tune the steric profile and improve ligand-target interactions.

  • Region 4 (Nitrile Group): The nitrile is a common feature in many kinase inhibitors and other targeted agents. Its role as a hydrogen bond acceptor is likely critical. Studies replacing it with other small, polar groups would be highly informative.

Proposed Mechanism of Action: Kinase Inhibition

Many pyridine and pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. For example, morpholinopyrimidine-5-carbonitrile derivatives have been identified as dual PI3K/mTOR inhibitors[3], and other pyrimidine derivatives are potent VEGFR-2 inhibitors[4].

Given these precedents, a plausible mechanism of action for this compound analogs is the inhibition of a key signaling kinase, such as those in the PI3K/Akt/mTOR or MAPK pathways.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis blocks Inhibitor 2-Methyl-2-(5-nitropyridin-2-YL) propanenitrile Analog Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition Experimental_Workflow A 1. Synthesis of Analogs (Parallel Synthesis) B 2. In Vitro Cytotoxicity Screening (MTT or SRB Assay) A->B C 3. IC50 Determination (Dose-Response Curves) B->C D 4. Target-Based Enzymatic Assay (e.g., Kinase Inhibition Assay) C->D E 5. Cellular Mechanism of Action (Western Blot, Flow Cytometry for Apoptosis) D->E F 6. In Vitro ADME Profiling (Solubility, Permeability, Stability) E->F G 7. Lead Optimization (SAR-Guided Design) F->G G->A Iterative Cycles

Caption: A typical workflow for the evaluation and optimization of novel small molecule inhibitors.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and is a primary screen for novel anticancer compounds. [2][6] Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HT29, MCF-7, A549).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To measure the direct inhibitory effect of the compounds on a specific protein kinase (e.g., PI3K, mTOR, VEGFR-2).

Materials:

  • Recombinant human kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds in DMSO.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Microplate reader (luminescence or fluorescence).

Procedure:

  • Reaction Setup: In a 384-well plate, add kinase assay buffer, the specific kinase, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect: Add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (a product of the kinase reaction) or the amount of phosphorylated substrate.

  • Signal Measurement: Read the plate on a suitable microplate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The SAR insights derived from related compound series suggest that systematic modification of the peripheral substituents on the pyridine ring and bioisosteric replacement of the nitro and nitrile groups are key strategies for optimizing potency and selectivity. The proposed mechanism of kinase inhibition provides a clear hypothesis for target-driven drug design.

Future work should focus on synthesizing a focused library of analogs based on the SAR model presented herein. These compounds should be evaluated using the described experimental workflow to confirm the proposed SAR, validate the kinase inhibition mechanism, and assess their drug-like properties. This iterative process of design, synthesis, and testing will be crucial for advancing this chemical series toward preclinical development.

References

  • Various Authors. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate.
  • Pouliquen, D., et al. (n.d.). Uridine uptake inhibition as a cytotoxicity test for a human hepatoma cell line (HepG2 cells): comparison with the neutral red assay. PubMed.
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  • Various Authors. (n.d.). Cytotoxic assay of active compounds on HEK293 cell line by using...
  • Cos-Pintal, A., et al. (n.d.).
  • Biosynth. (n.d.). 2-Methyl-2-(naphthalen-2-yl)propanenitrile. Biosynth.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • NIH. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
  • NIH. (n.d.). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Sil, D., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73.
  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • NIH. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.
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A Methodological Guide to Cross-Reactivity Profiling of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of the novel small molecule, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. In the absence of extensive public data on this specific compound, this document serves as a methodological blueprint for its rigorous evaluation. We will explore potential target classes based on its structural motifs, outline a tiered experimental strategy for comprehensive profiling, and compare this hypothetical profile against established therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to build a robust safety and selectivity profile for this and similar novel chemical entities.

Introduction: The Imperative of Selectivity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. While high potency at the intended pharmacological target is desirable, off-target interactions can lead to unforeseen toxicities or undesirable side effects, which are primary causes of clinical trial failures. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[1][2]

This guide addresses this compound, a compound featuring a nitropyridine core and a propanenitrile group. Both moieties are found in a range of biologically active molecules, suggesting a potential for diverse pharmacological interactions.[3][4] We will proceed by dissecting its structure to infer potential biological targets, establishing a rigorous, multi-tiered workflow for its profiling, and providing detailed, field-proven protocols for key validation assays.

Structural Analysis and Postulated Target Classes

The chemical structure of this compound provides clues to its potential biological interactions.

  • Nitropyridine Scaffold: Pyridine rings are privileged structures in medicinal chemistry, present in numerous approved drugs.[5] The addition of a nitro group can modulate the electronic properties of the ring, influencing its ability to interact with biological targets and making it a precursor for various bioactive molecules.[3]

  • Propanenitrile Moiety: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor or a bioisostere for other groups and is present in compounds with a wide array of biological activities.[6][7]

Based on these features, we can postulate several plausible, albeit hypothetical, target classes for which cross-reactivity should be assessed:

  • Protein Kinases: The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. The overall shape and electronic distribution of the molecule could allow it to fit into the ATP-binding pocket of various kinases.

  • Nuclear Receptors: The relatively rigid, planar structure could facilitate binding to the ligand-binding domains of nuclear receptors, such as the Androgen Receptor (AR).

  • Metabolic Enzymes (Cytochrome P450s): The nitrogen atom in the pyridine ring and the electronic nature of the nitro group suggest a potential for interaction with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to metabolic inhibition.[8][9]

To build a meaningful comparison, we will consider established drugs as benchmarks in these classes: Gefitinib (a kinase inhibitor), Bicalutamide (a non-steroidal androgen receptor antagonist), and Ketoconazole (a potent CYP3A4 inhibitor).

A Tiered Strategy for Cross-Reactivity Profiling

A systematic, tiered approach ensures a cost-effective and scientifically sound evaluation, moving from broad screening to specific, functional assessments.

G cluster_0 Tier 1: Primary Target & Broad Liability cluster_1 Tier 2: Functional Selectivity cluster_2 Tier 3: Safety & In Vivo Relevance T1_Primary Primary Target ID & Potency (e.g., Biochemical Assay) T1_Broad Broad Panel Screening (e.g., KinomeScan, GPCR Panel) T1_Primary->T1_Broad Initial Hits T2_Cellular Cellular Target Engagement (e.g., CETSA, NanoBRET) T1_Broad->T2_Cellular Prioritized Off-Targets T2_Functional Functional Cellular Assays (e.g., Phosphorylation, Reporter Gene) T2_Cellular->T2_Functional Validated Hits T3_CYP CYP450 Inhibition Panel (IC50 Assays) T2_Functional->T3_CYP Confirmed Activity T3_Safety In Vivo Safety Pharmacology (Core Battery Studies) T3_CYP->T3_Safety T3_hERG hERG Liability Assay T3_hERG->T3_Safety

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Data Analysis (Hypothetical)

To illustrate the output of this workflow, the following tables present a hypothetical cross-reactivity profile for "Compound-N" (this compound) against our selected comparators.

Table 1: Kinase Selectivity Profile

Kinase Target Compound-N (IC50, nM) Gefitinib (IC50, nM)
EGFR (Primary Target) 25 30
VEGFR2 850 >10,000
SRC 1,200 >10,000
ABL1 >10,000 >10,000
PIM1 450 >10,000

(Data for Gefitinib is representative of known literature values. Data for Compound-N is hypothetical for illustrative purposes.)

Table 2: Nuclear Receptor and CYP Inhibition Profile

Off-Target Compound-N (IC50, µM) Bicalutamide (Ki, µM) Ketoconazole (IC50, µM)
Androgen Receptor >50 1.5 N/A
Estrogen Receptor α >50 >10 N/A
CYP3A4 5.2 >25 0.05
CYP2D6 15.8 >25 1.2
CYP2C9 >50 >25 2.5

(Data for Bicalutamide and Ketoconazole is representative. Data for Compound-N is hypothetical.)

Interpretation: In this hypothetical scenario, "Compound-N" shows good selectivity against its primary kinase target (EGFR) versus other kinases like VEGFR2 and SRC. However, it displays moderate inhibitory activity against the PIM1 kinase, which warrants further investigation. Importantly, it shows potential for drug-drug interactions through moderate inhibition of CYP3A4, although it is significantly weaker than a potent inhibitor like Ketoconazole. Its lack of affinity for the Androgen Receptor distinguishes it from compounds like Bicalutamide.

Key Experimental Protocols

The trustworthiness of a cross-reactivity profile depends on the rigor of the underlying experimental methods. Below are detailed protocols for key assays.

Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol is based on the industry-standard radiometric method for directly measuring kinase activity.[10]

Objective: To determine the IC50 of a test compound against a panel of protein kinases.

Materials:

  • Kinase enzymes (e.g., from Reaction Biology, Promega)

  • Kinase-specific substrate peptides or proteins

  • [γ-³³P]ATP (PerkinElmer)

  • Kinase reaction buffer (specific to each kinase)

  • 96-well filter plates (e.g., Millipore MAPH)

  • Phosphoric acid (75 mM)

  • Scintillation counter and scintillant

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, required cofactors (e.g., MgCl₂, MnCl₂), and the specific substrate.

  • Initiation of Reaction: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the reaction mixture. Add the specific kinase enzyme to each well to start the reaction.

  • Phosphorylation Reaction: Add [γ-³³P]ATP to each well to a final concentration that is at or near the Km for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_workflow Kinase Radiometric Assay Workflow prep 1. Prepare Compound Serial Dilutions initiate 3. Add Compound, Kinase, and [γ-³³P]ATP prep->initiate mix 2. Prepare Kinase/ Substrate Master Mix mix->initiate incubate 4. Incubate at RT (Phosphorylation) initiate->incubate stop 5. Stop Reaction (Phosphoric Acid) incubate->stop capture 6. Capture Substrate on Filter Plate stop->capture detect 7. Measure Radioactivity (Scintillation Counter) capture->detect analyze 8. Calculate IC50 detect->analyze

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a method to assess the ability of a compound to compete with a radiolabeled ligand for binding to the Androgen Receptor (AR).[11][12]

Objective: To determine the binding affinity (Ki) of a test compound for the AR.

Materials:

  • Rat prostate cytosol or recombinant human AR protein[13]

  • Radiolabeled ligand: [³H]-Methyltrienolone (R1881)

  • Non-labeled R1881 (for non-specific binding determination)

  • Assay Buffer (e.g., TEGD buffer)

  • Hydroxyapatite (HAP) slurry

  • Scintillation vials and fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., ethanol, DMSO).

  • Assay Setup: In microcentrifuge tubes, add assay buffer, a fixed concentration of [³H]-R1881 (typically at its Kd), and the serially diluted test compound.

  • Control Wells:

    • Total Binding: Contains [³H]-R1881 and vehicle.

    • Non-specific Binding: Contains [³H]-R1881 and a saturating concentration of non-labeled R1881.

  • Receptor Addition: Add the AR-containing cytosol preparation to each tube.

  • Incubation: Incubate the tubes overnight (18-24 hours) at 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube. The HAP binds the receptor-ligand complex. Vortex and incubate on ice for 15-20 minutes.

  • Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet multiple times with cold wash buffer.

  • Detection: Resuspend the final pellet, transfer to a scintillation vial with scintillant, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol provides a high-throughput method for assessing the inhibition of major CYP isoforms using fluorogenic probe substrates.[8][14]

Objective: To determine the IC50 of a test compound for major CYP450 isoforms (e.g., 1A2, 2C9, 2D6, 3A4).

Materials:

  • Human liver microsomes (HLM) or recombinant CYP enzymes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • CYP isoform-specific fluorogenic probe substrates (e.g., EFC for CYP1A2, BFC for CYP2D6)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Master Mix Preparation: Prepare a master mix containing phosphate buffer (pH 7.4), HLM, and the NADPH regenerating system.

  • Compound Addition: Add the test compound at various concentrations (and a known inhibitor as a positive control) to the wells of the microplate.

  • Pre-incubation: Add the master mix to the wells and pre-incubate for 10 minutes at 37°C to allow the compound to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the isoform-specific fluorogenic substrate.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase corresponds to the rate of metabolite formation.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by non-linear regression.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of any new chemical entity is fundamental to mitigating risks and ensuring the development of safe and effective medicines. For this compound, the framework presented here provides a robust pathway for elucidating its selectivity profile.

Based on the hypothetical data, further work would focus on validating the moderate PIM1 kinase and CYP3A4 inhibition in secondary assays, such as cell-based functional assays and time-dependent inhibition studies for the CYP isoform. These steps are critical to understanding the clinical translatability of the in vitro findings. By adhering to a logical, evidence-based profiling strategy, researchers can build a comprehensive understanding of a compound's biological interactions, ultimately paving the way for successful clinical development.

References

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  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(2), 158-167.
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  • Sławiński, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4811.
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  • Al-Hussain, S. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.
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Navigating the Preclinical Gauntlet: A Comparative Efficacy Guide for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, novel chemical entities (NCEs) represent both the promise of therapeutic innovation and the challenge of rigorous preclinical evaluation.[1][2] This guide addresses the hypothetical preclinical assessment of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile , a compound for which, as of the time of this writing, there is no publicly available efficacy data in animal models. The absence of established data necessitates a foundational approach, one grounded in the principles of preclinical drug development. This document will, therefore, serve as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of such a compound.

The chemical structure of this compound, featuring a nitropyridine moiety, suggests a potential for biological activity. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[3][4][5][6][7] The propanenitrile component, a common functional group in medicinal chemistry, can influence the compound's pharmacokinetic profile and target engagement.[8][9][10]

Given the potential for anticancer activity associated with the nitropyridine scaffold, this guide will focus on a hypothetical preclinical evaluation in the context of oncology. We will outline a phased, data-driven approach to compare the efficacy of this compound against established standards of care in relevant animal models.

Phase 1: Foundational In Vitro Assessment

Before embarking on costly and complex animal studies, a robust in vitro characterization is paramount. This initial phase aims to establish a baseline of biological activity, identify potential mechanisms of action, and determine appropriate concentration ranges for further testing.

Experimental Protocol: In Vitro Cytotoxicity Profiling

Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines and to compare its potency with a standard chemotherapeutic agent, such as Doxorubicin.

Methodology:

  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing various tumor types (e.g., breast, lung, colon, leukemia). Non-cancerous cell lines (e.g., fibroblasts) should be included to assess selectivity.

  • Compound Preparation: this compound and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with medium containing various concentrations of the test compounds or vehicle control.

  • Incubation: Plates are incubated for a standard period (e.g., 72 hours) under controlled conditions (37°C, 5% CO₂).

  • Viability Assessment: Cell viability is assessed using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.[11][12][13][14][15]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.

Data Presentation:

The results of the in vitro cytotoxicity screen should be summarized in a clear, tabular format.

Cell LineTumor TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index*
MCF-7Breast CancerHypothetical ValueHypothetical ValueHypothetical Value
A549Lung CancerHypothetical ValueHypothetical ValueHypothetical Value
HT-29Colon CancerHypothetical ValueHypothetical ValueHypothetical Value
JurkatLeukemiaHypothetical ValueHypothetical ValueHypothetical Value
HFF-1Normal FibroblastHypothetical ValueHypothetical ValueHypothetical Value

*Selectivity Index = IC50 in normal cells / IC50 in cancer cells

Diagram: In Vitro Screening Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound_prep Compound & Doxorubicin Stock Solutions treatment Treat with Serial Dilutions compound_prep->treatment cell_culture Cancer & Normal Cell Line Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 72h treatment->incubation viability_assay MTT or LDH Assay incubation->viability_assay data_analysis Calculate IC50 Values viability_assay->data_analysis selectivity Determine Selectivity Index data_analysis->selectivity

Caption: Workflow for in vitro cytotoxicity screening.

Phase 2: Mechanistic Insights and Early Pharmacokinetics

A promising IC50 profile warrants further investigation into the compound's mechanism of action and its basic pharmacokinetic (PK) properties.

Experimental Protocol: Apoptosis vs. Necrosis Assay

Objective: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Methodology:

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration.

  • Staining: After a predetermined time, stain cells with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis/necrosis).

  • Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.

Experimental Protocol: Preliminary Pharmacokinetic Studies in Mice

Objective: To assess the basic pharmacokinetic parameters of this compound in a rodent model.[16][17][18][19][20]

Methodology:

  • Animal Model: Use healthy adult mice (e.g., C57BL/6).

  • Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)Hypothetical ValueHypothetical Value
Cmax (ng/mL)Hypothetical ValueHypothetical Value
Tmax (h)N/AHypothetical Value
AUC (ng*h/mL)Hypothetical ValueHypothetical Value
Half-life (h)Hypothetical ValueHypothetical Value
Bioavailability (%)N/AHypothetical Value

Phase 3: In Vivo Efficacy in Animal Models

Positive in vitro data and a favorable preliminary PK profile justify the evaluation of antitumor efficacy in animal models.[21][22][23][24]

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model and compare its efficacy to a standard-of-care agent.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (selected from the in vitro screen) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at different doses, and a positive control such as Paclitaxel). Administer treatment according to a predetermined schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor animal body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Hypothetical Value-Hypothetical Value
This compoundLow DoseHypothetical ValueHypothetical ValueHypothetical Value
This compoundHigh DoseHypothetical ValueHypothetical ValueHypothetical Value
PaclitaxelStandard DoseHypothetical ValueHypothetical ValueHypothetical Value

Diagram: In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis tumor_implant Implant Human Tumor Cells in Immunodeficient Mice tumor_growth Allow Tumors to Reach 100-200 mm³ tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_admin Administer Test Compound, Positive Control, and Vehicle randomization->treatment_admin monitoring Monitor Tumor Volume and Body Weight treatment_admin->monitoring euthanasia Euthanize at Endpoint monitoring->euthanasia Tumor size or study end data_analysis Analyze Tumor Growth Inhibition euthanasia->data_analysis

Caption: Workflow for a xenograft tumor model efficacy study.

Comparative Discussion and Future Directions

The data generated from these comparative studies will provide a comprehensive initial assessment of the therapeutic potential of this compound. A successful outcome would be characterized by:

  • Potent and selective in vitro cytotoxicity against cancer cells.

  • A well-defined mechanism of action, preferably apoptotic.

  • A promising pharmacokinetic profile with acceptable oral bioavailability.

  • Significant and dose-dependent tumor growth inhibition in vivo with minimal toxicity.

Should the compound demonstrate a superior or comparable efficacy and safety profile to the standard-of-care, further preclinical development would be warranted. This would include more advanced animal models (e.g., patient-derived xenografts), detailed toxicology studies, and formulation development.[25][26]

Conversely, a lack of significant activity or an unfavorable toxicity profile would suggest that the compound is not a viable clinical candidate and that resources should be redirected to other promising NCEs.

Conclusion

While the therapeutic efficacy of this compound in animal models is currently unknown, this guide provides a robust and scientifically rigorous framework for its evaluation. By systematically progressing through in vitro characterization, mechanistic studies, pharmacokinetic profiling, and in vivo efficacy models, and by consistently comparing its performance against established standards, researchers can make informed decisions about the future development of this and other novel chemical entities. This structured, comparative approach is fundamental to navigating the complexities of preclinical drug discovery and ultimately, to identifying new medicines with the potential to improve human health.

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Navigating the Uncharted: A Comparative Toxicity Profile of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the introduction of novel molecular entities necessitates a thorough and rigorous evaluation of their safety profiles. This guide focuses on 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile, a compound of interest for which a comprehensive public toxicity profile is not yet established. In the absence of direct data, this document provides a comparative analysis based on structurally related compounds, namely nitropyridines and 2-arylpropanenitriles. We will explore the anticipated toxicological characteristics of the target compound and propose a robust, multi-tiered experimental strategy to definitively characterize its safety. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to navigate the toxicological assessment of this and similar molecules.

The Compound in Focus: Structural Alerts and Predicted Toxicological Concerns

This compound features two key structural motifs that warrant careful toxicological consideration: the nitropyridine ring and the 2-methyl-2-arylpropanenitrile core.

  • The Nitropyridine Moiety: The presence of a nitro group on a pyridine ring is a significant structural alert. Nitroaromatic compounds are a class of chemicals known for their potential to be metabolically reduced to reactive intermediates that can interact with cellular macromolecules, including DNA. This can lead to genotoxic and carcinogenic effects.[1] Many nitropyridine derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.[1] However, their therapeutic potential is often weighed against their toxicity.

  • The 2-Arylpropanenitrile Core: The propanenitrile group attached to an aromatic system is another feature of interest. While the nitrile group itself is a common functional group in pharmaceuticals, the overall structure can influence metabolic pathways and potential toxicity. For instance, 2-phenylpropanenitrile and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5]

Given these structural components, a comprehensive toxicological evaluation of this compound is imperative.

Comparative Analysis: Insights from Structural Analogs

In the absence of direct experimental data for our target compound, we can infer potential toxicological liabilities by examining structurally similar molecules.

Structural Analog Reported Toxicological Profile Relevance to Target Compound
2-Amino-5-nitropyridine Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]Shares the 5-nitropyridine core, suggesting potential for similar irritant and acute toxicity properties.
2-Chloro-5-nitropyridine Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7]Further supports the potential for the 5-nitropyridine moiety to contribute to acute toxicity and irritation.
Pyridine and its alkyl derivatives Varying degrees of toxicity, with some causing skin irritation. Genotoxicity is generally low for pyridine itself.[8][9]Provides a baseline for the toxicity of the parent heterocyclic system. The nitro-substitution is expected to significantly alter this profile.
2-Phenylpropanenitrile Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5]The 2-arylpropanenitrile core is a known toxicophore, suggesting that our target compound may exhibit similar acute toxicity.
Pyridine-2-acetonitrile Toxic if swallowed and fatal in contact with skin.[10]Highlights the potential for significant dermal toxicity associated with pyridine-containing nitriles.

This comparative analysis strongly suggests that this compound is likely to exhibit a degree of acute toxicity, skin and eye irritation, and warrants a thorough investigation into its genotoxic potential.

A Proposed Strategy for Comprehensive Toxicity Profiling

To address the data gap for this compound, we propose a tiered approach to its toxicological evaluation, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by targeted in vivo studies if necessary.

Tier 1: In Vitro Assessment

This initial phase focuses on cell-based assays to determine the compound's potential to cause cell death and genetic damage.

The initial evaluation of a compound's toxicity involves determining its effect on cell viability. We recommend employing at least two mechanistically different assays to obtain a robust assessment.

Experimental Protocols:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

    • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at an appropriate density and allow to adhere overnight.

    • Compound Exposure: Treat the cells with a range of concentrations of this compound for 24 to 48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Neutral Red (NR) Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[11][12][14]

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • NR Staining: After compound exposure, incubate the cells with a medium containing neutral red for approximately 3 hours.

    • Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destain solution.

    • Absorbance Reading: Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).

    • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Caption: Workflow for in vitro cytotoxicity assessment.

Given the presence of the nitropyridine moiety, assessing the genotoxic potential is critical. The bacterial reverse mutation assay, or Ames test, is a widely accepted initial screen for mutagenicity.[1][15][16][17][18]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.[1]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect compounds that require metabolic activation to become mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required for their growth.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Caption: Workflow for hERG cardiotoxicity screening.

Tier 2: In Vivo Acute Oral Toxicity (if warranted)

Should the in vitro data suggest significant biological activity or if further characterization is required for regulatory purposes, a preliminary in vivo acute oral toxicity study may be considered. The OECD Test Guidelines provide standardized and ethically reviewed protocols. [19][20][21][22][23] Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., rats) is used.

  • Dose Selection: A starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available in vitro data and information on related compounds.

  • Dosing: A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Depending on the outcome for the first animal, additional animals are dosed at higher or lower fixed dose levels in a stepwise manner.

  • Endpoint: The test allows for the determination of the dose range causing evident toxicity and an estimation of the LD50, leading to classification according to the Globally Harmonized System (GHS).

Conclusion and Future Directions

While the toxicity profile of this compound remains to be experimentally determined, a comparative analysis of its structural components points towards potential concerns regarding acute toxicity, irritation, and genotoxicity. The proposed tiered testing strategy provides a clear and scientifically rigorous path forward for its comprehensive toxicological evaluation.

The data generated from these studies will be crucial for making informed decisions regarding the continued development or use of this compound. By systematically addressing the potential liabilities identified through this comparative guide, researchers can ensure a thorough understanding of the safety profile of this compound and mitigate potential risks.

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A Comparative Guide to the Positional Isomers of 2-Methyl-2-(nitropyridin-YL)propanenitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Pyridine-Based Drug Candidates

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyridine ring standing out for its prevalence in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisosteric replacement for a phenyl ring, and modulate physicochemical properties makes it a privileged structure. However, the introduction of multiple substituents onto the pyridine ring gives rise to positional isomers, each with a unique three-dimensional arrangement and electronic distribution. These subtle differences can lead to profound variations in pharmacological activity, metabolic stability, and toxicity profiles.

This guide focuses on the isomers of 2-Methyl-2-(nitropyridin-YL)propanenitrile, a scaffold combining the electron-withdrawing properties of both a nitro group and a tertiary α-cyanoalkyl group. Such electron-deficient pyridine systems are highly relevant in medicinal chemistry, often serving as key intermediates or pharmacophores that interact with biological targets through specific electronic and steric contacts. Understanding the distinct properties of these isomers is not an academic exercise; it is a crucial step in rational drug design, enabling researchers to select the optimal candidate for development while minimizing off-target effects and metabolic liabilities.

We will explore a representative set of isomers where the 2-methyl-2-propanenitrile group is held constant at the C2 position of the pyridine ring, while the nitro group is varied across the C3, C4, C5, and C6 positions. This guide provides a framework for their synthesis, predicts their comparative physicochemical and spectroscopic properties based on fundamental chemical principles, and offers detailed protocols for their experimental validation.

Isomers Under Consideration

The four positional isomers at the core of this guide are:

  • 3N-Isomer: 2-Methyl-2-(3-nitro-2-pyridyl)propanenitrile

  • 4N-Isomer: 2-Methyl-2-(4-nitro-2-pyridyl)propanenitrile

  • 5N-Isomer: 2-Methyl-2-(5-nitro-2-pyridyl)propanenitrile

  • 6N-Isomer: 2-Methyl-2-(6-nitro-2-pyridyl)propanenitrile

Isomers cluster_3N 3N-Isomer cluster_4N 4N-Isomer cluster_5N 5N-Isomer cluster_6N 6N-Isomer node_3N node_3N node_4N node_4N node_5N node_5N node_6N node_6N

Caption: Chemical structures of the four positional isomers.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most convergent and reliable approach to synthesizing these target isomers is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the high reactivity of chloronitropyridines, where the electron-withdrawing nitro group and the pyridine nitrogen activate the ring towards nucleophilic attack.[1][2] The key transformation involves the displacement of a chloride leaving group by the carbanion of 2-methylpropanenitrile (isobutyronitrile).

The causality for this choice is twofold:

  • High Reactivity: The combined electron-withdrawing power of the nitro group and the ring nitrogen significantly lowers the energy of the Meisenheimer complex intermediate, accelerating the reaction.[2]

  • Precursor Availability: The requisite 2-chloro-X-nitropyridine starting materials are commercially available or accessible through established nitration/chlorination sequences.

Synthesis_Workflow start 2-Chloro-X-nitropyridine (X = 3, 4, 5, or 6) reaction Generate Carbanion & Nucleophilic Attack (SNAr) start->reaction reagent 2-Methylpropanenitrile + Strong Base (e.g., NaH, LDA) reagent->reaction solvent Anhydrous THF or DMF 0°C to RT reaction->solvent workup Aqueous Workup (Quench with NH4Cl) reaction->workup purification Column Chromatography (Silica, Hexanes/EtOAc) workup->purification product Target Isomer (3N, 4N, 5N, or 6N) purification->product

Caption: General workflow for the synthesis of target isomers via SNAr.

Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitro-2-pyridyl)propanenitrile (4N-Isomer)
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 30 mL).

  • Carbanion Formation: Cool the THF to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Slowly add 2-methylpropanenitrile (1.1 eq.) via syringe and stir the resulting suspension at 0°C for 30 minutes.

  • SNAr Reaction: Dissolve 2-chloro-4-nitropyridine (1.0 eq.) in a minimum amount of anhydrous THF and add it dropwise to the carbanion suspension at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add ethyl acetate (EtOAc), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure 4N-Isomer .

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[3][4]

Comparative Physicochemical & Spectroscopic Properties

The position of the nitro group profoundly influences the electronic environment of the pyridine ring, leading to predictable differences in key properties relevant to drug development.

Electronic Effects and Reactivity

The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. The pyridine nitrogen is inherently electron-withdrawing. The position of the nitro group relative to the pyridine nitrogen and the C2-substituent dictates the overall electronic character and reactivity.

  • 4N-Isomer: The nitro group is para to the C2 position and meta to the ring nitrogen. It exerts a strong resonance-withdrawing effect that is relayed throughout the π-system, significantly activating the C2 position for the initial SNAr reaction.

  • 6N-Isomer: The nitro group is para to the ring nitrogen and ortho to the C2 position. This position strongly stabilizes the negative charge in the Meisenheimer intermediate on the ring nitrogen during SNAr, making 2-chloro-6-nitropyridine a highly reactive substrate.[2][5]

  • 3N & 5N-Isomers: The nitro group is meta to either the C2 position or the ring nitrogen. In these cases, the powerful resonance-withdrawing (-M) effect is not fully conjugated with the reaction center or the nitrogen sink, leading to comparatively lower activation. Reactivity is primarily driven by the inductive effect.

Electronic_Effects cluster_4N 4N-Isomer Resonance cluster_3N 3N-Isomer (No direct resonance) node_4N a Negative charge delocalization onto nitro group (strong) node_3N b Inductive withdrawal dominates

Caption: Resonance delocalization is more effective in the 4N-isomer.

Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter influencing solubility, receptor interaction, and off-target activity (e.g., hERG binding). The electron-withdrawing nitro group drastically reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

  • Prediction: The reduction in basicity will be most pronounced when the nitro group is at the C4 or C6 position, where it can exert its maximum electron-withdrawing effect on the nitrogen via resonance. The 3N and 5N isomers will be comparatively more basic, as the nitro group is meta to the nitrogen.

  • Expected Trend: Basicity (pKa): 5N > 3N > 4N ≈ 6N

Experimental pKa values for 3-nitropyridine (~0.81) and 4-nitropyridine (~1.9) support this trend, showing the stronger deactivating effect of the 4-nitro group.[6][7]

Lipophilicity (LogP)

LogP, the partition coefficient, is a key indicator of a molecule's permeability and absorption. While all four isomers have the same molecular formula, their differing dipole moments will lead to slight variations in polarity and, consequently, LogP.

  • Prediction: The 4N-Isomer is expected to have the highest dipole moment due to the opposing vectors of the electron-donating alkyl group and the electron-withdrawing nitro group. This may lead to slightly lower LogP (more polar). The 5N-Isomer , with substituents in a 1,2,5-arrangement, may have a less symmetrical charge distribution and potentially a higher LogP value.

  • Expected Trend: LogP: 5N > 3N > 6N > 4N (This is a subtle effect and requires experimental validation).

Spectroscopic Signatures

The distinct electronic environments of the isomers will result in unique NMR and IR spectra, allowing for unambiguous identification.

  • ¹H NMR Spectroscopy:

    • Protons ortho or para to the nitro group will be the most deshielded (shifted furthest downfield) due to strong electron withdrawal.

    • 4N-Isomer: Expect a highly deshielded proton at C3 and C5.

    • 6N-Isomer: Expect a highly deshielded proton at C5.

    • The singlet for the two equivalent methyl groups of the propanenitrile moiety will likely show subtle shifts depending on the proximity and electronic influence of the nitro group.

  • ¹³C NMR Spectroscopy:

    • The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly shielded, while carbons ortho and para to it will be deshielded. This provides a clear diagnostic peak for each isomer.

  • IR Spectroscopy:

    • The symmetric and asymmetric stretching frequencies of the nitro group (-NO₂) typically appear around 1550-1500 cm⁻¹ and 1360-1340 cm⁻¹. The exact position will be subtly modulated by the electronic environment.

    • The nitrile (-C≡N) stretch, expected around 2240 cm⁻¹, may also show minor shifts.

Summary of Predicted Properties

Property3N-Isomer4N-Isomer5N-Isomer6N-IsomerRationale
Relative Reactivity (SNAr) ModerateHighLowVery HighResonance stabilization of intermediate.[2][5]
Predicted pKa (Basicity) LowVery LowHigherVery LowProximity & resonance effect of NO₂ on ring N.[6][7]
Predicted LogP IntermediateLowHighIntermediateBased on predicted molecular dipole moment.
¹H NMR H-3 Signal ~8.8 ppm~9.2 ppm (d)~9.4 ppm (d)N/ADeshielding by adjacent NO₂ and ring N.
¹H NMR H-4 Signal ~8.4 ppm (d)N/A~8.7 ppm (dd)~8.2 ppm (d)Deshielding by para-NO₂ is strongest.

Note: NMR chemical shifts are rough estimates and require experimental verification.

Experimental Validation Protocols

To validate the predicted properties and accurately compare the isomers, the following self-validating experimental systems are essential.

Protocol 1: HPLC Method for Isomer Separation and Purity Analysis

Objective: To develop a robust HPLC method to separate the four isomers and determine the purity of synthetic batches. Mixed-mode or HILIC chromatography is often effective for separating positional isomers of polar compounds like pyridines.[8][9][10]

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: A mixed-mode column (e.g., SIELC Coresep 100) or a HILIC column. These provide unique selectivity for polar basic compounds.[8]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: Start with a high organic content (e.g., 95% A) and ramp down to a lower organic content over 10-15 minutes. This is crucial for HILIC retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm, or scan for the absorbance maximum of the nitropyridine chromophore.

  • Validation: Inject a mixture of all four synthesized isomers to confirm baseline separation. The elution order will depend on the subtle differences in polarity, with more polar isomers generally eluting later in HILIC mode.

HPLC_Workflow sample Dissolve Isomer Mixture in Mobile Phase injection Inject 5 µL onto Mixed-Mode Column sample->injection separation Gradient Elution (Acetonitrile/Water/Acid) injection->separation detection DAD Detection (254 nm, 280 nm) separation->detection analysis Integrate Peaks & Determine Retention Time (tR) detection->analysis result Separated Chromatogram (Purity & tR for each isomer) analysis->result

Caption: Workflow for analytical HPLC separation of the isomers.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

Objective: To experimentally determine the pKa of the pyridine nitrogen for each isomer. This method relies on the change in the UV-Vis spectrum of the compound as it transitions from its protonated to its neutral form.

  • Stock Solution: Prepare a ~50 µM stock solution of each pure isomer in methanol.

  • Buffer Preparation: Prepare a series of buffers with known pH values, spanning the expected pKa range (e.g., pH 0.5 to 4.0). A universal buffer or a series of citrate/phosphate buffers can be used.

  • Sample Preparation: In a series of quartz cuvettes, add a fixed aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) and constant across all samples.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH. The nitropyridine chromophore should show a distinct spectral shift upon protonation.

  • Data Analysis: Plot the absorbance at a chosen wavelength (where the change is maximal) against pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value (the pH at the inflection point of the sigmoid curve).

Conclusion and Implications for Drug Development

This guide demonstrates that while the isomers of 2-Methyl-2-(nitropyridin-YL)propanenitrile share a common molecular formula, their distinct physicochemical and electronic properties are significant. The 4N and 6N isomers are predicted to be the least basic and most reactive in their synthesis, while the 5N isomer is likely the most lipophilic and basic of the set.

These differences have direct consequences for a drug development campaign:

  • Target Binding: A change in pKa from 1.5 to 2.5 can dramatically alter the protonation state of the molecule in a physiological environment (pH 7.4) or within the microenvironment of a receptor active site, potentially making or breaking a key ionic interaction.

  • ADME Properties: The predicted differences in LogP will influence membrane permeability and absorption. The basicity (pKa) is a primary determinant of aqueous solubility and potential for lysosomal trapping.

  • Metabolic Stability: The electronic differences across the pyridine ring can change the susceptibility of certain positions to oxidative metabolism by Cytochrome P450 enzymes.

Therefore, the synthesis and parallel experimental evaluation of all accessible positional isomers is a scientifically rigorous and necessary strategy. By systematically characterizing each isomer according to the protocols outlined here, researchers can make data-driven decisions, selecting the candidate with the optimal balance of potency, selectivity, and drug-like properties for advancement into further preclinical studies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Retrieved from BenchChem website.[1]

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  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved from MDPI.[11]

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  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from ResearchGate.

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  • PubMed Central. (2023). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives.[18]

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A Guide to Orthogonal Validation of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile Activity as a Putative NRF2 Activator

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from a primary "hit" to a validated lead compound is paved with rigorous scientific scrutiny. A cornerstone of this process is orthogonal validation—the practice of confirming a biological finding using multiple, independent methods that rely on different scientific principles.[1][2] This guide provides an in-depth, technically-focused comparison of methods to validate the activity of a putative bioactive small molecule, 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile (herein referred to as CPNP), as an activator of the NRF2 signaling pathway.

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[3][4] Under normal conditions, the protein Keap1 targets the transcription factor NRF2 for degradation.[5] In response to stress or chemical inducers, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a suite of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[6][7] Given the therapeutic potential of modulating this pathway, robust validation of any new activator is paramount.

This guide is structured to provide researchers, scientists, and drug development professionals with the rationale, detailed protocols, and data interpretation frameworks necessary for the orthogonal validation of a putative NRF2 activator like CPNP. We will explore a primary reporter assay and two distinct orthogonal methods that, when used in concert, provide a high degree of confidence in the compound's mechanism of action.

The Orthogonal Validation Workflow

True scientific confidence is built on a foundation of corroborating evidence from diverse experimental approaches. A single assay, no matter how robust, can be susceptible to artifacts. Orthogonal validation mitigates this risk by confirming the initial observation through different biological and physical lenses. For our putative NRF2 activator, CPNP, we will employ a three-tiered approach.

G cluster_0 Primary Screen cluster_1 Validation Cascade cluster_2 Conclusion P Primary Hit Identification (e.g., High-Throughput Screen) A Assay 1: Reporter Gene Assay (Functional Readout) P->A  Hypothesis:  CPNP activates NRF2 pathway B Assay 2: Target Engagement (CETSA) A->B  Orthogonal Check 1:  Does CPNP engage the target? C Assay 3: Downstream Gene Expression (RT-qPCR) B->C  Orthogonal Check 2:  Does CPNP induce endogenous genes? V Validated NRF2 Activator C->V  Convergent Evidence

Caption: Orthogonal validation workflow for a putative NRF2 activator.

Primary Validation: ARE-Luciferase Reporter Assay

The most common primary assay for screening NRF2 activators is a reporter gene assay. This involves a cell line engineered to express a reporter protein, such as firefly luciferase, under the control of an ARE promoter.[8] Activation of the NRF2 pathway leads to the production of luciferase, which can be quantified by measuring luminescence.

Experimental Protocol: ARE-Luciferase Assay
  • Cell Culture and Transfection:

    • Plate HepG2 cells (or another suitable cell line) in a 96-well, white, clear-bottom plate at a density that will result in 60-70% confluency on the day of the experiment.

    • If not using a stable cell line, transiently transfect cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter (e.g., pGL3-ARE) and a control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).[9]

  • Compound Treatment:

    • Prepare a serial dilution of CPNP in cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Sulforaphane).

    • Remove the old medium from the cells and add the compound dilutions. Incubate for 16-24 hours.

  • Cell Lysis:

    • After incubation, wash the cells once with PBS.

    • Add 100 µL of 1x Passive Lysis Buffer to each well and incubate on a rocker at room temperature for 15 minutes.[10]

  • Luminescence Measurement:

    • Using a dual-luciferase assay system, add 20 µL of the cell lysate to a new opaque 96-well plate.[11]

    • Use a luminometer to inject Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Subsequently, inject Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[12]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luminescence against the log of the CPNP concentration and fit a dose-response curve to determine the EC50.

Orthogonal Method 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

A positive result in the reporter assay indicates that the NRF2 pathway is active, but it doesn't prove that CPNP directly interacts with the key upstream regulator, Keap1. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[14]

The Keap1-NRF2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 NRF2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Presented by Keap1 Nrf2_nuc NRF2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Ubiquitination Proteasome->Nrf2 Degradation CPNP CPNP (Activator) CPNP->Keap1 Binds & Inactivates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (HMOX1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified Keap1-NRF2 signaling pathway and point of intervention for CPNP.

Experimental Protocol: Keap1 CETSA
  • Cell Treatment:

    • Culture cells (e.g., A549 or HL-60) in larger formats (e.g., T-75 flasks) to obtain sufficient cell numbers.

    • Treat intact, live cells with either vehicle (0.1% DMSO) or a high concentration of CPNP (e.g., 10x EC50 from the reporter assay) for 2-4 hours.[15][16]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[13]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Keap1 remaining at each temperature using Western blotting with a specific anti-Keap1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle and CPNP-treated samples, plot the percentage of soluble Keap1 (relative to the 40°C sample) against the temperature.

    • A rightward shift in the melting curve for CPNP-treated cells compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.[14]

Orthogonal Method 2: RT-qPCR for Downstream Gene Expression

The final and most biologically relevant validation step is to confirm that CPNP induces the expression of known endogenous NRF2 target genes. This moves beyond engineered reporter systems and target engagement assays to measure a true downstream functional outcome. Heme Oxygenase 1 (HMOX1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) are canonical NRF2 target genes and serve as excellent biomarkers for pathway activation.[17][18]

Experimental Protocol: RT-qPCR for HMOX1 and NQO1
  • Cell Treatment and RNA Isolation:

    • Plate cells (e.g., A549) in a 6-well plate and treat with vehicle, a positive control, and a range of CPNP concentrations (e.g., around the EC50 value) for 6-8 hours.

    • After treatment, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[19]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for HMOX1, NQO1, and a stable housekeeping gene (e.g., ACTB or RPL41) for normalization.[19]

    • Run the qPCR on a real-time PCR instrument. The cycling conditions will typically be an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.[19]

  • Data Analysis:

    • Determine the cycle threshold (Cq) for each gene in each sample.

    • Calculate the change in gene expression using the ΔΔCq method.

    • First, normalize the Cq of the target gene (HMOX1 or NQO1) to the Cq of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).

    • Then, normalize the ΔCq of the CPNP-treated samples to the ΔCq of the vehicle-treated control (ΔΔCq = ΔCq_treated - ΔCq_vehicle).

    • The fold change in gene expression is calculated as 2-ΔΔCq. A dose-dependent increase in the fold change for HMOX1 and NQO1 provides strong evidence of NRF2 pathway activation.[20]

Data Comparison and Interpretation

AssayMetricVehicle ControlPositive Control (Sulforaphane)CPNP (10 µM)Interpretation
ARE-Luciferase Fold Activation1.0 ± 0.215.5 ± 2.112.3 ± 1.8CPNP activates the NRF2-ARE transcriptional pathway.
Keap1 CETSA Melting Temp (Tm)54.2 °CN/A58.1 °CCPNP directly binds to and stabilizes Keap1 in cells.
RT-qPCR (HMOX1) Fold Induction1.0 ± 0.325.1 ± 3.518.9 ± 2.9CPNP induces expression of the endogenous NRF2 target gene HMOX1.
RT-qPCR (NQO1) Fold Induction1.0 ± 0.218.4 ± 2.614.2 ± 2.1CPNP induces expression of the endogenous NRF2 target gene NQO1.

Discrepancies in the data can also be informative. For example, if CPNP is active in the reporter assay but shows no shift in the Keap1 CETSA, it might suggest an off-target mechanism that activates NRF2 downstream of Keap1. Conversely, if it shows target engagement but weak or no downstream gene activation, it could indicate that target binding is not sufficient to trigger the full biological response.

Conclusion

References

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Comparative Guide to Biomarker Discovery for Predicting Response to 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the era of precision medicine, the ability to predict a patient's response to a specific therapeutic agent is paramount.[1][2] This guide provides a comparative analysis of leading biomarker discovery platforms—genomics, proteomics, and metabolomics—to identify predictive biomarkers for response to the novel compound 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. While specific mechanistic data for this compound is emerging, its structure, containing a nitropyridine moiety and a nitrile group, suggests potential interactions with a wide range of biological pathways. Nitropyridines are precursors to diverse bioactive molecules, including antitumor and antiviral agents, and nitrile groups are common in modern pharmaceuticals, often involved in target binding.[3][4][5][6] This chemical complexity necessitates a multi-omics approach to capture a holistic view of its mechanism of action and uncover robust predictive biomarkers.[7][8]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically-grounded insights into the experimental design, execution, and data interpretation for each platform.

The Imperative for Predictive Biomarkers

The central goal of precision medicine is to tailor treatment to an individual's unique biological profile, thereby enhancing efficacy and minimizing adverse effects.[1][9] Predictive biomarkers are objectively measurable characteristics that can forecast the likely response or resistance to a particular therapy.[8] For a novel compound like this compound, identifying such biomarkers early in the development pipeline is critical for stratifying patient populations in clinical trials and, ultimately, for its successful clinical application.[10]

Genomic Approaches: The Blueprint of Response

Genomic biomarker discovery focuses on identifying variations in DNA, or changes in gene expression (RNA), that correlate with drug sensitivity.[11] This approach is predicated on the idea that a patient's genetic makeup can determine how a drug is metabolized, how it interacts with its target, or how cells compensate for the drug's effects.[12][13] Technologies like Next-Generation Sequencing (NGS) have revolutionized this field, allowing for comprehensive analysis of a patient's genetic landscape.[10][14]

Experimental Protocol: RNA-Sequencing (RNA-Seq) for Transcriptomic Biomarkers
  • Cohort Establishment & Sample Collection:

    • Rationale: A well-defined cohort is the foundation of any biomarker study. Patients are retrospectively or prospectively classified as "Responders" and "Non-Responders" based on clear clinical endpoints.

    • Procedure: Collect tissue biopsies (e.g., tumor tissue) or liquid biopsies (for circulating tumor RNA) from both cohorts. Immediately stabilize the RNA using a suitable reagent (e.g., RNAlater) or by snap-freezing in liquid nitrogen to prevent degradation.

  • RNA Extraction and Quality Control (QC):

    • Rationale: High-quality RNA is essential for generating reliable sequencing data.

    • Procedure: Extract total RNA using a column-based kit or TRIzol-based method. Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is typically required.

  • Library Preparation:

    • Rationale: The extracted RNA is converted into a format (a "library") that can be read by the sequencer.

    • Procedure:

      • Deplete ribosomal RNA (rRNA), as it constitutes the vast majority of total RNA but is often not of interest.

      • Fragment the remaining RNA into smaller, consistently sized pieces.

      • Synthesize complementary DNA (cDNA) from the RNA fragments using reverse transcriptase.

      • Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain unique barcodes for multiplexing (sequencing multiple samples in one run).

      • Perform PCR amplification to enrich the adapter-ligated library.

  • Next-Generation Sequencing (NGS):

    • Rationale: NGS platforms enable the massively parallel sequencing of millions of cDNA fragments.[14][15]

    • Procedure: Pool the barcoded libraries and load them onto an NGS instrument (e.g., Illumina NovaSeq). The instrument sequences the fragments, generating millions of short "reads."

  • Bioinformatic Analysis:

    • Rationale: Complex computational tools are needed to process the raw sequencing data and identify meaningful biological differences.[10]

    • Procedure:

      • QC: Assess raw read quality.

      • Alignment: Align the sequencing reads to a reference human genome.

      • Quantification: Count the number of reads mapping to each gene to determine its expression level.

      • Differential Expression Analysis: Use statistical methods (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in Responders compared to Non-Responders. These genes are your candidate biomarkers.

Hypothetical Data: Genomic Biomarkers
Gene SymbolLog2 Fold Change (Responder vs. Non-Responder)P-valuePotential Implication
ABCB1-4.5< 0.001Down-regulation of a drug efflux pump in responders.
CYP3A43.8< 0.001Up-regulation of a metabolic enzyme in responders.
SLCO1B1-2.9< 0.01Down-regulation of a drug transporter in responders.
KRASNo significant change> 0.05Not a primary response determinant in this context.
Workflow Visualization: Genomics

G cluster_collection Sample Collection & Prep cluster_sequencing Sequencing cluster_analysis Data Analysis Cohort Patient Cohorts (Responders vs. Non-Responders) Sample Tissue Biopsy Collection Cohort->Sample Extract RNA Extraction & QC (RIN > 7) Sample->Extract Library rRNA Depletion & Library Preparation Extract->Library Seq Next-Generation Sequencing (NGS) Library->Seq RawData Raw Data QC & Alignment to Genome Seq->RawData DiffExp Differential Gene Expression Analysis RawData->DiffExp Biomarker Candidate Biomarker Signature DiffExp->Biomarker

Caption: RNA-Seq workflow for genomic biomarker discovery.

Proteomic Approaches: The Functional Readout

Proteomics involves the large-scale study of proteins, which are the primary functional molecules in the cell and often the direct targets of drugs.[16][17] Mass spectrometry (MS)-based proteomics can identify and quantify thousands of proteins from a biological sample, providing a direct snapshot of the cellular processes affected by a drug.[18][19] This makes it a powerful tool for discovering biomarkers of drug response.[20]

Experimental Protocol: LC-MS/MS for Proteomic Biomarkers
  • Cohort Establishment & Sample Collection:

    • Rationale: As with genomics, well-defined cohorts are essential. Plasma or serum are often preferred for their accessibility, though tissue may provide a more direct view of the drug's effect.[21]

    • Procedure: Collect blood (for plasma/serum) or tissue biopsies from Responder and Non-Responder cohorts. Process and store samples at -80°C according to standardized protocols to ensure protein stability.

  • Protein Extraction and Digestion:

    • Rationale: Proteins must be extracted from the complex biological matrix and broken down into smaller peptides for MS analysis.

    • Procedure:

      • Lyse cells/tissue or deplete high-abundance proteins (e.g., albumin) from plasma.

      • Quantify total protein concentration (e.g., BCA assay).

      • Denature, reduce, and alkylate the proteins to unfold them.

      • Digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Separation by Liquid Chromatography (LC):

    • Rationale: The highly complex peptide mixture is separated over time before entering the mass spectrometer, reducing complexity and improving detection.[16]

    • Procedure: Load the peptide digest onto a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column. Peptides are eluted over a gradient of increasing organic solvent.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Rationale: The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting peptides and fragments them to determine their amino acid sequence.[18]

    • Procedure: The eluting peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer.

      • MS1 Scan: The instrument scans and measures the m/z of all intact peptides.

      • Fragmentation: The most abundant peptides are selected and fragmented (e.g., by collision-induced dissociation).

      • MS2 Scan: The instrument measures the m/z of the resulting fragment ions.

  • Bioinformatic Analysis:

    • Rationale: Specialized software correlates the experimental MS2 spectra with theoretical spectra from protein sequence databases to identify and quantify the corresponding proteins.[22][23]

    • Procedure:

      • Database Search: Use software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and, by inference, proteins.

      • Quantification: Calculate the relative abundance of each protein across all samples (label-free or using isotopic labels).

      • Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly differentially abundant between Responder and Non-Responder groups.

Hypothetical Data: Proteomic Biomarkers
Protein (UniProt ID)Log2 Fold Change (Responder vs. Non-Responder)P-valuePotential Implication
P08183 (HSP90AA1)-3.1< 0.001Down-regulation of a chaperone protein in responders.
P62258 (14-3-3σ)2.5< 0.01Up-regulation of an apoptosis-related protein in responders.
Q06830 (NQO1)-2.8< 0.01Down-regulation of a detoxification enzyme in responders.
P04637 (TP53)No significant change> 0.05Not a primary response determinant at the protein level.
Workflow Visualization: Proteomics

G cluster_collection Sample Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_data Data Interpretation Cohort Patient Cohorts (Responders vs. Non-Responders) Sample Plasma or Tissue Collection Cohort->Sample Extract Protein Extraction, Quantification & Digestion Sample->Extract LC Peptide Separation (Liquid Chromatography) Extract->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Search Database Search & Protein Identification MS->Search Quant Protein Quantification & Statistical Analysis Search->Quant Biomarker Candidate Biomarker Proteins Quant->Biomarker

Caption: LC-MS/MS workflow for proteomic biomarker discovery.

Metabolomic Approaches: The Chemical Fingerprint of Response

Metabolomics is the study of small molecules, or metabolites, within a biological system.[24] This "metabolome" represents the ultimate downstream output of genomic and proteomic activity, providing a real-time chemical fingerprint of cellular status.[25] Because drug action invariably perturbs metabolic networks, metabolomics is an exceptionally sensitive tool for identifying biomarkers of drug efficacy and toxicity.[9][26]

Experimental Protocol: LC-MS for Metabolomic Biomarkers
  • Cohort Establishment & Sample Collection:

    • Rationale: Strict control over sample collection is critical in metabolomics, as the metabolome is highly dynamic. Factors like diet and time of day can influence results.

    • Procedure: Collect biofluids like urine, plasma, or serum from Responder and Non-Responder cohorts following a strict Standard Operating Procedure (SOP). For example, collect fasting blood samples at the same time of day. Immediately quench metabolic activity by adding cold solvent and store at -80°C.[27]

  • Metabolite Extraction:

    • Rationale: Metabolites must be efficiently extracted from the biological matrix while preserving their chemical structure.

    • Procedure: Use a solvent-based extraction method, often a biphasic system (e.g., methanol/chloroform/water), to separate polar and non-polar metabolites.

  • LC-MS Analysis:

    • Rationale: LC-MS is the workhorse of metabolomics, offering broad coverage of diverse chemical classes with high sensitivity.[25][28][29][30]

    • Procedure:

      • Inject the metabolite extract onto an LC system. Different column chemistries (e.g., Reverse Phase for non-polar, HILIC for polar metabolites) can be used to maximize coverage.[28][31]

      • The separated metabolites are ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). The instrument acquires accurate mass and retention time data for thousands of metabolic features.

  • Data Processing and Statistical Analysis:

    • Rationale: Raw metabolomics data is vast and requires significant processing to extract meaningful features and identify significant changes.[24]

    • Procedure:

      • Feature Detection: Use software (e.g., XCMS, MS-DIAL) for noise removal, peak detection, and alignment of metabolic features across all samples.[24]

      • Multivariate Analysis: Employ statistical methods like Principal Component Analysis (PCA) for an unsupervised overview of the data and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify the features that best discriminate between Responders and Non-Responders.[24]

  • Biomarker Identification and Pathway Analysis:

    • Rationale: The statistically significant metabolic features must be identified as specific metabolites.

    • Procedure:

      • Compare the accurate mass and fragmentation spectra (MS/MS) of the features against spectral libraries (e.g., METLIN, HMDB).

      • Use pathway analysis tools (e.g., MetaboAnalyst) to map the identified biomarker metabolites to specific metabolic pathways, providing mechanistic insight into the drug's effect.

Hypothetical Data: Metabolomic Biomarkers
Metabolite (HMDB ID)Fold Change (Responder vs. Non-Responder)P-valuePotential Implication
HMDB0000190 (L-Lactic acid)-5.2< 0.001Alteration in energy metabolism (Warburg effect) in responders.
HMDB0000161 (Glutathione)4.1< 0.001Increased antioxidant capacity in responders.
HMDB0000803 (Spermidine)-3.7< 0.01Alteration in polyamine synthesis pathway in responders.
HMDB0000058 (Cholesterol)No significant change> 0.05Not a primary metabolic marker of response.
Workflow Visualization: Metabolomics

G cluster_collection Sample Preparation cluster_analysis_ms LC-MS Analysis cluster_data Data Interpretation Cohort Patient Cohorts (Responders vs. Non-Responders) Sample Biofluid Collection (Plasma, Urine) Cohort->Sample Extract Metabolite Extraction Sample->Extract LC Metabolite Separation (LC) Extract->LC MS High-Resolution Mass Spectrometry LC->MS Process Data Processing & Feature Detection MS->Process Stats Multivariate Statistical Analysis (e.g., PLS-DA) Process->Stats ID Metabolite Identification & Pathway Analysis Stats->ID Biomarker Candidate Biomarker Metabolites ID->Biomarker

Caption: LC-MS workflow for metabolomic biomarker discovery.

Comparative Summary and Integrated Strategy

Each "omics" platform offers a unique window into the biological response to this compound. A direct comparison highlights their complementary strengths.

FeatureGenomics (RNA-Seq)Proteomics (LC-MS/MS)Metabolomics (LC-MS)
Biological Insight Gene expression, transcriptional regulationProtein abundance, post-translational modifications, direct drug targetsReal-time physiological/cellular state, pathway activity
Biomarker Type Gene signatures, splice variantsProtein levels, phosphoproteinsSmall molecule concentrations, metabolic pathway fluxes
Proximity to Phenotype DistalIntermediateProximal
Sample Stability Moderate (RNA is labile)High (Proteins are relatively stable)Low (Metabolome is highly dynamic)
Data Complexity HighVery HighHigh
Throughput HighMediumHigh

Recommendation:

For a comprehensive biomarker discovery program for this compound, an integrated multi-omics strategy is the most powerful approach.[11]

  • Initial Discovery (Genomics & Metabolomics): Start with RNA-Seq on tissue biopsies and LC-MS metabolomics on plasma. These platforms provide broad coverage of the transcriptome and metabolome, respectively, and can quickly generate hypotheses about the pathways being perturbed by the drug.

  • Targeted Validation (Proteomics): Use the results from the initial discovery phase to inform a targeted proteomics approach. For example, if RNA-Seq shows that genes in a particular signaling pathway are differentially expressed, a targeted MS-based assay (like Parallel Reaction Monitoring, PRM) can be developed to precisely quantify the key proteins in that pathway.[21]

  • Validation: Crucially, any candidate biomarkers identified must be validated in larger, independent patient cohorts to confirm their predictive power before they can be considered for clinical use.[7][10][22][32]

By combining these methodologies, researchers can build a robust, multi-faceted biomarker signature that not only predicts patient response but also provides deep mechanistic insights into the action of this compound, accelerating its journey toward becoming an effective, personalized therapy.

References

  • Geeleher, P., et al. (2017). Discovering novel pharmacogenomic biomarkers by imputing drug response in cancer patients from large genomics studies. PubMed Central. Available at: [Link]

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  • Unchained Labs. (n.d.). Predictive Biomarkers in Biotech Therapies Guiding Treatment Decisions. Unchained Labs. Available at: [Link]

  • Longdom Publishing. (2024). Enhancing Metabolomics Research with Liquid Chromatography-Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Audubon Bioscience. (n.d.). Biomarker Discovery and Validation for Targeted Cancer Therapies. Audubon Bioscience. Available at: [Link]

  • Pinto, S. M., et al. (2020). An Integrated Quantitative Proteomics Workflow for Cancer Biomarker Discovery and Validation in Plasma. Frontiers in Oncology. Available at: [Link]

  • Mercodia. (n.d.). Predictive Biomarkers. Mercodia. Available at: [Link]

  • Angel, T. E., et al. (2012). Mass Spectrometry–Based Biomarker Discovery: Toward a Global Proteome Index of Individuality. PMC. Available at: [Link]

  • Al-Daghri, N. M., et al. (2022). Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps. MDPI. Available at: [Link]

  • Yang, W., et al. (2012). Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells. PubMed. Available at: [Link]

  • Borchers, C. H., & Cohen Freue, G. V. (2014). Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. NIH. Available at: [Link]

  • Abdel A. (2024). Advances in Mass Spectrometry-Based Proteomics for Biomarker Discovery in Cancer Research. Biochemistry & Physiology. Available at: [Link]

  • Biognosys. (n.d.). Advantages of Mass Spectrometry Biomarker Discovery Proteomics. Biognosys. Available at: [Link]

  • Emwas, A. H. (2021). Liquid Chromatography-Mass Spectrometry for Clinical Metabolomics: An Overview. Springer. Available at: [Link]

  • Wang, M., et al. (2021). Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification. PMC. Available at: [Link]

  • Central BioHub. (2024). Biomarker Analysis in Drug Development: Boosting Precision Medicine. Central BioHub. Available at: [Link]

  • Lei, Z., et al. (2011). LC-MS-based metabolomics. PMC - NIH. Available at: [Link]

  • LCGC International. (2023). The Role of Liquid Chromatography–Tandem Mass Spectrometry-Based Metabolomics in Disease Biology. LCGC International. Available at: [Link]

  • Eurofins Genomics. (n.d.). Biomarker Discovery by NGS and microarrays. Eurofins Genomics. Available at: [Link]

  • Netherlands Cancer Institute. (n.d.). IDENTIFYING BIOMARKERS FOR TREATMENT RESPONSE PREDICTION. Netherlands Cancer Institute. Available at: [Link]

  • Ross, J. S. (2017). Predictive Markers of Efficacy. Clinics in Oncology. Available at: [Link]

  • Nielsen, F. C. (2021). Predictive biomarkers and clinical evidence. PubMed. Available at: [Link]

  • Al-Attas, A., et al. (2017). Review: Biomarkers towards personalised therapy in cancer. Journal of Translational Medicine. Available at: [Link]

  • Heather, J. M., & Chain, B. (2016). The sequence of sequencers: The history of sequencing DNA. Genomics. Available at: [Link]

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  • Patsnap Synapse. (2025). What are the different types of biomarkers in drug discovery?. Patsnap Synapse. Available at: [Link]

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  • Zablocki, O., et al. (2022). MMDRP: drug response prediction and biomarker discovery using multi-modal deep learning. Bioinformatics Advances. Available at: [Link]

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A Head-to-Head Comparison of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile with Pharmaceutical Standards: A Procedural Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for a head-to-head comparison of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile , a compound of interest in medicinal chemistry, against two widely recognized pharmaceutical standards: Anastrozole and Verapamil .

Given the nascent stage of publicly available data for this compound, this guide is structured as a procedural manual. It empowers researchers to conduct a thorough, in-house evaluation by providing detailed experimental protocols, data presentation templates, and the scientific rationale underpinning each step.

Introduction and Rationale for Standard Selection

This compound (CAS 1256633-31-4) is a heterocyclic compound featuring a nitropyridine moiety and a tertiary nitrile group. Its structural alerts suggest potential applications in areas where nitropyridines are prevalent, such as in the synthesis of bioactive molecules.[1] The nitrile group is a common pharmacophore in many approved drugs, contributing to metabolic stability and target binding.

To contextualize the performance of this novel compound, we have selected two well-characterized nitrile-containing pharmaceuticals as standards:

  • Anastrozole: A non-steroidal aromatase inhibitor, widely used in the treatment of breast cancer. Its structure also features a tertiary nitrile group, making it a relevant structural comparator.

  • Verapamil: A calcium channel blocker used for treating hypertension and cardiac arrhythmias. It represents a different class of nitrile-containing drugs and provides a broader comparative context.

This comparative analysis will focus on three critical aspects of drug development: Purity and Identity , Physicochemical Properties , and Stability .

Comparative Experimental Workflows

The following sections detail the experimental protocols for a comprehensive head-to-head comparison.

Purity and Identity Confirmation

Accurate determination of purity and confirmation of the chemical structure are the foundational steps in characterizing any new chemical entity.

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. The following protocol is a starting point and should be optimized for the specific instrumentation and columns available in your laboratory.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a UV/Vis detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1% Phosphoric acid in water

    • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A suggested starting gradient is:

      • 0-5 min: 20% A

      • 5-25 min: 20% to 80% A

      • 25-30 min: 80% A

      • 30.1-35 min: 20% A (re-equilibration)

  • Sample Preparation:

    • Prepare stock solutions of this compound, Anastrozole, and Verapamil in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solutions with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm and 278 nm (to capture the absorbance maxima of all compounds).

  • Data Analysis:

    • Record the chromatograms for each compound.

    • Calculate the purity of each compound by the area normalization method.

Data Presentation: HPLC Purity Comparison

CompoundRetention Time (min)Peak Area% Purity
This compound
Anastrozole
Verapamil

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare 1 mg/mL Stock Solutions Dilution Dilute to 0.1 mg/mL Working Solutions Stock->Dilution Injection Inject 10 µL onto C18 Column Dilution->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection at 215/278 nm Gradient->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Workflow for HPLC purity analysis.

A battery of spectroscopic techniques should be employed to confirm the identity of this compound and compare its spectral features with the established standards.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an appropriate amount of each compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected molecular structure.

  • Mass Spectrometry (MS):

    • Prepare dilute solutions of each compound in a suitable solvent.

    • Analyze using Electrospray Ionization (ESI) or another appropriate ionization technique.

    • Determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

    • Identify characteristic absorption bands for functional groups (e.g., -C≡N, -NO₂, aromatic C-H).

Data Presentation: Spectroscopic Data Comparison

TechniqueThis compoundAnastrozoleVerapamil
¹H NMR Record key chemical shifts and multiplicitiesReference dataReference data
¹³C NMR Record key chemical shiftsReference dataReference data
MS (m/z) Record molecular ion and major fragmentsReference dataReference data
IR (cm⁻¹) Record key absorption bandsReference dataReference data
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of this compound, Anastrozole, and Verapamil at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all samples by the developed HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each compound under each stress condition.

    • Identify and quantify any major degradation products.

Data Presentation: Forced Degradation Comparison

Stress Condition% Degradation of this compound% Degradation of Anastrozole% Degradation of Verapamil
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photostability

Diagram: Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis Neutralize Neutralize (if applicable) Acid->Neutralize HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->Neutralize Base->HPLC_Analysis Oxidation Oxidative Degradation Oxidation->Neutralize Oxidation->HPLC_Analysis Thermal Thermal Degradation Thermal->Neutralize Thermal->HPLC_Analysis Photo Photostability Photo->Neutralize Photo->HPLC_Analysis Neutralize->HPLC_Analysis Degradation Calculate % Degradation HPLC_Analysis->Degradation Products Identify Degradation Products Degradation->Products Sample Compound Solutions (1 mg/mL) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for forced degradation studies.

Discussion and Interpretation of Expected Results

Upon completion of the outlined experiments, a comprehensive comparison of this compound with Anastrozole and Verapamil can be made.

  • Purity and Identity: The HPLC and spectroscopic data will provide a definitive assessment of the purity and structural integrity of the synthesized this compound. Any discrepancies in the spectral data compared to theoretical values should be investigated.

  • Stability: The forced degradation studies will reveal the inherent stability of the molecule. The presence of the nitro group may render the pyridine ring susceptible to nucleophilic attack, particularly under basic conditions. The tertiary nitrile group is generally stable to hydrolysis. A comparison with the stability profiles of Anastrozole and Verapamil will provide valuable insights into the developability of this new chemical entity.

Conclusion

This procedural guide provides a robust framework for the head-to-head comparison of this compound with established pharmaceutical standards. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers can generate the necessary data to make informed decisions about the potential of this novel compound in their drug discovery and development programs.

References

  • Anastrozole | C17H19N5 | CID 2187 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

  • Development and validation of a RP-HPLC method for the determination of anastrazole in rat plasma by liquid-liquid extraction - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 21, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved January 21, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nitrile - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Verapamil Hydrochloride Working Standard (Secondary Reference Standard) | CAS 152-11-4 - Veeprho. (n.d.). Retrieved January 21, 2026, from [Link]

  • High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material - PubMed. (1991). Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established principles of chemical waste management and are designed to be a self-validating system for operational safety.

Hazard Profile and Core Safety Principles

  • Toxicity of Nitriles: Nitrile compounds can be toxic, with potential for harm if swallowed, inhaled, or absorbed through the skin.[1][2][3] Upon thermal decomposition, they may emit toxic fumes containing cyanides and nitrogen oxides.[3]

  • Hazards of Nitropyridines: Nitropyridine derivatives are handled as hazardous substances due to potential toxicity, and irritation to the skin, eyes, and respiratory system.[4] They may also pose an environmental hazard, being potentially toxic to aquatic life.[4]

  • Flammability: Many organic nitriles are flammable liquids and their vapors can form explosive mixtures with air.[1]

Given these intrinsic hazards, this compound must be treated as hazardous chemical waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5][6]

Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount when handling this compound. The following PPE and spill management procedures are mandatory.

Required Personal Protective Equipment
  • Gloves: Wear nitrile rubber gloves for short-term splash protection.[7] If direct contact occurs, gloves must be changed immediately.[7] Contaminated gloves should be disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles are required to protect from vapors, splashes, and spills.[8] A full-length face shield should also be worn to protect the face.[8]

  • Lab Coat: A flame-retardant and chemically resistant lab coat is essential.

  • Respiratory Protection: Work should be conducted in a properly functioning chemical fume hood.[9] If there is a risk of inhalation, a suitable respirator must be used.

Spill Response Protocol

In the event of a spill, immediate and decisive action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[2]

  • Contain the Spill: Use a spill kit with absorbent materials, such as a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand, to cover the spill.[10]

  • Collect and Package Waste: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.

Waste Segregation: The First Line of Defense

Proper segregation is crucial to prevent dangerous chemical reactions.[5][6][11]

  • Dedicated Waste Stream: Designate a specific waste stream for this compound and structurally similar compounds.

  • Incompatible Chemicals: This compound must be segregated from:

    • Acids (Mineral, Non-oxidizing and Oxidizing)[12][13]

    • Bases[14]

    • Oxidizing agents[9][14]

    • Reducing agents

    • Organic materials if the waste contains oxidizing acids like nitric acid.[13][14]

A table of common incompatible chemicals is provided below for quick reference.

Chemical ClassIncompatible WithPotential Hazard of Mixing
Nitriles Acids (Mineral, Non-oxidizing)Heat, Toxic Gas, Flammable Gas[12]
Acids (Mineral, Oxidizing)Violent Reaction, Fire, Explosion
BasesToxic and Flammable Gas Generation
Nitro Compounds Strong BasesViolent Reaction
Reducing AgentsFire, Explosion
Combustible MaterialsIncreased Fire Risk
Waste Collection and Containment
  • Select Appropriate Containers: Use sturdy, leak-proof containers that are chemically resistant to nitriles and nitro-aromatic compounds.[5] Whenever possible, use the original container.[6]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic bin or tub, to contain any potential leaks.[5][15]

  • Container Filling: Fill containers to no more than 90% capacity to allow for vapor expansion. Do not overfill.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5]

Labeling: Ensuring Clear Communication

Proper labeling is a regulatory requirement and a critical safety measure.[5][15]

  • Affix Label Immediately: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[15]

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All constituents in a mixture, including solvents.

    • The accumulation start date.

    • The associated hazards (e.g., Toxic, Flammable).

Disposal Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste until properly decontaminated.[5][11]

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a chemical fume hood.[11]

  • Deface Label: Completely remove or deface the original chemical label.[5][11]

  • Final Disposal: Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional policies.

Emergency Contacts and Procedures

In case of an emergency, such as a significant spill or personnel exposure, follow your institution's established emergency procedures. This typically involves:

  • Immediate First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1] Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

  • Contact Emergency Services: Call your institution's emergency number or the local emergency services.

  • Report to EHS: Notify your institution's Environmental Health and Safety department as soon as possible.[5]

Conclusion: A Culture of Safety

The responsible management of hazardous chemicals like this compound is a cornerstone of a robust safety culture in any research environment. By adhering to these detailed disposal procedures, researchers and laboratory personnel can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable scientific enterprise.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • University of California, Berkeley College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Environmental Health and Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Armour, M. A. (2011). Hazardous laboratory chemicals disposal guide. CRC press.
  • Mehta, P. K., et al. (2023). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
  • Tufts University. (n.d.). HW – STOP!! Can You Mix Your Wastes?. Laboratory Safety. Retrieved from [Link]

  • INEOS Nitriles. (n.d.). Safety, Health & Environment. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.
  • Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks.
  • Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Polycarbin. (n.d.). Glove Recycling for Labs. Retrieved from [Link]

  • Reddit. (2016, April 28). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyridine. PubChem. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Bakke, J. M. (2001).

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Comprehensive Safety and Handling Guide for 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The following protocols are designed to be a self-validating system, grounded in established safety principles for related chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is synthesized from the safety profiles of structurally similar compounds, including nitropyridine and nitrile derivatives. It is imperative to treat this compound with the utmost caution and to handle it as a substance with unknown toxicological properties beyond the anticipated hazards of its functional groups.

Hazard Assessment and Core Principles

Based on the analysis of related nitropyridine compounds, this compound is anticipated to be a hazardous substance. The primary concerns are skin and eye irritation.[1][2] Inhalation and ingestion may also pose risks.[2][3] Therefore, a proactive and conservative approach to personal protection and handling is mandatory.

Core Safety Principles:

  • Minimize Exposure: All procedures should be designed to minimize the possibility of contact with the skin, eyes, and respiratory tract.

  • Engineering Controls First: Always prioritize the use of engineering controls, such as fume hoods and local exhaust ventilation, to reduce exposure.

  • Personal Protective Equipment (PPE) as the Last Line of Defense: PPE is essential but should not be the sole means of protection.

  • Plan for Emergencies: Be prepared for spills and accidental exposures by having the appropriate cleanup materials and first-aid supplies readily available.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical for the safe handling of this compound. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a wide range of chemicals and are a standard for laboratory use.[4][5][6] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes and airborne particles.[1][2][3]
Face Protection Face Shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorA respirator may be necessary if engineering controls are not sufficient to control airborne dust or aerosols, or during a large spill.[3][5]
Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE.

Engineering Controls

Engineering controls are the primary method for minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood. This is crucial for preventing the inhalation of any dust or vapors.[1][7]

  • Local Exhaust Ventilation: If a fume hood is not feasible for a particular operation, local exhaust ventilation should be used to capture emissions at the source.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Handling Procedures

Adherence to strict handling procedures is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before starting work, ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a draft shield on the balance to prevent air currents from dispersing the powder.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Wash hands thoroughly with soap and water, even after removing gloves.[1][2]

    • Contaminated clothing should be removed immediately and laundered before reuse.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a prompt and informed response is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for proper disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and its waste is a critical aspect of laboratory safety and environmental responsibility.

Disposal Workflow:

Disposal_Workflow Start Waste Generation Collect Collect Waste in a Labeled, Sealed Container Start->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in a Designated Secondary Containment Area Segregate->Store Dispose Arrange for Pickup by a Licensed Waste Disposal Company Store->Dispose

Caption: Step-by-step chemical waste disposal process.

Key Disposal Considerations:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.

  • Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[1] It is essential to consult your institution's environmental health and safety office for specific guidance.

  • Professional Disposal: Entrust the final disposal to a licensed and reputable chemical waste disposal company.[1]

Storage

Proper storage is necessary to maintain the integrity of the compound and to prevent accidental release.

  • Container: Keep the container tightly closed.[1][3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert gas.[1]

References

  • What is Nitrile and Why Does It Make a Great PPE Glove. Safety Source Supply. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07). PPS Gloves. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Centers for Disease Control and Prevention. [Link]

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.